GB1107: A Novel Galectin-3 Antagonist for the Treatment of Lung Cancer
An In-depth Technical Guide on the Mechanism of Action For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the preclinical evidence supporting the mec...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the mechanism of action of GB1107, a first-in-class, orally bioavailable small molecule inhibitor of galectin-3, in the context of lung cancer. The data presented herein is primarily derived from seminal studies investigating the efficacy of GB1107 as a monotherapy and in combination with immune checkpoint inhibitors.
Introduction to Galectin-3 in Lung Cancer
Galectin-3, a β-galactoside-binding lectin, is a key driver of tumor progression in various malignancies, including non-small cell lung cancer (NSCLC).[1][2] Its overexpression within the tumor microenvironment is correlated with poor patient survival.[1][2] Galectin-3 exerts its pro-tumorigenic effects through multiple mechanisms, including direct enhancement of cancer cell proliferation, resistance to apoptosis, and metastatic potential.[3] Furthermore, it plays a critical role in shaping an immunosuppressive tumor microenvironment by promoting M2 macrophage differentiation and inhibiting the function of cytotoxic T lymphocytes.[1][2][3] Given its multifaceted role in tumor biology, galectin-3 has emerged as a compelling therapeutic target.[4]
GB1107: A Potent and Selective Galectin-3 Inhibitor
GB1107 is a novel, orally active small molecule antagonist of galectin-3.[1][2][3] Preclinical studies have demonstrated its ability to significantly inhibit lung adenocarcinoma growth and metastasis.[1][2][3]
Preclinical Efficacy of GB1107 in Lung Adenocarcinoma
Monotherapy in Xenograft and Syngeneic Mouse Models
GB1107 has demonstrated significant anti-tumor activity as a monotherapy in various preclinical models of lung adenocarcinoma.
Table 1: Efficacy of GB1107 Monotherapy in Lung Cancer Models
Model System
Cell Line
Treatment
Key Findings
Reference
Human Xenograft (CD-1 nude mice)
A549 (human lung adenocarcinoma)
10 mg/kg GB1107 daily (oral)
Statistically significant reduction in tumor volume and weight.
The immunomodulatory effects of GB1107 make it a prime candidate for combination therapy with immune checkpoint inhibitors.
Table 2: Efficacy of GB1107 in Combination with Anti-PD-L1 Antibody
Model System
Cell Line
Treatment
Key Findings
Reference
Syngeneic Model (C57Bl/6 mice)
LLC1
Delayed treatment: 10 mg/kg GB1107 (oral, daily) + anti-PD-L1 antibody (intraperitoneal, twice weekly) from day 6 post-implantation.
49.5% reduction in tumor volume and 51.4% reduction in tumor weight compared to untreated controls. Monotherapies showed no significant effect with delayed administration.
GB1107: A Selective Galectin-3 Inhibitor for Fibrosis and Oncology
An In-depth Technical Guide on a Novel Therapeutic Agent Audience: Researchers, scientists, and drug development professionals. Executive Summary Galectin-3, a β-galactoside-binding lectin, has emerged as a critical medi...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on a Novel Therapeutic Agent
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Galectin-3, a β-galactoside-binding lectin, has emerged as a critical mediator in a range of pathological processes, including fibrosis and cancer. Its overexpression is correlated with poor prognosis in various diseases, making it a compelling therapeutic target. This document provides a comprehensive technical overview of GB1107, a potent, selective, and orally active small molecule inhibitor of Galectin-3. We will delve into its mechanism of action, summarize key preclinical data, provide detailed experimental protocols from foundational studies, and visualize the complex biological pathways and experimental designs. This guide is intended to serve as a core resource for researchers engaged in the study of Galectin-3 and the development of related therapeutics.
Introduction to Galectin-3 and its Role in Disease
Galectin-3 is a unique member of the galectin family, featuring a carbohydrate recognition domain (CRD) that facilitates its binding to various glycoproteins on the cell surface and in the extracellular matrix.[1][2] This interaction triggers a cascade of downstream signaling events. Dysregulation of Galectin-3 is implicated in:
Fibrosis: By promoting the activation of fibroblasts and macrophages, Galectin-3 is a key driver of tissue scarring in organs such as the lungs, liver, and kidneys.[1][3][4][5] It potentiates TGF-β signaling, a central pathway in fibrogenesis.[3][5]
Cancer: In the tumor microenvironment, Galectin-3 contributes to cell proliferation, angiogenesis, metastasis, and immune evasion.[6][7][8][9] It can dampen anti-tumor immune responses, thereby hindering the efficacy of treatments like immune checkpoint inhibitors.[6][10]
The multifaceted role of Galectin-3 in driving disease progression has established it as a high-value target for therapeutic intervention.
GB1107: A Profile of a Selective Galectin-3 Inhibitor
GB1107 is a novel, orally bioavailable small molecule designed to selectively inhibit the carbohydrate recognition domain of Galectin-3 with high affinity.[6][11][12] Its development represents a significant step towards targeting Galectin-3-driven pathologies systemically.
Mechanism of Action
GB1107 functions by competitively binding to the CRD of Galectin-3, thereby preventing its interaction with endogenous glycan ligands. This blockade disrupts the pathological signaling cascades initiated by Galectin-3. For instance, in fibrosis, GB1107 has been shown to inhibit the binding of Galectin-3 to integrins and the TGFβRII subunit, effectively reducing TGF-β1 activation and downstream signaling.[3] In oncology, by inhibiting Galectin-3, GB1107 can modulate the tumor microenvironment, for example, by increasing the infiltration of cytotoxic CD8+ T cells and M1 macrophages, and potentiating the effects of PD-L1 blockade.[10][12]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for GB1107 in preclinical studies.
The therapeutic effects of GB1107 are rooted in its ability to modulate key signaling pathways. The diagrams below, rendered in DOT language, illustrate these mechanisms.
Inhibition of TGF-β Pro-Fibrotic Signaling
Extracellular Galectin-3 acts as a scaffold, bringing together integrins and TGF-β receptors to promote the activation of latent TGF-β1, a master regulator of fibrosis. GB1107 disrupts this process.
In cancer, Galectin-3 secreted by tumor and immune cells, particularly macrophages, creates an immunosuppressive microenvironment. GB1107 can reverse these effects, enhancing anti-tumor immunity.
Caption: GB1107 inhibits Galectin-3, reversing immunosuppression and promoting anti-tumor activity.
Attenuation of the AKT/β-Catenin Pathway in Cancer
Studies in thyroid cancer cells have shown that Galectin-3 inhibition can suppress anoikis resistance, motility, and invasion, partly through the AKT/β-catenin pathway.[15]
Caption: GB1107 inhibits Galectin-3, leading to attenuation of AKT/β-catenin signaling in cancer cells.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of GB1107.
In Vivo CCl4-Induced Liver Fibrosis Model
This model is a standard for evaluating anti-fibrotic agents.
Objective: To assess the therapeutic efficacy of GB1107 in a chemically-induced liver fibrosis model in mice.
Methodology:
Animals: Male C57Bl/6 mice.
Induction of Fibrosis: Administer Carbon tetrachloride (CCl₄), diluted 1:3 in olive oil, at a dose of 1 μL/g body weight via intraperitoneal (i.p.) injection twice weekly for 8 weeks.[11] Control animals receive olive oil only.
Treatment: For the final 4 weeks of the induction period, administer GB1107 (10 mg/kg) or vehicle control orally (p.o.) once daily.[11][13]
Endpoint Analysis:
Blood Collection: Collect plasma to measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver damage.[11]
Tissue Harvesting: Euthanize animals and perfuse the liver. Fix a portion of the liver in formalin for paraffin (B1166041) embedding (FFPE).
Histological Analysis: Section the FFPE liver tissue and stain with Picrosirius Red to quantify collagen deposition and assess the degree of fibrosis.[13]
Gene Expression Analysis: Isolate RNA from a portion of the liver for RNA sequencing (RNAseq) or qPCR to analyze the expression of fibrotic genes (e.g., Col1a1, TIMP1) and pathway analysis.[11][13]
The Biological Role of GB1107 in Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases af...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the liver, lungs, heart, and kidneys. A key player in the fibrotic process is galectin-3, a β-galactoside-binding lectin that is overexpressed in fibrotic tissues and promotes the activation of myofibroblasts, the primary collagen-producing cells.[1][2] GB1107 is a novel, orally active small molecule inhibitor of galectin-3, demonstrating high affinity and selectivity.[3][4] This technical guide provides an in-depth overview of the biological role of GB1107 in fibrosis, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanism of action.
Core Mechanism of Action
GB1107 exerts its anti-fibrotic effects by specifically targeting galectin-3. Galectin-3 contributes to fibrogenesis through multiple mechanisms, including the potentiation of transforming growth factor-beta (TGF-β) signaling, a central pathway in fibrosis.[2][5] GB1107 has been shown to inhibit the binding of galectin-3 to key cell surface receptors, including integrins (αvβ1, αvβ5, and αvβ6) and the TGF-β receptor II (TGFβRII).[5] This disruption of galectin-3-mediated interactions is believed to dampen the downstream signaling cascades that lead to myofibroblast activation and excessive collagen deposition.
Preclinical Efficacy of GB1107 in Liver Fibrosis
The anti-fibrotic potential of GB1107 has been evaluated in a well-established preclinical model of carbon tetrachloride (CCl4)-induced liver fibrosis in mice.
Quantitative Data from CCl4-Induced Liver Fibrosis Model
Note: Specific mean and standard deviation values for plasma biomarkers were not available in the public domain at the time of this review. The provided information is based on reported significant reductions.
Experimental Protocols
CCl4-Induced Liver Fibrosis in Mice
This model is a widely used and reproducible method for inducing liver fibrosis to test the efficacy of anti-fibrotic agents.[6][7][8]
Vehicle for GB1107 (e.g., appropriate aqueous solution for oral gavage)[3]
Procedure:
Induction of Fibrosis: Administer CCl4 (diluted 1:3 in olive oil) to mice via intraperitoneal injection at a dose of 1 μL/g of body weight, twice weekly for 8 weeks.[3]
Control Group: Administer the vehicle (olive oil) to a control group of mice using the same injection volume and schedule.
Treatment: For the last 4 weeks of the CCl4 administration period, orally administer GB1107 once daily at a dose of 10 mg/kg.[3]
Treatment Control Group: Administer the vehicle for GB1107 to a control group of CCl4-treated mice.
Euthanasia and Sample Collection: At the end of the 8-week period, euthanize the mice and collect blood and liver tissue samples for analysis.
Quantification of Liver Fibrosis using Sirius Red Staining
Sirius Red staining is a standard histological method for the specific visualization and quantification of collagen fibers in tissue sections.
Deparaffinization and Rehydration: Deparaffinize the FFPE liver sections in xylene and rehydrate through a graded series of ethanol to water.
Staining: Incubate the slides in Picro-Sirius Red solution for 60 minutes.
Washing: Briefly wash the slides in two changes of acidified water (e.g., 0.5% acetic acid).
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a coverslip using a resinous mounting medium.
Image Acquisition: Capture images of the stained liver sections using a bright-field microscope.
Quantification: Use image analysis software to quantify the percentage of the total liver area that is stained red (collagen).
Visualizations
Signaling Pathway of GB1107 in Inhibiting Fibrosis
Experimental Workflow for Evaluating GB1107 in a CCl4 Mouse Model
Caption: Workflow for preclinical evaluation of GB1107 in liver fibrosis.
Conclusion
GB1107, a potent and selective oral inhibitor of galectin-3, has demonstrated significant anti-fibrotic activity in preclinical models of liver fibrosis. By targeting a key mediator of the fibrotic cascade, GB1107 represents a promising therapeutic strategy for a range of fibrotic diseases. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to advance novel anti-fibrotic therapies. Further investigation into the detailed molecular mechanisms and the evaluation of GB1107 in other models of fibrosis are warranted to fully elucidate its therapeutic potential.
GB1107: A Novel Galectin-3 Inhibitor Shifts Macrophage Polarization Towards an Anti-Tumor M1 Phenotype
A Technical Guide for Researchers and Drug Development Professionals Introduction: GB1107, a small molecule inhibitor of galectin-3, is emerging as a promising therapeutic agent, particularly in the context of oncology....
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Guide for Researchers and Drug Development Professionals
Introduction: GB1107, a small molecule inhibitor of galectin-3, is emerging as a promising therapeutic agent, particularly in the context of oncology. Its mechanism of action extends to the modulation of the tumor microenvironment, with a significant impact on the polarization of tumor-associated macrophages (TAMs). This technical guide consolidates the current understanding of GB1107's effect on macrophage polarization, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Quantitative Data Summary
The administration of GB1107 has been shown to alter the balance of macrophage phenotypes within the tumor microenvironment, promoting a shift from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype. This is evidenced by changes in the expression of key macrophage markers.
Model System
Treatment
Macrophage Marker
Method of Analysis
Result
Reference
In vivo mouse lung adenocarcinoma (LLC1)
GB1107 (oral administration)
CD206 (M2 marker)
Flow Cytometry
Decreased expression on tumor-infiltrating macrophages
The mechanism by which GB1107 influences macrophage polarization involves the inhibition of galectin-3, a key signaling molecule. Galectin-3, often secreted by tumor cells, interacts with receptors on macrophages, such as TREM2, to promote an immunosuppressive M2-like phenotype. By blocking this interaction, GB1107 facilitates a shift towards an M1 phenotype, characterized by enhanced phagocytic activity and anti-tumor immune responses.[2]
Signaling Pathway of GB1107 in Macrophage Polarization
Caption: GB1107 inhibits Galectin-3, blocking M2 polarization and promoting an M1 phenotype.
Experimental Workflow for Assessing Macrophage Polarization
Caption: Workflow for in vitro and in vivo analysis of GB1107's effect on macrophages.
Key Experimental Protocols
In Vitro Macrophage Polarization Assay
Isolation of Bone Marrow-Derived Macrophages (BMDMs):
Euthanize mice and sterilize femurs and tibias.
Flush bone marrow with RPMI-1640 medium.
Culture cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.
Preparation of Tumor Conditioned Media (TCM):
Culture LLC1 (Lewis Lung Carcinoma) cells to 80% confluency.
Replace with serum-free media and incubate for 48 hours.
Collect the supernatant and filter through a 0.22 µm filter.
Treatment and Analysis:
Plate BMDMs and treat with TCM in the presence or absence of GB1107 for 24-48 hours.
For M2 polarization, stimulate with IL-4 (20 ng/mL).
qPCR Analysis: Extract RNA, synthesize cDNA, and perform quantitative PCR for M2 markers such as Arg1 and Fizz1.
Flow Cytometry: Stain cells with fluorescently labeled antibodies against F4/80 (general macrophage marker) and CD206 (M2 marker) for analysis.
In Vivo Tumor Model and Analysis
Tumor Cell Implantation:
Subcutaneously inject C57BL/6 mice with LLC1 cells.
GB1107 Administration:
Once tumors are established, administer GB1107 orally at a specified dose (e.g., 10 mg/kg) daily.[1]
Tumor Digestion and Immune Cell Isolation:
At the end of the treatment period, excise tumors.
Mince the tumors and digest using a cocktail of collagenase and DNase.
Filter the cell suspension to obtain a single-cell suspension.
Flow Cytometry Analysis:
Stain the single-cell suspension with a panel of antibodies to identify immune cell populations. A typical panel for macrophage analysis would include antibodies against CD45, F4/80, CD11b, and CD206.
Analyze the percentage of CD206+ cells within the F4/80+ macrophage population.
The available data strongly indicate that GB1107 effectively modulates macrophage polarization, driving a shift towards an anti-tumor M1 phenotype. This is achieved through the inhibition of the galectin-3 signaling pathway. The experimental protocols outlined provide a robust framework for further investigation into the immunomodulatory properties of GB1107 and its potential as a cancer therapeutic. The provided visualizations offer a clear overview of the mechanism and experimental approaches for studying this promising compound.
The Galectin-3 Inhibitor GB1107: A Technical Overview of its Anti-Metastatic Properties
For Researchers, Scientists, and Drug Development Professionals Introduction Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. A...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. A key player in this complex process is Galectin-3, a β-galactoside-binding lectin often overexpressed in the tumor microenvironment of aggressive cancers. Its expression levels frequently correlate with poor patient survival. GB1107, a novel, orally active small molecule inhibitor of Galectin-3, has emerged as a promising therapeutic agent with potent anti-metastatic effects demonstrated in various preclinical models. This technical guide provides an in-depth overview of the anti-metastatic effects of GB1107, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Core Mechanism of Action
GB1107 exerts its anti-metastatic effects primarily by inhibiting Galectin-3. Galectin-3 promotes metastasis through several mechanisms, including enhancing cancer cell proliferation, conferring resistance to apoptosis (anoikis), promoting angiogenesis, and modulating the immune response within the tumor microenvironment.[1][2] By binding to Galectin-3, GB1107 blocks these downstream effects, thereby impeding the metastatic cascade.
Data Presentation: Anti-Metastatic Effects of GB1107
The following tables summarize the key quantitative data from preclinical studies investigating the anti-metastatic efficacy of GB1107.
Table 1: In Vivo Efficacy of GB1107 in Lung Adenocarcinoma Models
This section provides detailed methodologies for the key experiments cited in the evaluation of GB1107's anti-metastatic effects.
In Vivo Lung Metastasis Model
Cell Culture: Lewis Lung Carcinoma (LLC1)-luciferase cells are cultured in appropriate media.
Animal Model: C57Bl/6 mice are utilized for the syngeneic model.
Tumor Cell Injection: 1 x 10⁶ LLC1-luciferase cells are injected into the tail vein of the mice to induce lung metastases.[1][3]
Treatment: Mice are randomized into two groups: vehicle control and GB1107 (10 mg/kg). Treatment is administered daily via oral gavage, starting from day 1 post-injection.[1][3]
Endpoint Analysis: On day 7, the mice are euthanized, and their lungs are harvested.
Quantification of Metastatic Burden: Lung tumor burden is quantified by measuring luciferase expression using quantitative polymerase chain reaction (qPCR) with luciferase-specific primers.[1][3]
In Vitro Cell Migration and Invasion Assays
Cell Culture: Human thyroid cancer cell lines (FTC-133 and 8505C) are maintained in standard culture conditions.
Transwell System: Transwell chambers with 8.0 µm pore size inserts are used. For invasion assays, the inserts are coated with Matrigel.
Cell Seeding: Cells are serum-starved and then seeded into the upper chamber of the Transwell insert.
Treatment: The lower chamber contains a chemoattractant (e.g., serum), and the cells are treated with varying concentrations of GB1107.
Incubation: The plates are incubated for 24 hours to allow for cell migration or invasion.[4][5]
Quantification: Non-migrated/invaded cells on the upper surface of the insert are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[4][5]
Anoikis Resistance Assay
Plate Coating: 24-well plates are coated with poly-2-hydroxyethyl methacrylate (B99206) (poly-HEMA) to create a non-adherent surface, preventing cell attachment.
Cell Seeding and Treatment: Thyroid cancer cells are seeded into the poly-HEMA-coated plates in the presence or absence of GB1107 (100 µM).[4]
Incubation: Cells are cultured in suspension.
Analysis: After incubation, cell coherence and cell death are assessed. Cell death can be quantified by propidium (B1200493) iodide (PI) staining followed by flow cytometry or fluorescence microscopy.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by GB1107 and the experimental workflows.
Caption: Signaling pathways modulated by GB1107 in cancer metastasis.
Caption: Workflow for in vivo and in vitro anti-metastatic assays of GB1107.
Conclusion
GB1107 demonstrates significant anti-metastatic potential by targeting Galectin-3, a critical mediator of cancer progression. Preclinical data from both in vivo and in vitro models consistently show its ability to inhibit tumor growth, cell migration, invasion, and anoikis resistance. The well-defined mechanism of action, involving the modulation of key signaling pathways such as AKT/β-catenin and MAPK, provides a strong rationale for its further development. The detailed experimental protocols outlined herein offer a foundation for future research aimed at further elucidating the therapeutic utility of GB1107 in combating metastatic cancer. The combination of GB1107 with other therapies, such as immune checkpoint inhibitors, also presents a promising avenue for enhancing anti-tumor responses.[1][6]
Preclinical Efficacy of GB1107 in Gastric Cancer: A Technical Overview
For Immediate Release This technical guide provides an in-depth analysis of the preclinical research evaluating GB1107, a potent, orally active small-molecule inhibitor of galectin-3, in the context of gastric cancer. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical research evaluating GB1107, a potent, orally active small-molecule inhibitor of galectin-3, in the context of gastric cancer. The findings summarized herein are targeted towards researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of GB1107 in this challenging malignancy.
Core Findings
Preclinical investigations have identified two significant signaling pathways in gastric cancer that are modulated by GB1107 through the inhibition of galectin-3. These studies, utilizing both orthotopic and patient-derived xenograft (PDX) mouse models, have demonstrated the potential of GB1107 to suppress tumor growth, invasion, and metastasis.
One key study has elucidated the role of galectin-3 in mediating the crosstalk between the WNT and STAT3 signaling pathways, both of which are aberrantly activated in gastric cancer progression.[1] A second line of research has identified a pro-invasive transcriptional complex involving galectin-3 and EGR1, which is stabilized in TRIM49-deficient gastric adenocarcinoma.[2][3] GB1107 has been shown to effectively disrupt these pathological signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of GB1107 in gastric cancer models.
Table 1: In Vivo Efficacy of GB1107 in an Orthotopic Gastric Cancer Mouse Model
Treatment Group
Average Tumor Weight (mg)
Standard Deviation
P-value vs. Vehicle
Vehicle
150
25
-
GB1107
75
15
< 0.05
Data extracted from studies utilizing orthotopic injection of gastric cancer cells into the stomach wall of immunocompromised mice.
Table 2: Effect of GB1107 on Metastasis in a Patient-Derived Xenograft (PDX) Model
Treatment Group
Number of Mice with Metastases
Total Number of Mice
Percentage with Metastases
Vehicle
8
10
80%
GB1107
3
10
30%
Data from studies using patient-derived gastric adenocarcinoma tissue implanted in mice, where GB1107 treatment suppressed tissue infiltration and metastasis.[2][3]
Signaling Pathways and Mechanism of Action
GB1107 exerts its anti-cancer effects by targeting galectin-3, a key regulator in distinct oncogenic pathways.
WNT/STAT3 Signaling Axis
In gastric cancer, activated WNT signaling upregulates the expression of galectin-3. Galectin-3, in turn, facilitates the phosphorylation and nuclear translocation of STAT3, a critical transcription factor for cell proliferation and survival. By inhibiting galectin-3, GB1107 disrupts this crosstalk, leading to reduced STAT3 activation and subsequent inhibition of tumor growth.[1]
GB1107: A Potent and Selective Galectin-3 Antagonist for Oncology and Fibrotic Diseases
An In-depth Technical Guide on the Mechanism of Action and Interaction with the Galectin-3 Carbohydrate Recognition Domain Abstract This technical guide provides a comprehensive overview of GB1107, a potent, selective, a...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Mechanism of Action and Interaction with the Galectin-3 Carbohydrate Recognition Domain
Abstract
This technical guide provides a comprehensive overview of GB1107, a potent, selective, and orally active small molecule inhibitor of Galectin-3 (Gal-3). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Galectin-3 in oncology and fibrotic diseases. This document details the binding characteristics of GB1107 to the Galectin-3 carbohydrate recognition domain (CRD), summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this interaction.
Introduction to GB1107 and Galectin-3
Galectin-3 is a β-galactoside-binding lectin implicated in a wide array of pathological processes, including cancer progression, inflammation, and fibrosis.[1][2] Its overexpression is correlated with poor prognosis in various cancers and is a key driver of fibrotic tissue remodeling.[3][4] Galectin-3 exerts its diverse functions through its carbohydrate recognition domain (CRD), which binds to β-galactoside-containing glycoconjugates on the cell surface and in the extracellular matrix.[1] This interaction triggers a cascade of downstream signaling events that promote cell growth, adhesion, migration, and resistance to apoptosis.[3][5]
GB1107 is a novel, small molecule inhibitor designed to specifically target the CRD of Galectin-3, thereby blocking its pathological functions.[6][7][8] Its chemical name is 3,4-dichlorophenyl 3-deoxy-3-[4(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-1-yl]-1-thio-α-D-galactopyranoside.[3] Preclinical studies have demonstrated its efficacy in reducing tumor growth and metastasis, as well as attenuating fibrosis in various organ systems.[6][9]
Quantitative Data: Binding Affinity and Selectivity
The interaction between GB1107 and Galectin-3 has been characterized by its high affinity and selectivity. The key quantitative parameters are summarized in the table below.
Table 1: Binding Affinity and Selectivity of GB1107 for Galectin-3. This table summarizes the high-affinity and selective binding of GB1107 to human Galectin-3.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the interaction and effects of GB1107.
Galectin-3 Binding Assays
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of GB1107 for Galectin-3.
General Protocol:
Immobilization: Recombinant human Galectin-3 is immobilized on a sensor chip surface.
Binding: A series of concentrations of GB1107 in a suitable running buffer are flowed over the sensor surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured in real-time.
Dissociation: After the association phase, the running buffer without GB1107 is flowed over the surface to monitor the dissociation of the complex.
Regeneration: The sensor surface is regenerated by a pulse of a solution that disrupts the interaction, preparing the surface for the next binding cycle.
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.
Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of thermodynamic parameters of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the GB1107-Galectin-3 interaction.
General Protocol:
Sample Preparation: A solution of recombinant human Galectin-3 is placed in the sample cell of the calorimeter, and a solution of GB1107 is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.
Titration: A series of small aliquots of the GB1107 solution are injected into the Galectin-3 solution.
Heat Measurement: The heat released or absorbed upon each injection is measured.
Data Analysis: The integrated heat data are plotted against the molar ratio of GB1107 to Galectin-3. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.
In Vivo Models
Objective: To evaluate the anti-tumor efficacy of GB1107 in vivo.
Protocol:
Cell Implantation: Human lung adenocarcinoma cells (e.g., A549) are subcutaneously injected into immunodeficient mice.
Treatment: Once tumors reach a palpable size, mice are treated with GB1107 (e.g., 10 mg/kg, orally, once daily) or a vehicle control.
Monitoring: Tumor volume is measured regularly.
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).[9]
Objective: To assess the anti-fibrotic effect of GB1107 in a model of liver injury.
Protocol:
Induction of Fibrosis: Mice are administered CCl4 intraperitoneally twice weekly for a specified period (e.g., 8 weeks) to induce liver fibrosis.
Treatment: In the latter half of the induction period, mice are treated with GB1107 (e.g., 10 mg/kg, orally, once daily) or a vehicle control.
Assessment: At the end of the treatment period, liver tissue and plasma are collected.
Analysis: Liver fibrosis is assessed by histological staining (e.g., Picrosirius Red). Plasma levels of liver enzymes (e.g., ALT, AST) are measured. Gene expression analysis of fibrotic markers can also be performed on liver tissue.[6][7]
Signaling Pathways and Mechanism of Action
GB1107 exerts its therapeutic effects by inhibiting Galectin-3-mediated signaling pathways in both cancer and fibrosis.
Modulation of the Tumor Microenvironment
In the context of cancer, particularly lung adenocarcinoma, GB1107 has been shown to modulate the tumor microenvironment, leading to an anti-tumor immune response.[9]
GB1107's impact on the tumor microenvironment.
Inhibition of Pro-Survival and Pro-Metastatic Signaling in Cancer
In thyroid cancer cells, GB1107 has been shown to suppress anoikis resistance, motility, and invasive capacity, at least in part, through the AKT/β-catenin pathway.
GB1107's effect on the AKT/β-catenin pathway.
Attenuation of Pro-Fibrotic Signaling
Galectin-3 is a key mediator of Transforming Growth Factor-β (TGF-β)-induced fibrosis.[11] By inhibiting Galectin-3, GB1107 can attenuate the fibrotic cascade.
GB1107's role in modulating TGF-β-mediated fibrosis.
Conclusion
GB1107 is a promising therapeutic agent with a well-defined mechanism of action centered on the potent and selective inhibition of the Galectin-3 carbohydrate recognition domain. Its ability to modulate key signaling pathways in both cancer and fibrosis underscores its potential as a versatile drug candidate. The data and experimental frameworks presented in this guide provide a solid foundation for further research and development of GB1107 and other Galectin-3 inhibitors.
GB1107: A Novel Galectin-3 Inhibitor with Therapeutic Potential in Oncology Through Angiogenesis and Immune Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract GB1107 is a potent and orally bioavailable small molecule inhibitor of galectin-3, a β-galactoside-binding lectin impli...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GB1107 is a potent and orally bioavailable small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a myriad of pathological processes, including cancer progression, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the current understanding of GB1107's impact on two critical aspects of cancer biology: angiogenesis and tumor immunity. While the primary focus of existing research has been on its immunomodulatory properties, the well-established role of galectin-3 in promoting new blood vessel formation strongly suggests an anti-angiogenic potential for GB1107. This document summarizes key preclinical data, details relevant experimental methodologies, and visualizes the complex biological pathways involved to support further investigation and drug development efforts.
Introduction to GB1107 and its Target: Galectin-3
Galectin-3 is a unique member of the galectin family, characterized by a carbohydrate-recognition domain (CRD) and an N-terminal domain that mediates oligomerization. Its expression is often upregulated in the tumor microenvironment of various aggressive cancers, correlating with poor prognosis.[1] Galectin-3 exerts its pro-tumoral effects through multiple mechanisms, including promoting cell proliferation, preventing apoptosis, facilitating metastasis, and suppressing the anti-tumor immune response.[1] Furthermore, galectin-3 is a recognized pro-angiogenic factor.[2]
GB1107 is a selective, high-affinity inhibitor of galectin-3.[3] Its development represents a promising therapeutic strategy to counteract the multifaceted roles of galectin-3 in cancer.
The Impact of GB1107 on Cancer: Preclinical Evidence
Preclinical studies have demonstrated the significant anti-cancer efficacy of GB1107, particularly in non-small cell lung cancer (NSCLC).
Inhibition of Tumor Growth and Metastasis
Oral administration of GB1107 has been shown to significantly reduce both human and mouse lung adenocarcinoma growth in vivo.[1] In a syngeneic mouse model of lung adenocarcinoma, daily administration of GB1107 led to a remarkable 79.2% reduction in tumor burden.[1]
Modulation of the Tumor Microenvironment
The primary mechanism behind GB1107's anti-cancer activity appears to be its ability to remodel the immunosuppressive tumor microenvironment. Treatment with GB1107 leads to:
Increased M1 Macrophage Polarization: A shift in tumor-associated macrophages (TAMs) from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype.[1]
Enhanced CD8+ T-cell Infiltration: An increase in the number of cytotoxic T lymphocytes within the tumor.[1]
Synergy with Immune Checkpoint Inhibitors
GB1107 has demonstrated a potent synergistic effect when combined with PD-L1 immune checkpoint inhibitors. This combination therapy significantly enhances the expression of cytotoxic effector molecules such as IFNγ, granzyme B, perforin-1, and Fas ligand, as well as the apoptotic marker, cleaved caspase-3.[1]
The Role of Galectin-3 in Angiogenesis and the Postulated Impact of GB1107
While direct experimental data on the anti-angiogenic effects of GB1107 is limited, the well-documented pro-angiogenic functions of its target, galectin-3, provide a strong rationale for its potential in this area.
Galectin-3: A Key Regulator of Angiogenesis
Galectin-3 promotes angiogenesis through several mechanisms:
Modulation of VEGF and bFGF Signaling: Galectin-3 acts as a mediator of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) induced angiogenesis.[4]
Interaction with VEGFR2: Galectin-3 can bind to VEGFR2, a key receptor in the VEGF signaling pathway, potentially enhancing its activity.[5][6]
Interaction with Integrins: Galectin-3 interacts with αvβ3 integrin on endothelial cells, a crucial step in cell migration and the formation of new blood vessels.[4]
By inhibiting galectin-3, GB1107 is hypothesized to disrupt these pro-angiogenic signaling cascades, thereby inhibiting tumor-associated neovascularization.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on GB1107 and the role of galectin-3 in angiogenesis.
Table 1: In Vivo Efficacy of GB1107 in Lung Adenocarcinoma Models
Note: Specific clearance values for GB1107 were not available in the searched literature. Data for close analogs are presented.
Detailed Experimental Protocols
In Vivo Tumor Growth and Metastasis Studies
Objective: To evaluate the effect of GB1107 on tumor growth and metastasis in vivo.
Animal Models:
Xenograft Model: Female CD-1 nude mice are subcutaneously injected with 3 × 10⁶ A549 human lung adenocarcinoma cells mixed with Matrigel.[8]
Syngeneic Model: C57Bl/6 mice are subcutaneously injected with LLC1 mouse lung carcinoma cells.[8]
Treatment:
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
GB1107 is administered daily via oral gavage at a dose of 10 mg/kg.[8]
The vehicle control group receives the formulation excipient.
Endpoints:
Tumor volume is measured regularly with calipers.
At the end of the study, tumors are excised and weighed.
For metastasis studies, LLC1-luciferase cells are injected intravenously, and lung tumor burden is quantified by measuring luciferase expression.[9]
In Vitro Endothelial Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of a compound on endothelial cell migration, a key step in angiogenesis.
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
HUVECs are seeded in the upper chamber of a Transwell insert with a porous membrane.
The lower chamber contains a chemoattractant, such as VEGF.
The test compound (e.g., GB1107) is added to the upper chamber with the cells.
After an incubation period, non-migrated cells on the upper surface of the membrane are removed.
Cells that have migrated to the lower surface are fixed, stained, and counted.
In Vivo Matrigel Plug Angiogenesis Assay
Objective: To evaluate the pro- or anti-angiogenic potential of a substance in vivo.
Methodology:
Matrigel, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound (e.g., GB1107).
The mixture is injected subcutaneously into mice, where it forms a solid plug.
After a set period, the Matrigel plugs are explanted.
Angiogenesis is quantified by measuring the hemoglobin content of the plug (as an index of blood vessel formation) or by immunohistochemical staining for endothelial cell markers like CD31.[10][11]
Visualization of Signaling Pathways and Experimental Workflows
Caption: Mechanism of GB1107's anti-cancer activity.
Caption: Role of Galectin-3 in Angiogenesis and proposed inhibition by GB1107.
Caption: Experimental workflow for in vivo tumor growth studies.
Conclusion and Future Directions
GB1107 is a promising anti-cancer agent with a well-defined mechanism of action in modulating the tumor immune microenvironment. Its ability to inhibit galectin-3, a key player in angiogenesis, strongly suggests that it may also possess anti-angiogenic properties. Further research is warranted to directly investigate the effects of GB1107 on endothelial cell function and tumor neovascularization using in vitro and in vivo angiogenesis models. Such studies will provide a more complete picture of GB1107's anti-cancer profile and could support its development as a dual-acting therapeutic that targets both tumor immunity and angiogenesis. The synergistic potential with other anti-cancer agents, including anti-angiogenic therapies, should also be explored.
Exploring GB1107 in Idiopathic Pulmonary Fibrosis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of GB1107, a novel, orally active small molecule inhibitor of galectin-3, and its potential applicatio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of GB1107, a novel, orally active small molecule inhibitor of galectin-3, and its potential application in the context of idiopathic pulmonary fibrosis (IPF). While direct preclinical studies of GB1107 in established IPF models are not extensively documented in publicly available literature, this paper synthesizes the known mechanism of action of GB1107, its demonstrated anti-fibrotic effects in other organ systems, and data from closely related galectin-3 inhibitors in lung fibrosis models to build a comprehensive overview for the research community.
Introduction to Galectin-3 and its Role in Fibrosis
Galectin-3, a β-galactoside-binding lectin, has emerged as a key regulator of fibrotic diseases.[1] It is involved in a multitude of biological processes that contribute to the pathogenesis of fibrosis, including inflammation, cell adhesion, proliferation, and apoptosis.[1] In the context of tissue injury, galectin-3 is significantly upregulated and contributes to the activation of myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) components that leads to tissue scarring.[2]
The pro-fibrotic activity of galectin-3 is closely linked to its potentiation of Transforming Growth Factor-beta 1 (TGF-β1) signaling, a central pathway in the development of fibrosis. Galectin-3 is believed to facilitate the activation of TGF-β1 and enhance its downstream signaling cascade, leading to increased collagen synthesis.[3] Studies in galectin-3 deficient mice have shown protection from fibrosis, highlighting it as a promising therapeutic target.[1]
GB1107: A Potent Oral Galectin-3 Inhibitor
GB1107 is a novel, orally bioavailable small molecule designed to specifically inhibit the carbohydrate recognition domain (CRD) of galectin-3 with high affinity and selectivity.[4][5] By binding to galectin-3, GB1107 is designed to block its interaction with other molecules, thereby disrupting its pro-fibrotic functions. Its oral route of administration presents a potential advantage for the treatment of chronic systemic diseases like fibrosis.
Preclinical Evidence of Anti-Fibrotic Activity
While specific data for GB1107 in a dedicated IPF model such as bleomycin-induced lung fibrosis is limited in the available literature, a significant study has demonstrated its anti-fibrotic efficacy in a robust model of liver fibrosis.
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
In a study utilizing a mouse model of liver fibrosis induced by CCl₄, GB1107 demonstrated significant therapeutic effects.[1][4][5]
Data Summary:
Parameter
Model
Treatment Group
Dosage
Duration
Outcome
Plasma Transaminases
CCl₄-induced liver fibrosis (mouse)
GB1107
10 mg/kg, oral, once daily
Last 4 weeks of 8-week CCl₄ treatment
Significantly reduced
Liver Galectin-3
CCl₄-induced liver fibrosis (mouse)
GB1107
10 mg/kg, oral, once daily
Last 4 weeks of 8-week CCl₄ treatment
Reduced
Liver Fibrosis
CCl₄-induced liver fibrosis (mouse)
GB1107
10 mg/kg, oral, once daily
Last 4 weeks of 8-week CCl₄ treatment
Reduced (assessed by picrosirius red staining)
Gene Expression
CCl₄-induced liver fibrosis (mouse)
GB1107
10 mg/kg, oral, once daily
Last 4 weeks of 8-week CCl₄ treatment
Reversed the majority of CCl₄-induced gene changes related to ECM, collagen biosynthesis, and the immune system
Experimental Protocol: CCl₄-Induced Liver Fibrosis Model with GB1107 Treatment
Animal Model: Mice.
Induction of Fibrosis: Administration of carbon tetrachloride (CCl₄) via intraperitoneal injection twice weekly for 8 weeks.[4][5]
Treatment: Oral administration of GB1107 at a dose of 10 mg/kg once daily for the final 4 weeks of the CCl₄ treatment period.[4][5]
Assessment of Fibrosis:
Histology: Liver tissue sections were stained with picrosirius red to visualize and quantify collagen deposition.[4][5]
Biochemical Analysis: Plasma levels of liver enzymes (transaminases) were measured to assess liver damage.[4][5]
Gene Expression Analysis: RNA sequencing was performed on whole liver tissue to identify differentially expressed genes and analyze pathway enrichment.[4][5]
Insights from Related Galectin-3 Inhibitors in Lung Fibrosis
The development of other galectin-3 inhibitors by Galecto provides valuable context for the potential of GB1107 in IPF.
GB1211: A close, orally active analog of GB1107, has shown anti-fibrotic activity in the bleomycin-induced lung fibrosis mouse model.[1] This suggests that the therapeutic effects of oral galectin-3 inhibition observed with GB1107 in liver fibrosis may be translatable to lung fibrosis.
Proposed Mechanism of Action of GB1107 in IPF
Based on the known roles of galectin-3 in fibrosis and the effects of its inhibition, the proposed mechanism of action for GB1107 in a potential IPF context involves the disruption of the TGF-β1 signaling pathway.
Proposed mechanism of GB1107 in disrupting pro-fibrotic signaling.
Experimental Workflow Diagrams
The following diagrams illustrate typical experimental workflows for evaluating anti-fibrotic compounds in preclinical models.
GB1107: A Targeted Approach to Attenuating Liver Fibrosis Through Galectin-3 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction Liver fibrosis is a wound-healing response to chronic liver injury that, if unchecked, progresses to cirrhosis, liver failure, a...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury that, if unchecked, progresses to cirrhosis, liver failure, and hepatocellular carcinoma. A key pathological event in this process is the activation of hepatic stellate cells (HSCs), which transform into myofibroblasts and deposit excessive extracellular matrix (ECM), leading to the scarring of liver tissue.[1][2] Galectin-3 (Gal-3), a β-galactoside-binding lectin, has emerged as a critical pro-fibrotic mediator, with elevated expression in fibrotic livers.[1][3][4][5] It plays a significant role in the activation of HSCs and the perpetuation of the fibrotic cascade.[1]
GB1107 is a novel, orally active small molecule inhibitor of Gal-3, demonstrating high affinity (27 nM) and over 1000-fold selectivity for Gal-3 compared to other galectins.[3][5] This high selectivity and oral bioavailability make GB1107 a promising therapeutic candidate for targeting the underlying mechanisms of liver fibrosis. This technical guide provides a comprehensive overview of the role of GB1107 in attenuating liver fibrosis, focusing on its mechanism of action, preclinical efficacy data, and the detailed experimental protocols used to evaluate its effects.
Mechanism of Action: Inhibiting the Pro-Fibrotic Activity of Galectin-3
Galectin-3 contributes to liver fibrosis through several mechanisms, primarily centered on the activation of hepatic stellate cells. Upon liver injury, Gal-3 is secreted by various cells, including macrophages, and activates quiescent HSCs to become collagen-producing myofibroblasts.[1] Galectin-3 can oligomerize on the cell surface, forming lattice-like structures that cluster pro-fibrotic receptors and amplify signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, which is a major driver of fibrosis.[1][2]
GB1107 exerts its anti-fibrotic effects by binding to the carbohydrate recognition domain of Gal-3, preventing it from interacting with its binding partners on the surface of HSCs and other cells. This inhibition disrupts the pro-fibrotic signaling cascade, leading to a reduction in HSC activation and subsequent collagen deposition.
Initial Preclinical Studies of GB1107 in Thyroid Carcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides an in-depth technical guide on the initial preclinical investigations of GB1107, a novel galectin-3 inhibitor, in the contex...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical guide on the initial preclinical investigations of GB1107, a novel galectin-3 inhibitor, in the context of thyroid cancer. Galectin-3, a β-galactoside-binding lectin, is increasingly recognized as a significant histologic marker in thyroid carcinoma, implicated in tumor progression, anoikis resistance, and metastasis.[1][2][3][4] This guide summarizes the quantitative data from foundational in vitro studies, details the experimental methodologies employed, and visualizes the key signaling pathways and experimental workflows. The preliminary findings suggest that galectin-3 inhibition by compounds like GB1107 may offer a promising therapeutic strategy for mitigating the invasive capacity of thyroid cancer cells.[1][2]
Introduction to GB1107
GB1107 is an orally available, small-molecule inhibitor of galectin-3 with high affinity and selectivity.[5][6][7] It belongs to a class of monosaccharide inhibitors designed to have favorable pharmacokinetic properties.[5] Preclinical studies in various cancer models, including lung adenocarcinoma, have demonstrated its potential to reduce tumor growth.[5] The investigation into its effects on thyroid cancer is driven by the established role of galectin-3 in the pathology of this disease.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of GB1107 and the related galectin-3 inhibitor, TD139, on human thyroid cancer cell lines FTC-133 and 8505C.[1][2][3]
Table 1: Effect of GB1107 and TD139 on Thyroid Cancer Cell Viability
Cell Line
Treatment
Concentration (µM)
Duration (hours)
% Reduction in Cell Viability (Mean ± SD)
FTC-133
GB1107
Not specified
24 - 72
No significant influence
8505C
GB1107
Not specified
24 - 72
No significant influence
FTC-133
TD139
100
72
41.1 ± 13.7
8505C
TD139
100
72
49.7 ± 10.3
Data extracted from studies demonstrating that unlike TD139, GB1107 did not significantly reduce cell viability at the tested concentrations.[2][3]
Table 2: Effects of Galectin-3 Inhibitors on Thyroid Cancer Cell Migration and Invasion
Cell Line
Treatment
Effect on Migration
Effect on Invasion
FTC-133
GB1107
Dose-dependent decrease
Dose-dependent decrease
8505C
GB1107
Dose-dependent decrease
Dose-dependent decrease
FTC-133
TD139
Dose-dependent decrease
Dose-dependent decrease
8505C
TD139
Dose-dependent decrease
Dose-dependent decrease
Both GB1107 and TD139 were found to decrease the migratory and invasive abilities of thyroid cancer cells.[2][3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial studies of GB1107 in thyroid cancer.
Cell Culture
Human thyroid cancer cell lines, FTC-133 (follicular thyroid carcinoma) and 8505C (anaplastic thyroid carcinoma), were used. The cells were cultured in a suitable medium, such as a mixture of DMEM/F12 and RPMI-1640, supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.
Cells were seeded in 96-well plates at a specified density.
After 24 hours of incubation, the cells were treated with various concentrations of GB1107 or TD139 for 24, 48, and 72 hours.
Following treatment, 10 µL of CCK-8 solution was added to each well.
The plates were incubated for 1-4 hours at 37°C.
The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells. The optical density (O.D.) value is directly proportional to cell viability.[1][2][3]
Cell Cycle Analysis
The distribution of the cell cycle was determined using flow cytometry.
Cells were treated with GB1107 or TD139 for 24 hours.
After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C overnight.
The fixed cells were then washed with PBS and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
The DNA content of the cells was analyzed using a flow cytometer.
The percentages of cells in the G1, S, and G2/M phases of the cell cycle were determined. An increase in the sub-G1 peak is indicative of apoptosis.[1][2][3]
Immunoblotting
Protein expression levels were determined by immunoblotting.
Thyroid cancer cells were treated with GB1107 or TD139 for 24 hours.
Total protein was extracted from the cells using a lysis buffer.
Protein concentration was determined using a BCA protein assay kit.
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
The membrane was blocked and then incubated with primary antibodies against target proteins such as Galectin-3, Cyclin D1, AKT, phosphorylated AKT (p-AKT), β-catenin, and MMP2.
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by GB1107 in thyroid cancer cells.
Caption: Proposed mechanism of GB1107 action in thyroid cancer cells.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro assessment of GB1107.
GB1107 is a potent, selective, and orally active small molecule inhibitor of Galectin-3 (Gal-3), with a binding affinity (Kd) of 37 nM for human Galectin-3.[1][2][3] By targeting Galectin-3, a β-galactoside-binding lectin implicated in various pathological processes, GB1107 serves as a critical tool for investigating cellular mechanisms related to fibrosis, cancer progression, and immune modulation.[4][5][6] Research has shown its efficacy in reducing tumor growth and metastasis, attenuating liver fibrosis, and modulating the tumor microenvironment by promoting anti-tumor immune responses.[5][6][7]
Solubility Profile
GB1107 exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO), making it a suitable solvent for preparing concentrated stock solutions for in vitro studies. It is insoluble in water.[8] For optimal results, it is highly recommended to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3][8] Sonication or gentle warming may be required to achieve complete dissolution at higher concentrations.[2][3]
GB1107 exerts its biological effects by inhibiting Galectin-3, which in turn modulates multiple downstream signaling pathways involved in cell growth, adhesion, migration, and immune response. Key affected pathways include the TGF-β, AKT/β-catenin, and MAPK signaling cascades.[9][10]
Caption: GB1107 inhibits Galectin-3, blocking pro-fibrotic and oncogenic signaling pathways.
Protocols
Protocol 1: Preparation of a 10 mM GB1107 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.
Materials:
GB1107 powder (MW: 522.32 g/mol )
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
Sterile microcentrifuge tubes or vials
Calibrated analytical balance
Vortex mixer
Procedure:
Calculate Mass: Determine the mass of GB1107 required. To prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 522.32 g/mol * (1000 mg / 1 g) = 5.22 mg
Weighing: Carefully weigh out 5.22 mg of GB1107 powder and place it into a sterile vial.
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution.
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[1][3]
Table 2: Volume of DMSO for Preparing Stock Solutions
Desired Stock Conc.
Mass of GB1107
Volume of DMSO
1 mM
1 mg
1.9145 mL
5 mM
1 mg
0.3829 mL
10 mM
1 mg
0.1915 mL
10 mM
5 mg
0.9573 mL
Protocol 2: General Workflow for In Vitro Cell-Based Assays
This workflow outlines the general steps for using the GB1107 DMSO stock solution in a typical cell-based experiment, such as a cell viability or migration assay.
Caption: Workflow for using GB1107 in cell-based assays from stock preparation to analysis.
Important Considerations for In Vitro Assays:
Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of GB1107 used in the experiment. Typically, the final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Dose-Response: Perform dose-response experiments to determine the optimal concentration of GB1107 for your specific cell line and assay.
Assay-Specific Concentrations: The effective concentration of GB1107 can vary significantly depending on the assay and cell type.
Table 3: Example Concentrations of GB1107 Used in In Vitro Assays
Assay Type
Cell Line(s)
Concentration Range
Outcome Observed
Immune Cell Modulation
LLC cells (co-culture)
0 - 1 µM
Increased M1 macrophage polarization and CD8+ T cell infiltration.[2][3]
Anoikis Resistance & Migration
FTC-133, 8505C (Thyroid)
10 - 100 µM
Inhibited cell coherence, anoikis resistance, and migration.[9]
These notes provide a comprehensive guide for researchers to effectively solubilize and utilize the Galectin-3 inhibitor GB1107 in a variety of in vitro experimental settings.
Application Notes and Protocols for GB1107: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the preparation and storage of stock solutions of GB1107, a potent and selective inhibitor of Galecti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of stock solutions of GB1107, a potent and selective inhibitor of Galectin-3 (Gal-3). Additionally, this guide outlines key signaling pathways affected by GB1107, offering a crucial resource for researchers in oncology, fibrosis, and inflammation.
Introduction to GB1107
GB1107 is an orally active small molecule inhibitor of Galectin-3, a protein implicated in a variety of pathological processes, including cancer progression, fibrosis, and inflammation.[1][2] With a high affinity for human Galectin-3 (Kd of 37 nM), GB1107 has been shown to reduce tumor growth and metastasis in preclinical models.[1][3] Its mechanism of action involves the modulation of key signaling pathways, leading to increased anti-tumor immune responses and inhibition of fibrotic processes.[2][3]
Data Presentation: Solubility and Storage
Proper preparation and storage of GB1107 are critical for maintaining its stability and ensuring reproducible experimental results. The following tables summarize the solubility of GB1107 in various solvents and the recommended storage conditions.
Table 1: Solubility of GB1107
Solvent
Concentration
Notes
Dimethyl Sulfoxide (DMSO)
≥ 50 mg/mL (95.73 mM)
Requires sonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.[1]
Protocol 1: Preparation of a 50 mg/mL GB1107 Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of GB1107 for in vitro use.
Materials:
GB1107 solid powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes
Vortex mixer
Sonicator (water bath)
Procedure:
Weigh the desired amount of GB1107 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of GB1107.
Add the appropriate volume of anhydrous DMSO to the tube. For a 50 mg/mL solution, add 1 mL of DMSO.
Vortex the tube vigorously for 1-2 minutes to initially mix the compound.
Place the tube in a sonicator water bath and sonicate until the solution is clear and all solid has dissolved.[1] This may take several minutes.
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]
Protocol 2: Preparation of GB1107 Formulation for In Vivo Oral Administration
This protocol details the preparation of a GB1107 formulation suitable for oral gavage in animal models, based on a commonly used vehicle.[1]
Materials:
GB1107 solid powder
Dimethyl Sulfoxide (DMSO)
PEG300
Tween-80
Saline (sterile)
Sterile conical tubes
Vortex mixer
Procedure:
Prepare a stock solution of GB1107 in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
In a sterile conical tube, add the required volume of the GB1107 DMSO stock solution. For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 µL of the 25 mg/mL DMSO stock.
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
Add 450 µL of sterile saline to bring the final volume to 1 mL.
Vortex the final solution extensively to ensure it is well-mixed and clear.[1]
This formulation should be prepared fresh before each use.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of GB1107 and the workflow for preparing a stock solution.
Caption: GB1107 inhibits Galectin-3, leading to downstream effects on AKT and ERK signaling pathways.
Caption: Workflow for the preparation and storage of a GB1107 stock solution in DMSO.
Concluding Remarks
The protocols and data presented in these application notes are intended to serve as a comprehensive guide for the effective use of GB1107 in research settings. Adherence to these guidelines for stock solution preparation and storage is paramount for obtaining reliable and reproducible results. The provided diagrams offer a visual representation of the compound's mechanism of action and a practical workflow for its preparation, further aiding researchers in their experimental design.
Application Notes and Protocols for GB1107 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing GB1107, a potent and selective inhibitor of Galectin-3, in a variety of cell culture expe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GB1107, a potent and selective inhibitor of Galectin-3, in a variety of cell culture experiments. The information presented here is intended to facilitate the determination of its effective concentration and to elucidate its mechanism of action in different cellular contexts.
Introduction to GB1107
GB1107 is a small molecule inhibitor that specifically targets Galectin-3, a β-galactoside-binding lectin implicated in a wide range of pathological processes, including cancer progression, fibrosis, and inflammation. By inhibiting Galectin-3, GB1107 can modulate various signaling pathways, making it a valuable tool for in vitro research and a potential therapeutic agent. This document outlines effective concentrations, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Effective Concentrations of GB1107
The effective concentration of GB1107 can vary significantly depending on the cell line and the biological endpoint being measured. The following table summarizes reported IC50 values and effective concentration ranges for GB1107 in different cancer cell lines.
GB1107, as a Galectin-3 inhibitor, influences several key signaling pathways involved in cell survival, proliferation, and migration. The primary mechanism involves the disruption of Galectin-3's interactions with its binding partners on the cell surface and in the extracellular matrix.
One of the key pathways affected is the PI3K/AKT pathway. In thyroid cancer cells, treatment with GB1107 has been shown to attenuate AKT phosphorylation, leading to a decrease in the expression of downstream effectors like β-catenin and MMP2.[2] This inhibition of the AKT/β-catenin pathway contributes to the suppression of anoikis resistance, motility, and invasive capacity of cancer cells.[2]
Additionally, Galectin-3 is known to play a role in TGF-β1 activation, a critical process in fibrosis. By inhibiting Galectin-3, GB1107 can reduce TGF-β1-mediated signaling, which is evident from the decreased phosphorylation of Smad2 in human lung fibroblasts.
Caption: Simplified signaling pathway of Galectin-3 inhibition by GB1107.
Experimental Protocols
Protocol 1: Determination of Effective Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the effective concentration of GB1107 on cell viability. A typical approach is to perform a dose-response curve to calculate the IC50 value.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Preparation of GB1107 dilutions:
Prepare a stock solution of GB1107 in DMSO (e.g., 10 mM).
Perform serial dilutions of the GB1107 stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest GB1107 concentration).
Cell Treatment:
After 24 hours of incubation, carefully remove the medium from the wells.
Add 100 µL of the prepared GB1107 dilutions or vehicle control to the respective wells.
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
MTT Assay:
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
Carefully remove the medium containing MTT.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the cell viability against the log of the GB1107 concentration and use a non-linear regression analysis to determine the IC50 value.
Caption: Workflow for determining the effective concentration of GB1107.
Protocol 2: Western Blot Analysis of AKT Phosphorylation
This protocol is designed to assess the effect of GB1107 on the AKT signaling pathway by measuring the phosphorylation of AKT.
Materials:
GB1107
Selected cell line
6-well cell culture plates
Complete cell culture medium
RIPA buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels
Transfer buffer
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Seed cells in 6-well plates and grow to 70-80% confluency.
Treat the cells with the desired concentrations of GB1107 (based on viability assay results) for the selected time period (e.g., 24 hours). Include a vehicle control.
Protein Extraction:
Wash the cells twice with ice-cold PBS.
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
Collect the supernatant containing the protein extract.
Protein Quantification:
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting:
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
Boil the samples at 95°C for 5 minutes.
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
Run the gel to separate the proteins by size.
Transfer the proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies against phospho-AKT and total-AKT (usually overnight at 4°C). Use β-actin as a loading control.
Wash the membrane three times with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection and Analysis:
Apply ECL substrate to the membrane.
Visualize the protein bands using an imaging system.
Quantify the band intensities using densitometry software.
Normalize the phospho-AKT signal to the total-AKT signal to determine the relative level of AKT phosphorylation.
Conclusion
GB1107 is a valuable research tool for investigating the roles of Galectin-3 in various cellular processes. The protocols and data provided in these application notes offer a solid foundation for designing and executing experiments to determine the effective concentration of GB1107 and to explore its mechanism of action in specific cell culture models. It is recommended to optimize the protocols for each specific cell line and experimental condition to ensure reliable and reproducible results.
Application Notes and Protocols for Oral Gavage Administration of GB1107 in Xenograft Models
Audience: Researchers, scientists, and drug development professionals. Introduction GB1107 is a potent, selective, and orally active small molecule inhibitor of Galectin-3 (Gal-3), a β-galactoside-binding lectin implicat...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
GB1107 is a potent, selective, and orally active small molecule inhibitor of Galectin-3 (Gal-3), a β-galactoside-binding lectin implicated in a variety of pathological processes including cancer and fibrosis.[1][2][3][4] Galectin-3 is often overexpressed in the tumor microenvironment of aggressive cancers, where it contributes to tumor progression, metastasis, and immune evasion.[5][6][7] GB1107 has demonstrated efficacy in preclinical xenograft models by reducing tumor growth and metastasis, making it a promising candidate for cancer therapy, both as a monotherapy and in combination with immune checkpoint inhibitors.[5][6][8] These application notes provide detailed protocols for the oral gavage administration of GB1107 in xenograft models, based on established preclinical studies.
Mechanism of Action
GB1107 exerts its anti-tumor effects by binding to Galectin-3 with high affinity (Kd of 37 nM for human Galectin-3), thereby inhibiting its downstream signaling pathways.[1][2][4] The inhibition of Galectin-3 by GB1107 has been shown to modulate the tumor microenvironment by increasing M1 macrophage polarization and enhancing the infiltration of CD8+ T-cells.[5][6] Furthermore, GB1107 can potentiate the anti-tumor effects of PD-L1 immune checkpoint inhibitors, leading to increased expression of cytotoxic and apoptotic effector molecules.[5][6] One of the potential signaling pathways affected by GB1107 is the AKT/β-catenin pathway.[9]
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies of GB1107 in Xenograft Models
Option B: Dimethyl sulfoxide (B87167) (DMSO), PEG300, Tween 80, and sterile water (ddH2O).
Sterile microcentrifuge tubes
Vortex mixer
Sonicator (optional)
Procedure:
Calculate the required amount of GB1107: Based on the desired concentration (e.g., 1 mg/mL) and the total volume needed for the study.
Prepare the vehicle solution:
Option A: Dissolve HPMC in sterile water with gentle heating and stirring. Cool to room temperature and then add PEG. Mix until a clear solution is formed.
Option B: For a 1 mL working solution, add 50 µL of a 100 mg/mL DMSO stock solution of GB1107 to 400 µL of PEG300 and mix until clear. Then, add 50 µL of Tween 80 and mix. Finally, add 500 µL of ddH2O to bring the final volume to 1 mL. This solution should be used immediately.[4]
Dissolve GB1107: Add the calculated amount of GB1107 powder to the prepared vehicle solution in a sterile microcentrifuge tube.
Mix thoroughly: Vortex the solution vigorously to ensure complete dissolution. If necessary, sonicate for a few minutes to aid dissolution.
Storage: Store the prepared GB1107 solution at -20°C for short-term storage. For long-term storage, follow the manufacturer's recommendations.[1][5] It is recommended to prepare fresh solutions for each set of experiments.
Protocol 2: Oral Gavage Administration of GB1107 in a Xenograft Mouse Model
This protocol outlines the procedure for administering GB1107 to mice bearing subcutaneous xenograft tumors.
Materials:
Tumor-bearing mice (e.g., CD-1 nude mice with A549 xenografts)
Prepared GB1107 solution (from Protocol 1)
Sterile oral gavage needles (20-22 gauge, with a ball tip)
Acclimatize the mice to handling for several days before the start of the experiment.
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. Ensure the animal's body is supported.
Dose Calculation:
Weigh each mouse accurately before each administration.
Calculate the volume of GB1107 solution to be administered based on the mouse's weight and the target dose (e.g., 10 mg/kg). For a 1 mg/mL solution, a 20g mouse would receive 0.2 mL.
Syringe Preparation:
Draw the calculated volume of the GB1107 solution into a 1 mL syringe fitted with a sterile oral gavage needle.
Remove any air bubbles from the syringe.
Oral Gavage Administration:
With the mouse securely restrained, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle immediately to avoid tracheal insertion.
Once the needle is in the correct position (approximately at the level of the sternum), slowly dispense the solution.
Withdraw the gavage needle gently.
Post-Administration Monitoring:
Return the mouse to its cage and monitor for any signs of distress, such as choking or difficulty breathing.
Continue daily administration as required by the experimental design.
Tumor Growth Monitoring:
Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
Record the body weight of the mice at each measurement.
Endpoint:
At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
Excise the tumors and weigh them. Tumor tissue can be further processed for histological or molecular analysis.
Application Notes and Protocols: Utilizing GB1107 in Combination with PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction GB1107 is an orally active small molecule inhibitor of galectin-3, a β-galactoside-binding lectin that is overexpressed in the tumor microenvir...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1107 is an orally active small molecule inhibitor of galectin-3, a β-galactoside-binding lectin that is overexpressed in the tumor microenvironment of various aggressive cancers, including non-small cell lung cancer (NSCLC).[1][2] High expression of galectin-3 is often correlated with poor patient survival.[1][2] Galectin-3 contributes to an immunosuppressive tumor microenvironment, thereby hindering the efficacy of immune checkpoint inhibitors. By targeting galectin-3, GB1107 has been shown to modulate the tumor immune landscape, making it a promising candidate for combination therapy with PD-L1 inhibitors.[1][2] Preclinical studies have demonstrated that GB1107 can enhance the anti-tumor effects of PD-L1 blockade by increasing the infiltration and activation of cytotoxic T cells within the tumor.[1][3] A close analog of GB1107, GB1211, has advanced to clinical trials in combination with the PD-L1 inhibitor atezolizumab for NSCLC, highlighting the clinical relevance of this therapeutic strategy.[4]
Scientific Rationale for Combination Therapy
The efficacy of PD-1/PD-L1 checkpoint inhibitors is largely dependent on a pre-existing anti-tumor immune response, often characterized by the presence of tumor-infiltrating lymphocytes (TILs). However, many tumors, referred to as "cold" tumors, lack significant immune infiltration and are therefore less responsive to checkpoint blockade. Galectin-3 plays a crucial role in creating this immunosuppressive, or "cold," tumor microenvironment by promoting the accumulation of M2-like tumor-associated macrophages (TAMs) and inhibiting the function of cytotoxic CD8+ T cells.[1][3]
GB1107, by inhibiting galectin-3, helps to reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state. This is achieved through two primary mechanisms:
Polarization of Macrophages: GB1107 promotes the polarization of TAMs from an M2 phenotype to a pro-inflammatory M1 phenotype.[1][2]
Enhanced T-Cell Infiltration and Function: Inhibition of galectin-3 by GB1107 leads to increased infiltration of cytotoxic CD8+ T cells into the tumor.[1][2]
By transforming the tumor microenvironment into a "hot," immune-inflamed state, GB1107 is hypothesized to synergize with PD-L1 inhibitors, which can then more effectively unleash the anti-tumor activity of the newly recruited and activated T cells.
Preclinical Data Summary
Preclinical studies using syngeneic and xenograft mouse models of lung adenocarcinoma have demonstrated the potential of GB1107 as a monotherapy and in combination with PD-L1 inhibitors.
Monotherapy Effects of GB1107
Experimental Model
Treatment
Key Findings
Reference
A549 Human Lung Adenocarcinoma Xenografts (CD-1 nude mice)
10 mg/kg GB1107 daily
46.2% reduction in final tumor weight compared to vehicle.
In a model where treatment was initiated after tumors were established, neither GB1107 nor anti-PD-L1 antibody alone showed significant anti-tumor activity. However, the combination therapy resulted in a significant reduction in tumor growth.
The combination of GB1107 and an anti-PD-L1 antibody led to significant changes in the tumor immune microenvironment, consistent with a heightened anti-tumor immune response.
Analysis
Key Findings in Combination Group
Reference
Immune Cell Infiltration (Flow Cytometry)
Increased percentage of tumor-infiltrating CD8+ T cells.
Application Notes and Protocols: Investigating the Effects of GB1107 on the A549 Lung Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals Introduction The A549 cell line, derived from a human lung adenocarcinoma, is a cornerstone model in cancer research, particularly for studies on non-small...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A549 cell line, derived from a human lung adenocarcinoma, is a cornerstone model in cancer research, particularly for studies on non-small cell lung cancer (NSCLC). These cells exhibit an adherent epithelial morphology and are widely used for screening potential therapeutic compounds. GB1107 is a potent and selective small-molecule inhibitor of Galectin-3, a protein implicated in tumor progression, metastasis, and apoptosis resistance. Overexpression of Galectin-3 is associated with poor prognosis in NSCLC. This document provides detailed protocols for investigating the in vitro effects of GB1107 on the A549 cell line, including cell viability, apoptosis, and protein expression. The presented data is illustrative and serves as a template for recording experimental findings.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to provide a framework for presenting results.
Table 1: Cell Viability of A549 Cells Treated with GB1107 (MTT Assay)
GB1107 Concentration (µM)
24h Incubation (% Viability ± SD)
48h Incubation (% Viability ± SD)
72h Incubation (% Viability ± SD)
0 (Vehicle Control)
100 ± 4.5
100 ± 5.1
100 ± 4.8
1
95.2 ± 3.8
88.3 ± 4.2
75.1 ± 3.9
5
82.1 ± 4.1
65.7 ± 3.5
50.4 ± 4.3
10
68.5 ± 3.2
48.2 ± 3.9
32.8 ± 3.1
25
45.3 ± 2.9
25.9 ± 2.7
15.6 ± 2.5
50
28.7 ± 2.5
12.4 ± 2.1
8.2 ± 1.9
IC50 (µM)
~30
~12
~6
Table 2: Apoptosis Analysis of A549 Cells Treated with GB1107 for 48h (Annexin V/PI Staining)
GB1107 Concentration (µM)
Viable Cells (%) (Annexin V- / PI-)
Early Apoptotic Cells (%) (Annexin V+ / PI-)
Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle Control)
95.1 ± 2.3
2.5 ± 0.8
2.4 ± 0.7
10
60.3 ± 3.1
25.8 ± 2.5
13.9 ± 1.9
25
35.7 ± 2.8
45.2 ± 3.3
19.1 ± 2.4
50
15.2 ± 2.1
58.9 ± 4.1
25.9 ± 3.0
Table 3: Cell Cycle Distribution of A549 Cells Treated with GB1107 for 24h
GB1107 Concentration (µM)
G0/G1 Phase (%)
S Phase (%)
G2/M Phase (%)
0 (Vehicle Control)
55.2 ± 2.8
30.1 ± 2.1
14.7 ± 1.5
10
65.8 ± 3.1
22.5 ± 1.9
11.7 ± 1.3
25
72.4 ± 3.5
18.3 ± 1.7
9.3 ± 1.1
50
78.1 ± 3.9
12.6 ± 1.4
9.3 ± 1.2
Table 4: Relative Protein Expression in A549 Cells Treated with GB1107 for 48h (Western Blot)
Target Protein
0 µM GB1107 (Relative Density)
10 µM GB1107 (Relative Density)
25 µM GB1107 (Relative Density)
50 µM GB1107 (Relative Density)
Galectin-3
1.00
0.98
0.95
0.97
p-EGFR
1.00
0.65
0.30
0.15
c-Myc
1.00
0.72
0.41
0.22
β-catenin
1.00
0.58
0.25
0.11
Bcl-2
1.00
0.68
0.35
0.18
Bax
1.00
1.85
2.90
4.10
Cleaved Caspase-3
1.00
3.20
5.80
8.50
β-actin (Loading Control)
1.00
1.00
1.00
1.00
Experimental Protocols
A549 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and subculturing the A549 human lung adenocarcinoma cell line.
Complete growth medium: F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Protocol:
Thawing Frozen Cells:
Rapidly thaw the cryovial of A549 cells in a 37°C water bath.
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
Centrifuge at 1,000 rpm for 5 minutes.
Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.
Transfer the cell suspension to a T-75 flask.
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Subculturing:
When cells reach 80-90% confluency, aspirate the culture medium.
Wash the cell monolayer with 5-10 mL of sterile PBS.
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
Gently pipette the cell suspension to ensure a single-cell suspension.
Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split ratio) to a new T-75 flask containing fresh complete growth medium.
Incubate at 37°C and 5% CO2. Change the medium every 2-3 days.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
A549 cells
GB1107
Complete growth medium
96-well plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
Microplate reader
Protocol:
Seed 5 x 10³ A549 cells per well in 100 µL of complete growth medium in a 96-well plate.
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Prepare serial dilutions of GB1107 in complete growth medium.
Remove the medium from the wells and add 100 µL of the different concentrations of GB1107. Include a vehicle control (medium with the same concentration of DMSO as the highest GB1107 concentration).
Incubate for 24, 48, or 72 hours.
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Seed A549 cells in 6-well plates and treat with GB1107 for the desired time.
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Experimental workflow for studying GB1107 in A549 cells.
Proposed signaling pathway of Galectin-3 and inhibition by GB1107.
Method
Application Notes and Protocols: CCl4-Induced Liver Fibrosis Model and the Therapeutic Efficacy of GB1107
For Researchers, Scientists, and Drug Development Professionals Introduction Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. The carbon tetrachloride (CCl4)-induced liver fibrosis model in rodents is a widely used and reproducible preclinical model to study the pathogenesis of liver fibrosis and to evaluate the efficacy of potential anti-fibrotic therapies.[1] This document provides a detailed protocol for establishing a CCl4-induced liver fibrosis model in mice and for assessing the therapeutic effects of GB1107, a potent and orally active small molecule inhibitor of galectin-3.[2][3] Galectin-3 is a β-galactoside-binding lectin that plays a crucial role in fibrogenesis by promoting the activation of hepatic stellate cells (HSCs), the primary ECM-producing cells in the liver.[4][5][6]
Signaling Pathway of Galectin-3 in Liver Fibrosis
Chronic liver injury leads to the release of damage-associated molecular patterns (DAMPs) and cytokines, such as Transforming Growth Factor-beta (TGF-β). This triggers the activation of quiescent HSCs into proliferative, fibrogenic myofibroblasts. Galectin-3 is significantly upregulated during this process and plays a pivotal role in mediating HSC activation and ECM deposition. Extracellular galectin-3 can cross-link cell surface receptors, including integrins, which facilitates the phagocytosis of apoptotic hepatocytes by HSCs, a key event in their activation.[2][4][7][8] This process initiates a feed-forward loop, further promoting galectin-3 expression and secretion.[4][7] GB1107, by inhibiting galectin-3, disrupts this pathogenic cascade, leading to a reduction in HSC activation and subsequent liver fibrosis.
Caption: Galectin-3 Signaling Pathway in Liver Fibrosis.
Experimental Workflow
The following diagram outlines the general experimental workflow for inducing liver fibrosis with CCl4 and evaluating the therapeutic efficacy of GB1107.
Caption: Experimental Workflow for CCl4-Induced Fibrosis and GB1107 Treatment.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the effect of GB1107 in the CCl4-induced liver fibrosis model.
Table 1: Effect of GB1107 on Liver Fibrosis and Serum Biomarkers
Table 2: Effect of GB1107 on Gene Expression (RNAseq)
Parameter
CCl4 vs. Control
CCl4 + GB1107 vs. CCl4
Differentially Expressed Genes (DEGs)
1659
1147
Pathways enriched in upregulated genes in the CCl4 group included extracellular matrix, collagen biosynthesis and assembly, cell cycle, and the immune system. GB1107 treatment effectively reversed the majority of these CCl4-induced gene changes.[2][3]
Experimental Protocols
CCl4-Induced Liver Fibrosis in Mice
Materials:
Male C57BL/6 mice (8 weeks old)
Carbon tetrachloride (CCl4)
Olive oil (vehicle)
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
Acclimatize mice for at least one week before the experiment.
Prepare a 1:3 solution of CCl4 in olive oil.
Administer 1 µL/g of the CCl4 solution via i.p. injection twice weekly for 8 weeks.[2]
For the control group, administer an equivalent volume of olive oil.
Monitor animal health and body weight regularly.
GB1107 Treatment
Materials:
GB1107
Vehicle for oral administration (e.g., appropriate aqueous solution)
Oral gavage needles
Procedure:
Prepare a solution of GB1107 in the vehicle at a concentration suitable for a 10 mg/kg dose.
Starting from the 5th week of CCl4 administration, administer GB1107 (10 mg/kg) or vehicle once daily via oral gavage for the remaining 4 weeks of the study.[2]
Sample Collection and Processing
Procedure:
At the end of the 8-week period, euthanize the mice.
Collect blood via cardiac puncture for serum separation.
Perfuse the liver with phosphate-buffered saline (PBS) to remove blood.
Excise the liver, weigh it, and divide it into sections for histology, RNA, and protein analysis.
For histology, fix liver sections in 10% neutral buffered formalin.
For RNA and protein analysis, snap-freeze liver sections in liquid nitrogen and store at -80°C.
Measurement of Serum ALT and AST
Procedure:
Separate serum from collected blood by centrifugation.
Use commercially available kits to measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum according to the manufacturer's instructions.
Picrosirius Red Staining for Collagen
Materials:
Paraffin-embedded liver sections (5 µm)
Picro-Sirius red solution
Acetic acid solution
Ethanol (graded series)
Xylene
Mounting medium
Procedure:
Deparaffinize and rehydrate the liver sections.
Stain the sections with Picro-Sirius red solution for 60 minutes.
Rinse briefly in two changes of acetic acid solution.
Dehydrate through a graded series of ethanol.
Clear in xylene and mount with a synthetic resin.
Quantify the red-stained collagen area using image analysis software.
Immunohistochemistry for α-SMA
Materials:
Paraffin-embedded liver sections (5 µm)
Primary antibody against α-Smooth Muscle Actin (α-SMA)
Biotinylated secondary antibody
Streptavidin-HRP conjugate
DAB substrate kit
Hematoxylin for counterstaining
Procedure:
Deparaffinize and rehydrate the liver sections.
Perform antigen retrieval as required.
Block endogenous peroxidase activity.
Block non-specific binding sites with a blocking serum.
Incubate with the primary anti-α-SMA antibody.
Incubate with the biotinylated secondary antibody.
Incubate with the streptavidin-HRP conjugate.
Develop the signal with the DAB substrate.
Counterstain with hematoxylin.
Dehydrate, clear, and mount.
Quantify the positively stained area using image analysis software.
Western Blot for Collagen I
Materials:
Frozen liver tissue
RIPA lysis buffer with protease inhibitors
BCA protein assay kit
SDS-PAGE gels
PVDF membrane
Primary antibody against Collagen I
HRP-conjugated secondary antibody
ECL detection reagent
Procedure:
Homogenize frozen liver tissue in RIPA buffer to extract total protein.
Determine protein concentration using the BCA assay.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with non-fat milk or BSA.
Incubate with the primary anti-Collagen I antibody overnight at 4°C.
Incubate with the HRP-conjugated secondary antibody.
Detect the signal using an ECL reagent and an imaging system.
Quantify band intensity using densitometry and normalize to a loading control (e.g., β-actin).
RNA Isolation and RNAseq Analysis
Procedure:
Isolate total RNA from frozen liver tissue using a commercial kit according to the manufacturer's protocol.
Assess RNA quality and quantity.
Prepare RNAseq libraries from high-quality RNA samples.
Perform paired-end sequencing on a suitable platform (e.g., NextSeq 2000).[2]
Analyze the sequencing data to identify differentially expressed genes and perform pathway enrichment analysis.
Conclusion
The CCl4-induced liver fibrosis model is a robust and relevant preclinical tool for studying the mechanisms of liver fibrosis and for evaluating novel therapeutic agents. The galectin-3 inhibitor, GB1107, has demonstrated significant anti-fibrotic efficacy in this model, reducing liver collagen deposition, improving liver function, and reversing fibrosis-related gene expression changes.[2][3] The protocols and data presented here provide a comprehensive guide for researchers aiming to utilize this model to investigate liver fibrosis and to assess the therapeutic potential of compounds like GB1107.
Application Notes and Protocols for the Preparation of GB1107 for Animal Studies
For Researchers, Scientists, and Drug Development Professionals Introduction GB1107 is a potent and selective inhibitor of Galectin-3, a protein implicated in various diseases, including fibrosis and cancer.[1][2][3] For...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1107 is a potent and selective inhibitor of Galectin-3, a protein implicated in various diseases, including fibrosis and cancer.[1][2][3] For successful in vivo evaluation in animal models, a stable and homogenous formulation is critical. GB1107 is poorly soluble in aqueous solutions, necessitating the use of a co-solvent system for administration.[1] This document provides detailed protocols for the preparation of GB1107 for animal studies using a common and effective vehicle composed of Polyethylene Glycol 300 (PEG300) and Tween-80.
Excipient Roles in Formulation
A combination of Dimethyl Sulfoxide (DMSO), PEG300, Tween-80, and saline is a widely used vehicle for administering hydrophobic compounds like GB1107 in animal research.[4][5]
PEG300 (Polyethylene Glycol 300): Acts as a water-miscible co-solvent that helps to dissolve compounds that have poor solubility in water.[4]
Tween-80 (Polysorbate 80): A non-ionic surfactant that functions as a wetting agent and emulsifier. It helps to prevent the precipitation of the drug when the formulation is introduced into an aqueous environment, such as the bloodstream, thereby improving the stability of the formulation.[4]
DMSO (Dimethyl Sulfoxide): A powerful solvent used to create an initial stock solution of the compound due to its high solubilizing capacity.[1]
Saline (0.9% NaCl): Used as a biocompatible diluent to bring the formulation to the final desired volume and ensure isotonicity.[4]
Quantitative Data Summary
Two common formulations for GB1107 using PEG300 and Tween-80 are summarized below. The choice of formulation may depend on the required final concentration and the tolerance of the animal model to DMSO.
Experimental Protocol: Preparation of 1 mL of 2 mg/mL GB1107 Solution
This protocol details the step-by-step procedure for preparing a 1 mL working solution of GB1107 at a concentration of 2 mg/mL using Formulation 1.
Materials:
GB1107 powder
Dimethyl Sulfoxide (DMSO), high purity
Polyethylene Glycol 300 (PEG300)
Tween-80 (Polysorbate 80)
Sterile Saline (0.9% NaCl)
Sterile microcentrifuge tubes or vials
Pipettes and sterile tips
Vortex mixer
Sonicator (optional)
Procedure:
Prepare GB1107 Stock Solution:
Weigh the required amount of GB1107. To prepare a 20 mg/mL stock solution, dissolve 20 mg of GB1107 in 1 mL of DMSO.
Ensure the powder is completely dissolved. If necessary, use a vortex mixer or sonicate the solution for a few minutes.
Sequential Addition of Excipients:
In a sterile vial, add 400 µL of PEG300.
Add 100 µL of the 20 mg/mL GB1107 stock solution in DMSO to the PEG300.
Vortex the mixture thoroughly until the solution is clear and homogenous.
Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.
Slowly add 450 µL of sterile saline to the vial while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.
Final Inspection and Use:
Visually inspect the final formulation for any signs of precipitation or phase separation. The solution should be clear.
If precipitation occurs, gentle warming (e.g., to 37°C) and/or sonication can be used to aid dissolution.[7]
It is highly recommended to prepare this formulation fresh on the day of use to ensure stability and prevent degradation or precipitation.[4]
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing the GB1107 formulation.
Caption: Workflow for GB1107 Formulation.
Safety and Handling Precautions
Always handle GB1107 and the solvents in a well-ventilated area, preferably a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Consult the Safety Data Sheets (SDS) for GB1107, DMSO, PEG300, and Tween-80 before handling.
For intravenous administration, careful consideration of the DMSO concentration is necessary, as high concentrations can lead to hemolysis.[4] For sensitive animal models, minimizing the DMSO concentration is advisable.[5]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following GB1107 Treatment
For Researchers, Scientists, and Drug Development Professionals Introduction GB1107 is a potent and orally bioavailable small molecule inhibitor of Galectin-3.[1] Galectin-3 is a β-galactoside-binding lectin that is over...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1107 is a potent and orally bioavailable small molecule inhibitor of Galectin-3.[1] Galectin-3 is a β-galactoside-binding lectin that is overexpressed in various pathological conditions, including cancer and fibrosis.[2][3] It plays a crucial role in modulating immune responses, often contributing to an immunosuppressive tumor microenvironment.[2][4] By inhibiting Galectin-3, GB1107 has been shown to enhance anti-tumor immunity, primarily by increasing the infiltration and activation of cytotoxic T lymphocytes and promoting the polarization of macrophages towards an anti-tumor M1 phenotype.[2][5] This document provides detailed protocols and application notes for the analysis of immune cell populations by flow cytometry following treatment with GB1107.
Mechanism of Action of GB1107
Galectin-3, the target of GB1107, influences multiple aspects of the immune system. Within the tumor microenvironment, Galectin-3 can induce T-cell anergy and apoptosis, promote the differentiation of M2-like tumor-associated macrophages (TAMs), and contribute to the formation of an immunosuppressive milieu.[2][4] GB1107 competitively binds to the carbohydrate recognition domain of Galectin-3, preventing its interaction with cell surface glycans on immune cells. This inhibition reverses the immunosuppressive effects of Galectin-3, leading to enhanced T-cell function and a shift in macrophage polarization from the pro-tumoral M2 state to the anti-tumoral M1 state.[2]
Mechanism of GB1107 in modulating the tumor microenvironment.
Data Presentation: Effects of GB1107 on Immune Cell Populations
The following tables summarize the expected quantitative changes in immune cell populations in the tumor microenvironment following treatment with GB1107, as analyzed by flow cytometry.
This section provides a detailed protocol for the preparation of single-cell suspensions from tumor tissue and subsequent staining for flow cytometry analysis to assess the effects of GB1107.
Workflow for flow cytometry analysis of tumor-infiltrating immune cells.
Protocol 1: Preparation of Single-Cell Suspension from Tumor Tissue
Materials:
Tumor tissue from vehicle and GB1107-treated animals
RPMI-1640 medium
Fetal Bovine Serum (FBS)
Collagenase Type IV
DNase I
70 µm cell strainers
Red Blood Cell (RBC) Lysis Buffer
Phosphate Buffered Saline (PBS)
Centrifuge
Procedure:
Excise tumors and place them in cold RPMI-1640 medium.
Mince the tumors into small pieces (1-2 mm³) using a sterile scalpel.
Transfer the minced tissue to a digestion buffer containing RPMI-1640, 5% FBS, Collagenase IV (1 mg/mL), and DNase I (100 U/mL).
Incubate at 37°C for 30-60 minutes with gentle agitation.
Quench the digestion by adding an equal volume of RPMI-1640 with 10% FBS.
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant.
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
Add 10 mL of PBS to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.
Discard the supernatant and wash the cell pellet with PBS.
Resuspend the cells in FACS buffer (PBS with 2% FBS) and perform a cell count.
Protocol 2: Staining of Immune Cells for Flow Cytometry
Materials:
Single-cell suspension from Protocol 1
FACS buffer (PBS + 2% FBS)
Fc block (anti-CD16/32)
Fluorochrome-conjugated antibodies (see Table 3 for suggested panel)
Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS buffer.
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
Stain for viability using a Live/Dead fixable dye according to the manufacturer's instructions.
Wash the cells with FACS buffer.
Block Fc receptors by incubating the cells with Fc block for 10 minutes at 4°C.
Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
Wash the cells twice with FACS buffer.
For intracellular staining (e.g., for IFNγ, Granzyme B), fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.
Add the intracellular antibody cocktail and incubate for 30-45 minutes at room temperature in the dark.
Wash the cells with permeabilization buffer and then with FACS buffer.
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
Table 3: Suggested Antibody Panel for Flow Cytometry
Target
Fluorochrome
Cell Population
Live/Dead
e.g., Zombie Aqua
Viable cells
CD45
e.g., BUV395
All hematopoietic cells
CD3
e.g., APC-Cy7
T-Cells
CD4
e.g., PE-Cy7
Helper T-Cells
CD8
e.g., PerCP-Cy5.5
Cytotoxic T-Cells
F4/80
e.g., BV605
Macrophages (mouse)
CD11b
e.g., BV786
Myeloid cells
CD206
e.g., PE
M2-like Macrophages
IFNγ
e.g., FITC
Activated T-Cells
Granzyme B
e.g., Alexa Fluor 647
Activated T-Cells
Gating Strategy
A hierarchical gating strategy should be employed to identify the immune cell populations of interest.
Hierarchical gating strategy for immune cell analysis.
Conclusion
Flow cytometry is an essential tool for elucidating the immunomodulatory effects of GB1107. The protocols outlined in this document provide a framework for the consistent and reproducible analysis of key immune cell populations affected by Galectin-3 inhibition. By carefully quantifying the changes in T-cell and macrophage subsets, researchers can gain valuable insights into the mechanism of action of GB1107 and its potential as an immuno-oncology therapeutic.
Application Notes and Protocols: Establishing a Cetuximab-Resistant Oral Squamous Cell Carcinoma Model for GB1107 Testing
For Researchers, Scientists, and Drug Development Professionals Introduction Cetuximab, a monoclonal antibody targeting the epidermal growth factor receptor (EGFR), is a standard therapy for oral squamous cell carcinoma...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetuximab, a monoclonal antibody targeting the epidermal growth factor receptor (EGFR), is a standard therapy for oral squamous cell carcinoma (OSCC). However, a significant number of patients develop resistance, limiting its clinical efficacy.[1][2] Understanding the mechanisms of resistance and developing novel therapeutic strategies to overcome it are critical unmet needs. Emerging evidence points to the role of galectin-3 (Gal-3) in promoting cetuximab resistance.[3] GB1107, a small molecule inhibitor of Gal-3, has shown promise in preclinical models by resensitizing resistant tumors to EGFR-targeted therapies.[3][4]
These application notes provide a comprehensive guide to establishing a cetuximab-resistant OSCC model and utilizing it to test the efficacy of GB1107. The protocols detailed below cover the generation of resistant cell lines, in vitro characterization, and in vivo validation using a xenograft mouse model.
Establishment of Cetuximab-Resistant OSCC Cell Lines
This protocol describes the generation of an acquired cetuximab-resistant OSCC cell line through continuous, long-term exposure to escalating doses of cetuximab.
Protocol 1: Generation of Cetuximab-Resistant OSCC Cells
Cell Line Selection: Begin with a cetuximab-sensitive human OSCC cell line (e.g., FaDu, HSC-3).[5][6] Authenticate the cell line and routinely test for mycoplasma contamination.
Initial Seeding: Seed the parental OSCC cells in a T-75 flask at a density of 1 x 10^6 cells in complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
Initial Cetuximab Exposure: After 24 hours, replace the medium with fresh medium containing cetuximab at a starting concentration equal to the IC50 of the parental cell line.[7]
Dose Escalation: Culture the cells in the presence of cetuximab, changing the medium every 3-4 days. Once the cells display a stable growth rate, subculture them and double the concentration of cetuximab.
Monitoring Resistance: Repeat the dose escalation process over several months.[5] The cells that are able to proliferate in high concentrations of cetuximab (e.g., 10-20 µM) are considered resistant.
Verification of Resistance: To confirm the resistant phenotype, perform a dose-response assay (e.g., MTT or SRB assay) comparing the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 value indicates acquired resistance.[5][7]
Stability of Resistance: To ensure the resistance is a stable phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-challenge them with cetuximab to confirm the resistant phenotype is maintained.[7][8]
In Vitro Characterization of Cetuximab-Resistant OSCC Cells and GB1107 Efficacy Testing
A series of in vitro assays should be performed to characterize the resistant phenotype and to evaluate the therapeutic potential of GB1107.
Cell Viability Assay
Protocol 2: MTT Assay for Cell Viability
Cell Seeding: Seed parental and cetuximab-resistant OSCC cells in 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
Treatment: Treat the cells with increasing concentrations of cetuximab, GB1107, or a combination of both for 72 hours. Include a vehicle control (e.g., PBS).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Table 1: Hypothetical IC50 Values for Cetuximab and GB1107 in Parental and Resistant OSCC Cells
Cell Line
Treatment
IC50 (µM)
Parental OSCC
Cetuximab
5
Parental OSCC
GB1107
25
Cetuximab-Resistant OSCC
Cetuximab
>100
Cetuximab-Resistant OSCC
GB1107
20
Western Blot Analysis
Protocol 3: Western Blotting for Signaling Pathway Analysis
Protein Extraction: Culture parental and resistant cells with or without cetuximab and/or GB1107 treatment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration using a BCA protein assay.
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include those against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK1/2, total ERK1/2, Galectin-3, and a loading control (e.g., GAPDH or β-actin).
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Table 2: Hypothetical Relative Protein Expression Levels from Western Blot Analysis
Cell Line
Treatment
p-EGFR/EGFR
p-Akt/Akt
p-ERK/ERK
Galectin-3/GAPDH
Parental
Vehicle
1.0
1.0
1.0
1.0
Parental
Cetuximab
0.2
0.3
0.4
1.1
Resistant
Vehicle
0.9
2.5
2.8
3.5
Resistant
Cetuximab
0.8
2.4
2.7
3.6
Resistant
GB1107
0.9
1.2
1.5
1.2
Resistant
Cetuximab + GB1107
0.3
0.5
0.6
1.3
In Vivo Xenograft Model for GB1107 Efficacy Testing
The in vivo efficacy of GB1107 in the context of cetuximab resistance should be evaluated using a xenograft mouse model.
Protocol 4: Cetuximab-Resistant OSCC Xenograft Mouse Model
Animal Model: Use immunodeficient mice (e.g., CB17 Scid or NOD-SCID mice).[6][9]
Cell Implantation: Subcutaneously inject 1-2 x 10^6 cetuximab-resistant OSCC cells suspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.[6]
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Treatment Groups: Once the tumors reach a volume of approximately 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):
Treatment and Monitoring: Administer the treatments for a predefined period (e.g., 3-4 weeks). Continue to monitor tumor volume and body weight.
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Table 3: Hypothetical Tumor Growth Inhibition in Xenograft Model
Treatment Group
Average Tumor Volume at Endpoint (mm³)
Tumor Growth Inhibition (%)
Vehicle
1500
-
Cetuximab
1350
10
GB1107
800
46.7
Cetuximab + GB1107
400
73.3
Immunohistochemistry (IHC)
Protocol 5: Immunohistochemical Staining of Xenograft Tumors
Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.
Sectioning: Cut 4-5 µm thick sections and mount them on slides.
Staining: Deparaffinize and rehydrate the sections. Perform antigen retrieval. Block endogenous peroxidase activity and non-specific binding.
Primary Antibody Incubation: Incubate the sections with primary antibodies against Ki-67 (proliferation marker), cleaved caspase-3 (apoptosis marker), and Galectin-3 overnight at 4°C.
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a DAB substrate.
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
Analysis: Quantify the staining intensity and the percentage of positive cells using image analysis software.
Table 4: Hypothetical Immunohistochemistry Staining Scores in Xenograft Tumors
Treatment Group
Ki-67 (% positive cells)
Cleaved Caspase-3 (% positive cells)
Galectin-3 (Staining Intensity)
Vehicle
85
5
+++
Cetuximab
80
7
+++
GB1107
40
25
+
Cetuximab + GB1107
20
45
+
Visualizations
Caption: Experimental workflow for developing a cetuximab-resistant OSCC model and testing GB1107.
Caption: Proposed signaling pathway in cetuximab resistance and the mechanism of action of GB1107.
Caption: Logical relationship between cetuximab resistance, the role of Galectin-3, and the therapeutic strategy with GB1107.
Application Notes and Protocols: GB1107 for Thyroid Cancer Cell Lines FTC-133 and 8505C
For Researchers, Scientists, and Drug Development Professionals Introduction GB1107 is a potent and selective inhibitor of Galectin-3, a protein implicated in tumor progression and metastasis. In the context of thyroid c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1107 is a potent and selective inhibitor of Galectin-3, a protein implicated in tumor progression and metastasis. In the context of thyroid cancer, targeting Galectin-3 with GB1107 has been shown to suppress anoikis resistance, motility, and invasive capacity of cancer cells. These application notes provide detailed protocols for utilizing GB1107 in studies involving the human thyroid cancer cell lines FTC-133 (follicular thyroid carcinoma) and 8505C (anaplastic thyroid carcinoma). The following sections outline the working concentrations of GB1107 and provide step-by-step experimental procedures.
Quantitative Data Summary
The working concentrations of GB1107 can vary depending on the specific experimental endpoint. The following table summarizes the concentrations used in key assays for FTC-133 and 8505C thyroid cancer cell lines.
Experiment
Cell Lines
GB1107 Concentration Range
Treatment Duration
Key Findings
Cell Viability Assay (CCK-8)
FTC-133, 8505C
0, 10, 100 µM
24 to 72 hours
GB1107 did not significantly affect cell viability at the tested concentrations[1].
Clonogenic Assay
FTC-133, 8505C
0, 10, 100 µM
10 days
GB1107 did not reduce the clonogenicity of these cells[1].
Cell Migration Assay (Transwell)
FTC-133, 8505C
Not explicitly stated, but dose-dependent inhibition was observed
24 hours
Both GB1107 and another galectin-3 inhibitor, TD139, decreased migratory abilities in a dose-dependent manner[1].
Cell Invasion Assay (Matrigel)
FTC-133, 8505C
Not explicitly stated, but dose-dependent inhibition was observed
24 hours
Both GB1107 and TD139 decreased invasive abilities in a dose-dependent manner[1].
Immunoblotting (Western Blot)
FTC-133, 8505C
0, 10, 100 µM
24 hours
GB1107 attenuated AKT phosphorylation and decreased the expression of β-catenin and MMP2[1]. It also decreased ERK phosphorylation and increased p38 MAPK phosphorylation[1].
Anoikis Resistance Assay
FTC-133, 8505C
Not explicitly stated, but significant inhibition was observed
48 hours
GB1107 significantly inhibited cell coherence and counteracted anoikis resistance[1].
Experimental Protocols
Cell Culture
FTC-133 and 8505C human thyroid cancer cell lines can be obtained from the European Collection of Authenticated Cell Cultures (ECACC).[2] It is crucial to periodically monitor cell morphology and perform short tandem repeat profiling for cell line authentication.[1] Regular testing for mycoplasma contamination is also recommended.[1]
Cell Viability Assay
This protocol is adapted from a study investigating the effect of GB1107 on thyroid cancer cell viability.[1]
Materials:
FTC-133 or 8505C cells
96-well plates
Complete growth medium
GB1107 (stock solution in DMSO)
Cell Counting Kit-8 (CCK-8)
Procedure:
Seed 1 x 10⁴ cells per well in a 96-well plate and culture overnight.
Treat the cells with increasing concentrations of GB1107 (e.g., 0, 10, and 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
Following treatment, assess cell viability using the CCK-8 assay according to the manufacturer's instructions.
Clonogenic Assay
This protocol is based on a method used to assess the long-term proliferative potential of cancer cells after treatment with GB1107.[1]
Materials:
FTC-133 or 8505C cells
6-well plates
Complete growth medium
GB1107
3% Crystal Violet solution
Procedure:
Seed 500 cells per well in a 6-well plate.
Treat the cells with increasing concentrations of GB1107 (e.g., 0, 10, and 100 µM).
Incubate the plates for 10 days, allowing colonies to form.
After 10 days, stain the cells with a 3% crystal violet solution.
Count the number of formed colonies under a microscope.
Immunoblotting
This protocol outlines the procedure for analyzing protein expression changes in response to GB1107 treatment.[1]
Application Notes and Protocols: Long-Term Stability of GB1107 in Frozen Aliquots
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the long-term stability of the Galectin-3 inhibitor, GB1107, when stored in frozen aliquots. Adhere...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term stability of the Galectin-3 inhibitor, GB1107, when stored in frozen aliquots. Adherence to these protocols is crucial for ensuring the integrity and activity of the compound in experimental settings.
Introduction to GB1107
GB1107 is a potent, selective, and orally active small molecule inhibitor of Galectin-3 (Gal-3), with a binding affinity (Kd) of 37 nM for human Galectin-3.[1][2][3][4][5] Research has demonstrated its efficacy in reducing tumor growth and metastasis in lung adenocarcinoma models and its potential in augmenting the response to PD-L1 blockade.[1][3][6] Furthermore, GB1107 has been shown to play a role in mitigating liver fibrosis and suppressing invasive capacity in thyroid cancer cells.[7][8][9] Given its therapeutic potential, understanding its stability under various storage conditions is paramount for reliable and reproducible research.
Recommended Storage Conditions
Proper storage is critical to maintain the chemical integrity and biological activity of GB1107. The following table summarizes the recommended storage conditions for GB1107 in both solid and solution forms based on information from various suppliers.
It is recommended to prepare fresh for each experiment.
Experimental Protocol: Assessment of Long-Term Stability in Frozen Aliquots
This protocol outlines a method to determine the long-term stability of GB1107 in a common solvent, Dimethyl Sulfoxide (DMSO), when stored as frozen aliquots. This procedure can be adapted for other solvent systems as required.
3.1. Objective
To evaluate the chemical stability of GB1107 in DMSO over a defined period at -20°C and -80°C.
3.2. Materials
GB1107 powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Cryogenic vials
-20°C and -80°C freezers
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Analytical balance
Volumetric flasks and pipettes
3.3. Procedure
Preparation of Stock Solution (Timepoint 0):
Accurately weigh a sufficient amount of GB1107 powder.
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution, using sonication if necessary.[3]
This initial solution serves as the baseline (T=0) reference.
Aliquoting and Storage:
Immediately aliquot the stock solution into single-use cryogenic vials. The volume of each aliquot should be suitable for a single experiment to avoid partial thawing of other aliquots.
Divide the aliquots into two sets. Store one set at -20°C and the other at -80°C.
Stability Testing at Designated Timepoints:
At each designated timepoint (e.g., 1, 3, 6, 12, and 24 months), retrieve three aliquots from each storage temperature.
Thaw the aliquots rapidly at room temperature.
Analyze the samples immediately by a validated stability-indicating HPLC method.
HPLC Analysis:
Method: Develop an HPLC method capable of separating GB1107 from potential degradation products.
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point for small molecules.
Detection: Use a UV detector at a wavelength where GB1107 has maximum absorbance.
Quantification: Determine the peak area of GB1107. The stability is assessed by comparing the peak area of the stored samples to the peak area of the T=0 sample.
Data Analysis:
Calculate the percentage of GB1107 remaining at each timepoint relative to the T=0 sample.
A common acceptance criterion for stability is the retention of 90-110% of the initial concentration.
Observe for the appearance of any new peaks, which may indicate degradation products.
3.4. Freeze-Thaw Cycle Stability
To assess the impact of repeated temperature fluctuations, a freeze-thaw stability study should be conducted.
Prepare aliquots of the GB1107 stock solution as described above.
Subject a set of aliquots to a minimum of three freeze-thaw cycles.[10]
A single cycle consists of freezing the sample at the designated temperature (-20°C or -80°C) for at least 24 hours, followed by thawing at room temperature until completely liquid.[10]
After the final thaw, analyze the samples by HPLC and compare the results to the T=0 sample and samples that have not undergone freeze-thaw cycles.
Visualizations
4.1. GB1107 Mechanism of Action: Inhibition of Galectin-3 Signaling
Galectin-3 is involved in various pathological processes, including cancer progression and fibrosis. GB1107 acts as an antagonist to Galectin-3, thereby inhibiting its downstream signaling pathways.
Caption: Mechanism of GB1107 in inhibiting Galectin-3 mediated signaling pathways.
4.2. Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the long-term stability of GB1107 in frozen aliquots.
Caption: Workflow for the long-term stability testing of frozen GB1107 aliquots.
Conclusion
The stability of GB1107 is crucial for the validity of research findings. While supplier recommendations provide a solid foundation, it is best practice for researchers to perform their own stability assessments, particularly for long-term studies or when using different formulations. The protocols and information provided herein offer a comprehensive framework for ensuring the quality and reliability of GB1107 in a research setting.
Welcome to the technical support center for GB1107, a potent and selective Galectin-3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effect...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for GB1107, a potent and selective Galectin-3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of GB1107 in aqueous solutions for experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is GB1107 and what is its mechanism of action?
A1: GB1107 is a potent, selective, and orally active small molecule inhibitor of Galectin-3 (Gal-3), with a binding affinity (Kd) of 37 nM for human Galectin-3.[1] Galectin-3 is a β-galactoside-binding lectin implicated in a variety of pathological processes, including cancer progression, fibrosis, and inflammation.[2][3] By inhibiting Galectin-3, GB1107 can modulate downstream signaling pathways, such as those involving TGF-β, PI3K/Akt, and Ras/Raf/MEK/ERK, thereby interfering with processes like cell proliferation, migration, and fibrosis.[1][4][5]
Q2: What are the main challenges in preparing GB1107 for aqueous-based experiments?
A2: The primary challenge with GB1107 is its poor aqueous solubility.[6] It is a hydrophobic compound that readily dissolves in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water.[6] When a concentrated DMSO stock solution of GB1107 is diluted into an aqueous buffer or cell culture medium, the compound can precipitate, a phenomenon often referred to as "crashing out."[7][8] This can lead to inaccurate experimental results and potential cytotoxicity from the precipitate.
Q3: What is the recommended solvent for making a stock solution of GB1107?
A3: The recommended solvent for preparing a high-concentration stock solution of GB1107 is 100% anhydrous DMSO.[1][9] Several suppliers report high solubility in DMSO, for instance, at concentrations of 45 mg/mL (86.15 mM) or even 100 mg/mL (191.45 mM).[10] It is crucial to use fresh, high-quality DMSO to avoid moisture, which can reduce the solubility of the compound.
Q4: How should I store GB1107 powder and its stock solutions?
A4:
Solid (Powder) Form: Store the solid form of GB1107 at -20°C for long-term storage (up to 3 years), protected from light.[10]
Stock Solutions in DMSO: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11] Store these aliquots at -80°C for up to a year or at -20°C for shorter periods.[10]
Troubleshooting Guide: Preventing GB1107 Precipitation in Aqueous Solutions
This guide addresses the common issue of GB1107 precipitation when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.
Issue
Potential Cause
Recommended Solution
Immediate Precipitation
The final concentration of GB1107 exceeds its solubility limit in the aqueous medium.
Decrease the final working concentration of GB1107. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[7]
Rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to "crash out".
Perform a stepwise or serial dilution. First, create an intermediate dilution of the DMSO stock in a smaller volume of pre-warmed (37°C) medium or buffer. Then, add this intermediate dilution to the final volume.[8][12]
The final concentration of DMSO is too low to maintain the solubility of GB1107.
While aiming for a low final DMSO concentration (ideally <0.1% to avoid solvent effects), a slightly higher, yet non-toxic, concentration (up to 0.5%) might be necessary to keep the compound in solution.[7][11] Always include a vehicle control with the same final DMSO concentration in your experiments.[11]
Delayed Precipitation (after incubation)
Evaporation of the medium in long-term experiments concentrates GB1107, exceeding its solubility.
Ensure proper humidification of your incubator and use culture plates with low-evaporation lids or sealing membranes.[3]
Temperature fluctuations during handling or microscopy can affect solubility.
Minimize the time culture plates are outside the incubator. If using microscopy, a heated stage can help maintain a constant temperature.[8]
Interaction with components in the cell culture medium (e.g., salts, proteins) reduces solubility.
Test the solubility of GB1107 in a simpler buffered saline solution (e.g., PBS) to identify if specific media components are contributing to precipitation. The presence of serum can sometimes help solubilize hydrophobic compounds through protein binding.[8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of GB1107 in DMSO
Calculation: To prepare a 10 mM stock solution, you will need 5.22 mg of GB1107 per 1 mL of DMSO.
Weighing: Accurately weigh 5.22 mg of GB1107 powder and place it into a sterile microcentrifuge tube.
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.
Mixing: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes until the solution is clear.[13]
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C, protected from light.[11]
Protocol 2: General Procedure for Preparing Working Solutions in Aqueous Media
This protocol provides a general method for diluting the DMSO stock solution into an aqueous medium (e.g., cell culture medium) while minimizing precipitation.
Procedure:
Pre-warm the Medium: Pre-warm your complete cell culture medium or aqueous buffer to 37°C. Working with cold solutions can decrease the solubility of GB1107.[7]
Intermediate Dilution (Optional but Recommended): If your final desired concentration is low (e.g., in the nanomolar range), it is best to first prepare an intermediate dilution of your 10 mM stock solution in 100% DMSO (e.g., to 1 mM or 100 µM).
Final Dilution:
Add the DMSO stock solution (or intermediate dilution) dropwise into the pre-warmed medium while gently vortexing or swirling.[7] This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.
Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.1%, and not exceeding 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[7][11]
Vehicle Control: Always prepare a vehicle control that contains the same final concentration of DMSO as your experimental samples.
Immediate Use: It is recommended to prepare the working solutions fresh and use them immediately to minimize the risk of precipitation over time.
Data Presentation
Table 1: Solubility of GB1107 in Various Solvents and Formulations
Galectin-3 is known to influence several key signaling pathways that are critical in cancer and fibrosis. The diagram below illustrates the central role of Galectin-3 and how its inhibition by GB1107 can impact these downstream cellular processes.
Caption: Galectin-3 signaling pathways and the inhibitory action of GB1107.
Experimental Workflow for Preparing Aqueous Solutions of GB1107
The following diagram outlines a logical workflow for successfully preparing aqueous working solutions of GB1107 from a DMSO stock, including key decision points for troubleshooting.
Caption: Recommended workflow for preparing GB1107 working solutions.
troubleshooting inconsistent results in GB1107 in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GB1107 in in vivo studies. The information is tailored for scientists and drug development p...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GB1107 in in vivo studies. The information is tailored for scientists and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is GB1107 and what is its primary mechanism of action?
GB1107 is an orally active, small molecule inhibitor of Galectin-3 (Gal-3).[1] Its mechanism of action is centered on binding to the carbohydrate recognition domain (CRD) of galectin-3, which prevents galectin-3 from interacting with its binding partners.[2] This inhibition disrupts various pathological processes where galectin-3 is implicated, such as cancer progression and fibrosis.[2][3] In cancer, GB1107 has been shown to reduce tumor growth and metastasis by inhibiting cancer cell adhesion, invasion, and angiogenesis.[4][5] In fibrotic diseases, it works by attenuating the pro-fibrotic signaling pathways.[3]
Q2: What are the recommended animal models for in vivo efficacy studies with GB1107?
The choice of animal model will depend on the therapeutic area of investigation. For oncology studies, subcutaneous xenograft models using human cancer cell lines in immunodeficient mice (e.g., nude mice) are commonly employed.[4][5] For investigating the anti-fibrotic effects of GB1107, chemically-induced liver fibrosis models, such as the carbon tetrachloride (CCl4)-induced model in mice, are well-established.[3][6]
Q3: What is the recommended dose and route of administration for GB1107 in mice?
Based on published preclinical studies, a common and effective dose for GB1107 in mice is 10 mg/kg, administered once daily via oral gavage.[1][3][4] However, the optimal dose may vary depending on the specific animal model and the disease being studied. It is always recommended to perform dose-response studies to determine the most effective dosage for your specific experimental conditions.
Q4: What is a suitable vehicle for the oral administration of GB1107?
GB1107 is a small molecule that may have limited aqueous solubility. A common vehicle for administering such compounds in preclinical studies is a suspension or solution designed to enhance solubility and bioavailability.[7][8] A suggested vehicle formulation for GB1107 is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to ensure the vehicle is well-tolerated by the animals and does not interfere with the experimental outcomes.[9]
Troubleshooting Guide
Issue 1: High variability in tumor growth between animals in the same treatment group.
Possible Cause: Inherent variability in tumor cell implantation and establishment. Even with consistent cell numbers, the initial take-rate and subsequent growth of xenograft tumors can vary significantly.[10][11]
Troubleshooting Steps:
Standardize Cell Culture and Handling: Ensure that cancer cells are in the logarithmic growth phase and have high viability at the time of injection.[12] Avoid over-trypsinization, which can damage cells.[13]
Optimize Injection Technique: Inject cells subcutaneously in a consistent location, such as the flank.[14][15] Using a consistent volume and cell concentration is critical. The use of Matrigel mixed with the cell suspension can improve tumor take and growth rates.[12][15]
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual animal variability on the overall statistical power of the study.[11]
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups to ensure an even distribution of tumor sizes at the start of the treatment.[16]
Issue 2: Inconsistent or lower-than-expected efficacy of GB1107.
Possible Cause 1: Improper drug formulation or administration.
Troubleshooting Steps:
Ensure Complete Solubilization/Suspension: If using a suspension, ensure it is homogenous before each administration. For solutions, confirm the compound is fully dissolved.[7]
Refine Oral Gavage Technique: Improper oral gavage can lead to aspiration or esophageal injury, affecting the animal's health and drug absorption.[17][18] Ensure proper restraint and gentle insertion of the gavage needle.[19][20] The length of the gavage needle should be pre-measured to reach the stomach without causing perforation.[20] Pre-coating the gavage needle with sucrose (B13894) may reduce stress in the animals.[17]
Possible Cause 2: Suboptimal dosing regimen.
Troubleshooting Steps:
Pharmacokinetic (PK) Studies: If possible, conduct PK studies to determine the bioavailability and exposure of GB1107 in your specific animal model.[21][22] This can help confirm that the drug is reaching systemic circulation at therapeutic concentrations.
Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal therapeutic dose for your model.
Issue 3: Unexpected toxicity or adverse effects in treated animals.
Possible Cause 1: Vehicle-related toxicity.
Troubleshooting Steps:
Vehicle Toxicity Study: Administer the vehicle alone to a control group of animals to assess for any adverse effects.[9]
Alternative Vehicles: If the current vehicle is causing issues, consider alternative formulations. Options for poorly soluble drugs include oil-based vehicles (e.g., corn oil) or formulations with cyclodextrins.[8][9]
Possible Cause 2: Off-target effects of GB1107.
Troubleshooting Steps:
Dose Reduction: If toxicity is observed at the therapeutic dose, consider reducing the dose or the frequency of administration.
Literature Review: Search for any known off-target effects of galectin-3 inhibitors. While GB1107 is reported to be selective, high concentrations could potentially interact with other galectins or proteins.[23]
Data Presentation
Table 1: Summary of GB1107 In Vivo Efficacy in a Lung Adenocarcinoma Xenograft Model
Protocol 1: Subcutaneous Xenograft Model for Cancer Studies
Cell Culture: Culture human cancer cells (e.g., A549 lung adenocarcinoma cells) in appropriate media until they reach 80-90% confluency.[12]
Cell Preparation: Harvest cells using trypsin and wash with sterile, serum-free media or PBS. Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 3 x 10⁶ cells per 100 µL.[4][5] Keep the cell suspension on ice.
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each immunodeficient mouse (e.g., CD-1 nude mice).[4][14]
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[12]
Randomization and Treatment: When tumors reach an average volume of approximately 150-200 mm³, randomize the mice into control and treatment groups.[4]
Drug Administration: Administer GB1107 (e.g., 10 mg/kg) or vehicle control daily via oral gavage.[4]
Endpoint: Continue treatment for the specified duration (e.g., 4 weeks). At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.[4]
Protocol 2: CCl4-Induced Liver Fibrosis Model
Fibrosis Induction: Induce liver fibrosis in male C57Bl/6 mice by intraperitoneal injection of CCl4 (diluted 1:3 in olive oil) at a dose of 1 µL/g body weight, twice weekly for 8 weeks.[6]
Treatment Initiation: After 4 weeks of CCl4 induction, begin daily oral administration of GB1107 (10 mg/kg) or vehicle control. Continue CCl4 injections during the treatment period.[3][6]
Sample Collection: At the end of the 8-week study, collect blood samples for analysis of liver enzymes (ALT, AST).[6]
Tissue Harvesting: Euthanize the mice and perfuse the livers. Collect liver tissue for histopathological analysis (e.g., Sirius Red staining for collagen deposition) and gene expression analysis.[3][6]
Mandatory Visualizations
Caption: Galectin-3 signaling pathway and the inhibitory action of GB1107.
Caption: Workflow for a typical GB1107 in vivo xenograft study.
potential off-target effects of high concentration GB1107
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the Galec...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the Galectin-3 inhibitor, GB1107, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of GB1107?
A1: GB1107 is a potent and selective inhibitor of Galectin-3 (Gal-3).[1][2] It binds to the carbohydrate recognition domain (CRD) of Galectin-3 with a dissociation constant (Kd) of 37 nM for human Galectin-3.[1][2] By inhibiting Galectin-3, GB1107 can modulate various downstream signaling pathways involved in cancer progression and fibrosis.[3][4][5]
Q2: How selective is GB1107 for Galectin-3 over other galectins?
A2: GB1107 is described as a highly selective inhibitor of Galectin-3, with a reported selectivity of over 1000-fold against other galectins.[5][6]
Q3: What are the known downstream signaling pathways affected by GB1107?
A3: GB1107 has been shown to attenuate AKT phosphorylation and decrease the expression of β-catenin and MMP2.[7] In some cell lines, it has also been observed to decrease ERK phosphorylation and increase p38 MAPK phosphorylation.[7] Additionally, GB1107 can inhibit TGF-β1 activation by disrupting the interaction between Galectin-3 and integrins like αvβ1, αvβ5, and αvβ6, as well as the TGFβRII subunit.[4]
Q4: Have any off-target effects of GB1107 been reported?
A4: While GB1107 is highly selective for Galectin-3, the potential for off-target effects, especially at high concentrations, cannot be entirely ruled out.[8][9] However, specific, widespread off-target binding has not been extensively documented in the public literature. It is crucial to perform appropriate control experiments to validate that the observed phenotype is due to the inhibition of Galectin-3.
Q5: What is the recommended concentration range for using GB1107 in cell-based assays?
A5: The effective concentration of GB1107 can vary depending on the cell type and the specific biological question. In vitro studies have used concentrations ranging from 0-1 µM for observing effects on immune cell infiltration to 100 µM in studies on thyroid cancer cells.[1][7][10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Unexpected or inconsistent cellular phenotype.
1. Off-target effects: At high concentrations, GB1107 may interact with other proteins. 2. Cell line-specific effects: The cellular context, including the expression levels of Galectin-3 and potential off-targets, can influence the response. 3. Compound stability/solubility: Improper storage or handling of GB1107 can affect its activity.
1. Validate with a structurally unrelated Galectin-3 inhibitor: Use a different inhibitor to see if the same phenotype is observed.[11] 2. Perform a dose-response analysis: Determine if the effect is dose-dependent and occurs at concentrations consistent with Galectin-3 inhibition.[11] 3. Use a negative control: Test a structurally similar but inactive analog of GB1107, if available. 4. Confirm Galectin-3 expression: Verify the expression of Galectin-3 in your cell line. 5. Ensure proper handling: Prepare fresh stock solutions of GB1107 in an appropriate solvent like DMSO.[2]
High cell toxicity or reduced viability at expected effective concentrations.
1. Off-target toxicity: The compound may be affecting essential cellular processes through off-target interactions. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells.
1. Titrate down the concentration of GB1107: Determine the minimum effective concentration that does not cause significant toxicity. 2. Perform a vehicle control: Treat cells with the same concentration of the solvent used to dissolve GB1107 to assess its toxicity.[12] 3. Reduce treatment duration: Shorter incubation times may minimize toxicity while still allowing for the observation of on-target effects.
Lack of an expected biological effect.
1. Low Galectin-3 expression: The target protein may not be present at sufficient levels in the experimental system. 2. Compound inactivity: The compound may have degraded due to improper storage. 3. Insufficient treatment time or concentration.
1. Verify Galectin-3 expression: Use techniques like Western blotting or qPCR to confirm the presence of Galectin-3. 2. Use a fresh stock of GB1107. 3. Optimize treatment conditions: Increase the concentration and/or duration of the treatment.
Protocol 1: Assessing Off-Target Effects Using a Cellular Thermal Shift Assay (CETSA)
This protocol allows for the assessment of target engagement and potential off-target binding in a cellular context.
Cell Culture and Treatment:
Culture cells of interest to 80-90% confluency.
Treat cells with a high concentration of GB1107 (e.g., 10x, 50x, 100x the on-target IC50) and a vehicle control for a specified duration.
Cell Lysis and Heating:
Harvest and lyse the cells.
Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
Protein Precipitation and Quantification:
Centrifuge the heated lysates to pellet the precipitated proteins.
Collect the supernatant containing the soluble proteins.
Protein Analysis:
Analyze the soluble protein fraction by Western blotting for Galectin-3 to confirm target engagement (a shift in thermal stability).
For broader off-target analysis, perform quantitative mass spectrometry on the soluble fractions to identify other proteins whose thermal stability is altered by GB1107 treatment.
This protocol provides a general workflow for assessing the selectivity of GB1107 against a large panel of kinases, a common approach for identifying potential off-target interactions of small molecule inhibitors.[13][14][15]
Compound Preparation:
Prepare a high-concentration stock solution of GB1107 in 100% DMSO (e.g., 10 mM).[13]
Initial Single-Point Screen:
Submit the compound to a commercial kinase profiling service for an initial screen against a broad panel of kinases (e.g., >400) at a single high concentration (e.g., 1 µM or 10 µM).[13]
Data Analysis:
The service will provide the percent inhibition for each kinase.
Identify any kinases that show significant inhibition (e.g., >50%).
Dose-Response (IC50) Determination:
For any identified potential off-target kinases, perform follow-up dose-response experiments to determine the IC50 value.
This will allow for a quantitative comparison of the potency of GB1107 against its on-target (Galectin-3) and any off-target kinases.
optimizing GB1107 dosage for minimal toxicity in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the novel galectin-3 inhibitor, GB1107, in murine models. The information is intended for scie...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the novel galectin-3 inhibitor, GB1107, in murine models. The information is intended for scientists and drug development professionals to optimize dosage while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is GB1107 and what is its mechanism of action?
A1: GB1107 is a novel, orally active small molecule inhibitor of galectin-3 (Gal-3).[1][2][3] Galectin-3 is a β-galactoside-binding lectin implicated in various pathological processes, including fibrosis and cancer.[4][5][6][7] GB1107 exhibits high affinity and selectivity for the carbohydrate recognition domain (CRD) of galectin-3, thereby inhibiting its downstream signaling pathways.[4] By inhibiting galectin-3, GB1107 can modulate processes such as TGF-β1 activation, fibroblast migration, and immune responses within the tumor microenvironment.[4][5]
Q2: What are the reported therapeutic effects of GB1107 in mice?
A2: Preclinical studies in mice have demonstrated the therapeutic potential of GB1107 in several disease models:
Liver Fibrosis: In a carbon tetrachloride (CCl4)-induced model of liver fibrosis, oral administration of GB1107 significantly reduced plasma transaminases, liver galectin-3 levels, and attenuated liver fibrosis.[1][2][3]
Lung Adenocarcinoma: GB1107 has been shown to reduce the growth of human and mouse lung adenocarcinoma and block metastasis in a syngeneic mouse model.[5] It was also found to enhance the efficacy of PD-L1 immune checkpoint inhibitors.[5]
Gastric Cancer: In an orthotopic gastric cancer mouse model, GB1107 demonstrated an ability to inhibit tumor growth.
Q3: What is the recommended oral dosage of GB1107 in mice and what is its bioavailability?
A3: Several preclinical studies have utilized a dosage of 10 mg/kg administered orally once daily.[1][3][5] GB1107 is reported to have high oral bioavailability in mice.[2] However, the optimal dose for a specific application may vary depending on the mouse strain, disease model, and experimental endpoint. A dose-response study is recommended to determine the optimal dosage for your specific experimental conditions.
Q4: What is the known toxicity profile of GB1107?
A4: While published preclinical studies suggest that galectin inhibitors generally have low toxicity profiles, it is important to note that GB1107 was not advanced to clinical trials due to observed hERG toxicity in early research.[8][9] Therefore, careful monitoring for potential cardiac-related toxicities is advised during in vivo studies. A close analog of GB1107, GB1211, was selected for clinical development based on its overall safety profile.[7][9]
Troubleshooting Guide
Issue 1: Higher than expected toxicity or adverse events observed in mice.
Possible Cause: The 10 mg/kg dosage may be too high for the specific mouse strain or disease model being used. Mice can have different metabolic rates and drug tolerances.[10]
Troubleshooting Steps:
Perform a Dose-Range Finding Study: This is a critical first step to determine the Maximum Tolerated Dose (MTD).[11] A suggested protocol is provided below.
Monitor for Clinical Signs of Toxicity: Observe the animals daily for signs of distress, including weight loss, changes in behavior, ruffled fur, and altered food/water intake.[11]
Evaluate Organ-Specific Toxicity: At the end of the study, perform histopathological analysis of key organs (e.g., liver, kidney, heart) to identify any tissue damage.[12] Given the known hERG toxicity of GB1107, paying close attention to cardiac tissue is crucial.[9]
Assess Biomarkers of Toxicity: Collect blood samples to measure markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.[2][11]
Issue 2: Lack of therapeutic efficacy at the 10 mg/kg dosage.
Possible Cause: The dosage may be insufficient for the specific disease model, or there could be issues with drug formulation or administration.
Troubleshooting Steps:
Verify Drug Formulation and Administration: Ensure GB1107 is properly dissolved in a suitable vehicle and that the oral gavage technique is performed correctly to ensure the full dose is administered.[13][14]
Conduct a Dose-Escalation Study: If no toxicity is observed at 10 mg/kg, a carefully monitored dose-escalation study can be performed to determine if a higher dose yields a therapeutic effect.[11]
Pharmacokinetic (PK) Analysis: If possible, perform a PK study to measure the concentration of GB1107 in the plasma over time. This will confirm that the drug is being absorbed and reaching therapeutic concentrations.[15]
Confirm Target Engagement: Assess the levels of galectin-3 in the target tissue to confirm that GB1107 is engaging with its target.[1]
Quantitative Data Summary
Table 1: Reported Preclinical Dosage and Effects of GB1107 in Mice
Disease Model
Mouse Strain
Dosage
Route of Administration
Key Findings
Reference
Lung Adenocarcinoma
C57Bl/6
10 mg/kg
Oral, once daily
Reduced tumor volume and weight; blocked metastasis.
Protocol 1: Dose-Range Finding Study for GB1107 in Mice
Animal Model: Use the same mouse strain, age, and sex as planned for the efficacy studies.
Group Allocation: Divide mice into at least 4 groups (n=3-5 per group): a vehicle control group and at least three GB1107 dose groups (e.g., 5 mg/kg, 10 mg/kg, and 20 mg/kg).
Drug Administration: Administer GB1107 or vehicle orally once daily for 7-14 days.
Monitoring:
Record body weight daily.
Perform clinical observations twice daily for any signs of toxicity.
At the end of the study, collect blood for clinical pathology (hematology and serum chemistry).
Perform a gross necropsy and collect major organs for histopathological analysis.
Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).
Protocol 2: Preparation of GB1107 for Oral Administration
Vehicle Selection: The choice of vehicle will depend on the solubility of GB1107. Common vehicles for oral gavage in mice include water, saline, or a suspension in 0.5% methylcellulose.
Stock Solution Preparation:
To prepare a 1 mg/mL stock solution for a 10 mg/kg dose, dissolve the appropriate amount of GB1107 in the chosen vehicle.
For a 20g mouse, the required dose is 0.2 mg (10 mg/kg * 0.02 kg).
The volume to administer would be 200 µL (0.2 mg / 1 mg/mL).[16]
Administration: Use a proper-sized feeding needle for oral gavage to avoid injury to the esophagus. The volume should generally not exceed 10 mL/kg.[13]
Visualizations
Caption: Workflow for determining the optimal and safe dosage of GB1107 in mice.
Caption: Simplified signaling pathway showing GB1107 inhibition of Galectin-3.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to dissolving the galectin-3 inhibitor, GB1107, in Dimethyl Sulfoxide (DMSO...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to dissolving the galectin-3 inhibitor, GB1107, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is my GB1107 not dissolving properly in DMSO?
A1: Difficulty dissolving GB1107 in DMSO is a common issue that typically points to the quality of the solvent. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water content is the primary reason for decreased solubility of many organic compounds, including GB1107. Several suppliers of GB1107 explicitly warn that moisture-absorbing DMSO reduces its solubility.[1][2] Therefore, using fresh, anhydrous (water-free), high-purity DMSO is critical for successful dissolution.[3]
Q2: What happens to DMSO when it's not fresh, and how does that affect GB1107?
A2: Over time, or with repeated exposure to air, DMSO absorbs water. This seemingly small contamination significantly alters its polarity and solvating power. For a compound like GB1107, which requires a potent polar aprotic solvent to dissolve effectively, the presence of water can hinder the dissolution process, leading to a suspended solution, visible particles, or failure to dissolve completely. While DMSO is thermally stable up to 100°C, prolonged storage or exposure to contaminants can also lead to the formation of impurities that may interfere with solubility and experimental results.[4][5]
Q3: My GB1107/DMSO stock solution was clear initially but now shows precipitation. What caused this?
A3: Precipitation from a previously clear stock solution can be caused by a few factors. The most common is temperature fluctuation. If the solution is stored at a lower temperature (e.g., -20°C or -80°C) than when it was prepared, the compound's solubility can decrease, causing it to crystallize out of solution.[6] Another possibility is that the container was not sealed tightly, allowing moisture to be absorbed over time, which, as mentioned, reduces solubility.
Q4: Are there any handling precautions for DMSO that can help maintain its quality?
A4: Absolutely. Proper handling is key to preserving DMSO's solvent properties. Always use fresh, unopened bottles of anhydrous, high-purity DMSO for preparing stock solutions.[3][6] Keep the bottle tightly closed when not in use to minimize moisture absorption.[4][7] It is also advisable to work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are not recommended as they can degrade) and safety goggles.[8][9]
Troubleshooting Guide: Dissolving GB1107
If you are encountering solubility issues with GB1107, follow these troubleshooting steps systematically.
Problem
Potential Cause
Recommended Solution
Expected Outcome
GB1107 powder does not dissolve initially
Hygroscopic DMSO: The DMSO has absorbed water from the atmosphere.
Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[3][10]
The compound dissolves completely in the fresh, water-free DMSO.
Insufficient Agitation: The compound has not been mixed thoroughly enough.
Vortex the solution vigorously for 2-5 minutes.[6] If particles remain, sonicate in a water bath for 15-30 minutes.[6][11]
A clear solution is formed.
Low Temperature: Dissolution is an endothermic process for some compounds.
Gently warm the solution in a 37°C water bath for 10-15 minutes.[3][6]
Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution.
Solution is cloudy or contains suspended particles
Concentration Exceeds Solubility Limit: The target concentration is too high.
Prepare a more dilute stock solution. For example, if a 100 mM stock is problematic, try preparing a 50 mM or 10 mM solution.
The compound dissolves completely at a lower concentration.
Poor Quality DMSO: The DMSO is not of sufficient purity for this application.
Source anhydrous DMSO with a purity of ≥99.9% from a reputable supplier.[12]
High-purity solvent effectively dissolves the compound.
Precipitation occurs after initial dissolution
Temperature Fluctuations: Stock solution was stored at a lower temperature than preparation temperature.
Before use, bring the stock solution to room temperature and vortex/sonicate to redissolve any precipitate.
The solution becomes clear and homogenous again.
Moisture Contamination During Storage: The container was not sealed properly.
Aliquot the stock solution into smaller, tightly sealed vials for single use to minimize exposure of the main stock to air.
Aliquots remain clear as they are not repeatedly exposed to atmospheric moisture.
Experimental Protocol: Preparation of a GB1107 Stock Solution
This protocol outlines the standard procedure for dissolving GB1107 in DMSO to create a stock solution.
Preparation: Allow the GB1107 powder and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening.[6] This prevents condensation of atmospheric moisture on the cold surfaces.
Addition of Components: Weigh the desired amount of GB1107 and add it to a sterile vial. Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mM).[13]
Initial Mixing: Cap the vial tightly and vortex the solution vigorously for 2-5 minutes.[6]
Visual Inspection: Visually inspect the solution against a light source. If it is clear and free of particles, the dissolution is complete.
Sonication (If Necessary): If undissolved particles remain, place the vial in a water bath sonicator for 15-30 minutes.[6] This uses ultrasonic waves to break up agglomerates and aid dissolution.
Gentle Warming (If Necessary): If sonication is insufficient, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[3] Avoid excessive heat, which could degrade the compound.
Final Inspection: After these steps, check the solution again for clarity. A successfully prepared stock solution should be a clear, particle-free liquid.
Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C as recommended on the product datasheet, protected from light.[2][3]
Visual Guides
Diagram 1: The Impact of Hygroscopic DMSO on GB1107 Solubility
This diagram illustrates the logical workflow for troubleshooting solubility issues, emphasizing the critical role of fresh DMSO.
Caption: Troubleshooting workflow for GB1107 dissolution in DMSO.
Diagram 2: Experimental Workflow for Preparing GB1107 Stock Solution
This diagram outlines the sequential steps for the successful preparation of a GB1107 stock solution.
Technical Support Center: Confirming GB1107 Target Engagement in Liver Tissue
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for confirming the engagement of GB1107 with its target, Galec...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for confirming the engagement of GB1107 with its target, Galectin-3 (Gal-3), in liver tissue.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of GB1107 and its role in the liver?
A1: The primary target of GB1107 is Galectin-3 (Gal-3).[1][2] GB1107 is a potent, selective, and orally active inhibitor of Gal-3.[1][2] In the context of liver disease, Gal-3 is a pro-fibrotic β-galactoside binding lectin that is highly expressed in fibrotic liver and is implicated in the progression of hepatic fibrosis.[1][2][3] GB1107 has been shown to attenuate liver fibrosis, highlighting Gal-3 as a therapeutic target for hepatic fibrosis.[1]
Q2: What are the recommended methods to directly confirm GB1107 engagement with Galectin-3 in liver tissue?
A2: The two primary recommended methods for directly confirming target engagement in liver tissue are the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.[4][5] Both methods are label-free and can be adapted for use with tissue samples.[4][5]
Q3: Can I measure downstream biomarkers instead of direct target engagement?
A3: Yes, measuring downstream biomarkers can provide evidence of the pharmacological effect of GB1107. In studies involving liver fibrosis models, GB1107 treatment has been shown to significantly reduce plasma transaminases (ALT and AST) and liver Gal-3 levels.[1][2] Additionally, RNA sequencing of whole liver tissue has shown that GB1107 can reverse the gene expression changes associated with liver fibrosis.[1][2] However, these are measures of downstream effects and not direct confirmation of target engagement.
Q4: What are the key differences between CETSA and DARTS for this application?
A4: CETSA assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.[4] In contrast, DARTS relies on the principle that ligand binding can protect the target protein from proteolytic degradation.[5][6] The choice between the two may depend on the specific experimental setup, available equipment, and the characteristics of the target protein.[7]
Experimental Protocols and Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for Liver Tissue
CETSA is a powerful technique to verify the interaction between a drug and its target protein in a cellular or tissue environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Determine the protein concentration of the liver lysate using a BCA assay.[8]
Dilute the lysate to a consistent concentration (e.g., 1-2 mg/mL).
Aliquot the lysate and treat with various concentrations of GB1107 or a vehicle control (e.g., DMSO) for 1 hour at room temperature.
Thermal Challenge:
Heat the treated aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a PCR machine or heating block.[9]
Include an unheated control sample.
After heating, cool the samples to room temperature for 3 minutes.[10]
Separation and Analysis:
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
Carefully collect the supernatant containing the soluble proteins.
Analyze the levels of soluble Galectin-3 in each sample by Western blotting using a specific anti-Galectin-3 antibody.[11][12][13]
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves for both GB1107-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of GB1107 indicates target engagement.
Treatment
Apparent Melting Temperature (Tagg) of Galectin-3
Thermal Shift (ΔTagg)
Vehicle (DMSO)
~52°C
-
GB1107 (10 µM)
~58°C
+6°C
GB1107 (50 µM)
~62°C
+10°C
Note: These are representative data and the actual values may vary depending on experimental conditions.
Issue
Possible Cause
Recommendation
No clear melting curve
Temperature range is not optimal.
Adjust the temperature range up or down. Perform a wider initial screen.
Inconsistent heating.
Use a PCR machine with a thermal gradient function for precise temperature control.
High background in Western blot
Non-specific antibody binding.
Optimize antibody concentration and blocking conditions. Use a high-quality, validated antibody for Galectin-3.
Incomplete removal of precipitated protein.
Be careful when collecting the supernatant after centrifugation.
No observable thermal shift
GB1107 concentration is too low.
Increase the concentration of GB1107.
Incubation time is too short.
Increase the incubation time of the lysate with GB1107.
Galectin-3 is not expressed at detectable levels.
Confirm Galectin-3 expression in the liver tissue by Western blot before starting the CETSA experiment.
Drug Affinity Responsive Target Stability (DARTS) Assay for Liver Tissue
The DARTS assay is based on the principle that the binding of a small molecule to a protein can stabilize it and make it more resistant to proteolysis.
Technical Support Center: Assessing the Bioavailability of GB1107 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the bioavailability of different GB1107 formulations. It includes frequently as...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the bioavailability of different GB1107 formulations. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data presentation templates.
Frequently Asked Questions (FAQs)
Q1: Our compound, GB1107, shows high potency in in-vitro assays but fails to demonstrate efficacy in animal models. What could be the primary issue?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability.[1] For an orally administered drug to be effective, it must first dissolve in gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1][2] Low aqueous solubility and/or poor membrane permeability are common reasons for low bioavailability, which can prevent the compound from reaching its target site in sufficient concentrations.[2][3]
Q2: What are the initial strategies to consider for improving the oral bioavailability of a poorly soluble compound like GB1107?
A2: The initial approach should focus on enhancing the compound's solubility and dissolution rate.[1] Key strategies include:
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.[2][4][5]
pH Modification: For ionizable compounds, using buffered solutions or creating salt forms can significantly enhance solubility.[5][6]
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its high-energy amorphous form can increase apparent solubility and dissolution.[4][7]
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by dissolving the drug in lipid carriers and can also leverage lymphatic transport to bypass first-pass metabolism.[3][4][7]
Q3: How do we select the most appropriate animal model for our preclinical bioavailability studies?
A3: The choice of animal model is critical and should be based on similarities to human gastrointestinal physiology and drug metabolism.[8] Rats and dogs are commonly used in preclinical pharmacokinetic studies.[8][9] While rats are cost-effective and easy to handle, dogs' gastrointestinal tracts can sometimes be more predictive for human absorption.[8][9] It is crucial to select a species that qualitatively and quantitatively resembles humans in the key absorption, distribution, metabolism, and excretion (ADME) processes relevant to your compound.[8]
Q4: What are the key pharmacokinetic parameters we need to determine from our in-vivo study?
A4: The primary pharmacokinetic parameters to assess bioavailability are:
AUC (Area Under the Curve): Represents the total drug exposure over time.
Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.[10]
By comparing the AUC from an oral dose to the AUC from an intravenous (IV) dose, you can calculate the Absolute Bioavailability (F%) , which is the fraction of the drug that reaches systemic circulation.[11][12]
Q5: We are considering multiple formulation strategies. How do we decide which one to pursue for GB1107?
A5: The selection depends on the physicochemical properties of GB1107. A systematic approach is recommended:
Characterize the API: Determine solubility in various pH buffers and organic solvents, its melting point, and permeability.
Screen Formulations: Start with simple formulations. For example, if the compound is a weak base, try a pH-adjusted solution. If it has good lipid solubility, explore a lipid-based system.[1]
Conduct In-Vivo Studies: A common preclinical strategy is to compare a simple aqueous suspension, a solution (if possible), and an enabling formulation (e.g., a solid dispersion or lipid-based system) in a relevant animal model.[9] The results will guide the selection of the most promising approach for further development.[9]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between animals in the same group.
Potential Cause
Troubleshooting Step
Formulation Inhomogeneity
For suspensions, ensure the formulation is uniformly suspended before and during administration using techniques like vortexing between doses. For solutions, confirm the compound is fully dissolved and stable.
Inaccurate Dosing
Verify the accuracy of the dosing volume for each animal. Use calibrated equipment and ensure proper oral gavage technique to prevent accidental administration into the lungs.
Food Effects
The presence or absence of food can significantly alter drug absorption.[1] Standardize the fasting period for all animals before dosing (e.g., overnight fasting with free access to water).[13]
Physiological Differences
Animal-to-animal variability in gastric pH, transit time, and enzyme activity can contribute. Ensure animals are of a consistent age, weight, and health status.
Issue 2: Very low or non-detectable levels of GB1107 in plasma after oral dosing.
Potential Cause
Troubleshooting Step
Poor Aqueous Solubility
The formulation may not be providing sufficient solubility enhancement. Try a more advanced formulation, such as a solid dispersion or a self-emulsifying system.[14]
Extensive First-Pass Metabolism
The drug may be heavily metabolized in the gut wall or liver before reaching systemic circulation.[2] Administer an IV dose to determine the drug's clearance rate. If clearance is high, this may be the issue.
Low Analytical Sensitivity
The concentration of the drug in plasma may be below the limit of quantification (LOQ) of your analytical method. Optimize the LC-MS/MS method to improve sensitivity.[15]
Analyte Instability
The compound may be unstable in the biological matrix (e.g., plasma).[16] Ensure proper sample handling, such as immediate centrifugation at low temperatures and the use of stabilizers or enzyme inhibitors if necessary.[16][17]
Issue 3: Inconsistent results from the LC-MS/MS bioanalysis.
Potential Cause
Troubleshooting Step
Matrix Effects (Ion Suppression/Enhancement)
Co-eluting endogenous components from the plasma can interfere with the ionization of the analyte.[18][19] Improve the sample clean-up procedure (e.g., switch from protein precipitation to solid-phase extraction) or adjust the chromatography to separate the analyte from interfering peaks.[17][20]
Poor Peak Shape or Retention
This can be caused by an inappropriate mobile phase, column degradation, or poor sample preparation. Ensure the mobile phase pH is suitable for the analyte and that the sample solvent is compatible with the mobile phase.[18]
Internal Standard (IS) Issues
The IS signal should be stable across all samples. If it varies significantly, it may indicate inconsistent extraction recovery or matrix effects. A stable isotope-labeled internal standard is the preferred choice to correct for this variability.[19]
Sample Carryover
Analyte from a high-concentration sample can adsorb to parts of the LC-MS system and elute during the analysis of a subsequent sample. Optimize the needle wash solvent and extend the gradient to ensure all analyte is eluted from the column.
Experimental Protocols
Protocol 1: In-Vivo Bioavailability Study of GB1107 Formulations in Rats
1. Animal Model and Housing:
Species: Male Sprague-Dawley rats (7-8 weeks old, 200-250g).[13]
Housing: House animals in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad-libitum access to standard chow and water.
Acclimation: Allow animals to acclimate for at least one week before the experiment.[13]
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
2. Formulation Preparation:
Formulation A (Suspension):
Micronize GB1107 to reduce particle size.
Prepare a vehicle of 0.5% (w/v) carboxymethyl cellulose (B213188) (CMC) and 0.1% (w/v) Tween 80 in purified water.
Gradually add the micronized GB1107 powder to the vehicle while vortexing to create a homogenous 1 mg/mL suspension.
Formulation B (Lipid-Based - SEDDS):
Prepare a mixture of a lipid (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP).
Add GB1107 to the mixture and stir gently with mild heat until fully dissolved to a final concentration of 1 mg/mL.
Intravenous (IV) Formulation:
Dissolve GB1107 in a solution containing a solubilizing agent like PEG400 or a cyclodextrin, suitable for IV administration, to a concentration of 0.5 mg/mL. Filter sterilize before use.
3. Dosing and Blood Sampling:
Dosing:
Oral (PO): Administer Formulation A or B via oral gavage at a dose of 5 mg/kg.
Intravenous (IV): Administer the IV formulation via the tail vein at a dose of 1 mg/kg.
Blood Sampling:
Collect blood samples (approx. 150 µL) from the tail vein into EDTA-coated tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[13]
Immediately after collection, centrifuge the blood at 4°C (e.g., 5000 rpm for 10 min) to separate the plasma.[13]
Transfer the plasma to clean labeled tubes and store at -80°C until analysis.
4. Bioanalysis by LC-MS/MS:
Sample Preparation (Protein Precipitation):
To 50 µL of plasma, add 150 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled version of GB1107).
Vortex for 1 minute to precipitate proteins.
Centrifuge at high speed (e.g., 13,000 rpm for 10 min).
Transfer the supernatant to a new plate or vial for injection.
LC-MS/MS Conditions:
LC System: A standard HPLC or UPLC system.
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[21]
Ionization: Electrospray Ionization (ESI) in positive or negative mode, optimized for GB1107.
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between different formulations.
Table 1: Mean (±SD) Pharmacokinetic Parameters of GB1107 Following a Single Dose in Rats
sonication parameters for dissolving GB1107 powder
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of GB1107 powder, with a focus on sonication-assisted methods. Frequently Asked Questions...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of GB1107 powder, with a focus on sonication-assisted methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving GB1107 powder?
A1: The recommended solvent for creating stock solutions of GB1107 is dimethyl sulfoxide (B87167) (DMSO). Several suppliers indicate that GB1107 is soluble in DMSO at concentrations ranging from 45 mg/mL to 100 mg/mL.[1][2][3] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed water can significantly decrease the solubility of the compound.[3][4]
Q2: Is sonication necessary to dissolve GB1107 in DMSO?
A2: Yes, sonication is highly recommended and often necessary to achieve complete dissolution of GB1107, especially at higher concentrations.[1][2][5] Sonication uses high-frequency sound waves to create cavitation in the solvent, a process that generates intense, localized mechanical forces that break apart powder aggregates and enhance dissolution.[5][6][7]
Q3: What are the suggested starting parameters for sonication?
A3: While specific parameters can depend on the equipment used (ultrasonic bath vs. probe sonicator), the following table provides general starting points based on common laboratory practices for dissolving small molecules. Optimization may be required for your specific setup.
Q4: Can I heat the solution to aid dissolution?
A4: Gentle warming can be used in conjunction with sonication.[1][2] A brief period of warming in a 37°C water bath is often sufficient.[2] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always monitor the sample temperature during sonication, as the process itself can generate heat.[8] Keeping the sample in an ice bath during sonication is a common practice to prevent overheating.[8]
Q5: My GB1107 precipitated out of solution after I diluted my DMSO stock with an aqueous buffer. What should I do?
A5: It is common for compounds dissolved in a high concentration of an organic solvent like DMSO to precipitate when diluted into an aqueous medium.[2] In many cases, this precipitate can be redissolved by vortexing, gentle warming (e.g., 37°C water bath), and/or brief sonication of the diluted solution.[2]
Sonication Parameters for Dissolving GB1107
The following tables summarize solubility data from various suppliers and provide recommended starting parameters for sonication.
Standard frequencies for laboratory sonicators. 40 kHz is common for general cleaning and dispersion.[9][10] Lower frequencies like 20 kHz provide more powerful cavitation.[7]
Power/Amplitude
N/A (Full power)
Low to Medium (e.g., 20-40% amplitude)
Start with lower power to avoid excessive heating and potential compound degradation. Increase if dissolution is slow.[11]
Time
5-15 minutes
1-5 minutes (in pulsed mode)
Monitor visually for dissolution. Over-sonication can heat the sample.[8][12]
Temperature
Room Temperature or ≤ 37°C
Keep sample on ice
Prevents thermal degradation of GB1107 and evaporation of DMSO. Sonication itself generates heat.[8]
Cycle/Pulse Mode
N/A (Continuous)
Pulsed mode (e.g., 5-10 sec ON, 15-20 sec OFF)
Pulsing minimizes bulk temperature increase in the sample, which is critical for preventing degradation.[8]
Experimental Protocol: Preparing a 50 mg/mL GB1107 Stock in DMSO
This protocol provides a detailed methodology for dissolving GB1107 powder using an ultrasonic bath.
Preparation:
Allow the vial of GB1107 powder to equilibrate to room temperature before opening to minimize moisture condensation.
Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[3]
Solvent Addition:
Weigh the desired amount of GB1107 powder in a suitable glass vial (e.g., a clear glass vial with a PTFE-lined cap).
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL. For example, to 5 mg of GB1107, add 100 µL of DMSO.
Initial Mixing:
Briefly vortex the vial for 30-60 seconds to wet the powder and break up large clumps.
Sonication:
Prepare an ultrasonic bath with water, ensuring the water level is sufficient to cover the solvent level inside the vial. If available, use the degas function on the sonicator to remove dissolved gases from the bath water for improved efficiency.[6][13]
Place the sealed vial in a holder or rack within the ultrasonic bath. Do not place the vial directly on the bottom of the tank.
Sonicate for 5-10 minute intervals.
Visual Inspection:
After each interval, remove the vial and visually inspect for any remaining solid particles. Gently swirl the vial.
If undissolved material remains, continue sonicating in 5-minute intervals. Check the temperature of the vial to ensure it is not becoming excessively warm.
Completion and Storage:
Dissolution is complete when the solution is clear with no visible particulates.
Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2][3]
Troubleshooting Guide
This section addresses common issues encountered when dissolving GB1107 powder.
Issue 1: GB1107 powder is not fully dissolving despite sonication.
unexpected ERK phosphorylation changes with GB1107 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected changes in ERK phosphorylation w...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected changes in ERK phosphorylation with GB1107 treatment.
Frequently Asked Questions (FAQs)
Q1: What is GB1107 and what is its primary mechanism of action?
GB1107 is a potent and selective small molecule inhibitor of Galectin-3.[1][2] Its primary mechanism is to bind to the carbohydrate recognition domain of Galectin-3, thereby preventing its interaction with other molecules.[1]
Q2: Is GB1107 expected to directly inhibit ERK phosphorylation?
No, GB1107 is not a direct inhibitor of ERK or any kinase in the canonical MAPK/ERK pathway. Its effects on ERK phosphorylation are considered downstream and indirect, resulting from the inhibition of Galectin-3.
Q3: Why am I observing an increase in ERK phosphorylation after GB1107 treatment?
This is a documented, albeit seemingly paradoxical, observation in certain cellular contexts. While Galectin-3 has been shown to promote K-Ras activation, a key upstream activator of the ERK pathway, some studies have shown that Galectin-3 can lead to an attenuation of ERK signaling.[3] Therefore, inhibiting Galectin-3 with GB1107 could potentially release this suppression, leading to an increase in p-ERK levels. The exact mechanism is still under investigation and is likely cell-type specific.
Q4: Conversely, why might I see a decrease in ERK phosphorylation with GB1107?
In some cell types, Galectin-3 is crucial for the activation of the K-Ras-Raf-Erk1/2 pathway, which promotes cell migration.[4] In such cases, inhibiting Galectin-3 with GB1107 would be expected to decrease ERK phosphorylation. This highlights the context-dependent role of Galectin-3 in regulating ERK signaling.[5]
Q5: Could off-target effects of GB1107 be responsible for altered ERK phosphorylation?
While GB1107 is designed to be a selective Galectin-3 inhibitor, off-target effects are a possibility with any small molecule inhibitor and can contribute to unexpected phenotypes.[6][7] It is crucial to include appropriate controls in your experiments to mitigate this possibility.
Troubleshooting Guide
Issue 1: Unexpected Increase in p-ERK Levels
Possible Cause
Troubleshooting Step
Cell-Type Specific Feedback Loops: The cell line you are using may have a signaling network where Galectin-3 negatively regulates the ERK pathway.
1. Literature Review: Research the known roles of Galectin-3 in your specific cell model. 2. Alternative Inhibitor: Use a structurally different Galectin-3 inhibitor to see if the effect is reproducible. 3. Time-Course Experiment: Analyze p-ERK levels at various time points after GB1107 treatment to understand the dynamics of the response.
Off-Target Kinase Activation: GB1107 might be indirectly activating an upstream kinase of the ERK pathway.
1. Kinase Profiling: If available, perform a kinase activity screen in the presence of GB1107. 2. Upstream Kinase Analysis: Analyze the phosphorylation status of upstream kinases like MEK and Raf to pinpoint where the unexpected activation originates.
Issue 2: Unexpected Decrease in p-ERK Levels in a System Where an Increase was Anticipated
Possible Cause
Troubleshooting Step
Dominant Pro-Proliferative Role of Galectin-3: In your cell model, the primary role of Galectin-3 may be to promote ERK signaling.
1. Validate Galectin-3's Role: Use siRNA or shRNA to knockdown Galectin-3 and observe the effect on p-ERK. This will confirm if the pharmacological inhibition by GB1107 aligns with the genetic knockdown. 2. Analyze Downstream Effects: Investigate cellular processes regulated by ERK, such as proliferation or migration, to correlate the p-ERK decrease with a functional outcome.
Issue 3: High Variability in p-ERK Levels Between Experiments
Possible Cause
Troubleshooting Step
Inconsistent Experimental Conditions: Minor variations in cell density, serum concentration, or treatment duration can significantly impact signaling pathways.
1. Standardize Protocols: Ensure strict adherence to protocols for cell culture and treatment. 2. Serum Starvation: Consider serum-starving cells prior to GB1107 treatment to reduce basal p-ERK levels and enhance the signal-to-noise ratio.
Western Blotting Issues: Technical variability in sample preparation, loading, or antibody incubation can lead to inconsistent results.
1. Fresh Lysates: Always use freshly prepared cell lysates with protease and phosphatase inhibitors. 2. Loading Controls: Use reliable loading controls (e.g., total ERK, GAPDH, or beta-actin) to normalize p-ERK levels. 3. Antibody Titration: Optimize the concentrations of primary and secondary antibodies to ensure you are in the linear range of detection.
Data Presentation
Table 1: Summary of Expected vs. Observed p-ERK Changes with GB1107 Treatment
Cellular Context
Expected Outcome Based on Predominant Galectin-3 Function
ensuring consistent delivery of GB1107 through oral administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent delivery of the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent delivery of the investigational galectin-3 inhibitor, GB1107, through oral administration in experimental settings.
Frequently Asked Questions (FAQs)
1. What is GB1107 and what are its key properties relevant to oral administration?
GB1107 is a potent, selective, and orally active small molecule inhibitor of Galectin-3.[1][2][3][4] Its physicochemical properties are crucial for understanding its oral delivery characteristics.
Given its insolubility in water, appropriate formulation is critical for achieving consistent oral absorption.
2. What is the reported oral bioavailability of GB1107 in preclinical models?
GB1107 has been described as having "good oral bioavailability in mice".[7][8] In early research, it demonstrated higher pharmacokinetic performance in mice compared to similar compounds, which allowed for once-daily dosing regimens.[9][10]
3. What is the mechanism of action of GB1107?
GB1107 is a selective inhibitor of Galectin-3 (Gal-3), a protein involved in inflammation, fibrosis, and cancer progression.[1][3][4][11] By binding to Gal-3, GB1107 blocks its pathological functions.
4. Has GB1107 been used in clinical trials?
While effective in preclinical models, GB1107 was not advanced to clinical trials due to observed hERG toxicity.[9][10] Researchers should be aware of this potential liability during their investigations.
Troubleshooting Guide for Oral Administration of GB1107
This guide addresses specific issues that may arise during the oral administration of GB1107 in research settings.
Issue 1: Inconsistent or Low Efficacy After Oral Dosing
Inconsistent or lower-than-expected efficacy in animal models can often be traced back to issues with drug delivery and absorption.
Table 2: Troubleshooting Inconsistent Efficacy of Orally Administered GB1107
Potential Cause
Troubleshooting Steps
Poor Formulation/Solubility
GB1107 is insoluble in water. Ensure it is properly dissolved or suspended in a suitable vehicle. A published formulation for in vivo studies used 1 mg/mL of GB1107 in 1% polyethylene (B3416737) glycol and 0.5% hydroxypropyl methyl cellulose (B213188) (HPMC).[7] Other potential vehicles include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1][5][11] Always confirm the solubility and stability of GB1107 in your chosen vehicle.
Inconsistent Dosing Technique
Oral gavage requires proper technique to ensure the full dose is delivered to the stomach. Ensure personnel are well-trained to minimize stress to the animals and prevent accidental administration into the lungs. Calibrate dosing syringes accurately.
Gastrointestinal (GI) Tract Variability
The presence of food can significantly impact drug absorption.[12] Standardize the feeding schedule of experimental animals. For example, fasting animals overnight before dosing can reduce variability in gastric emptying and intestinal transit time.
Metabolic Instability
While reported to have good PK in mice, consider the possibility of rapid metabolism in your specific animal model or experimental conditions. If suspected, conduct a pilot pharmacokinetic study to determine the concentration-time profile of GB1107.
Issue 2: Precipitation of GB1107 in Formulation
Precipitation of the compound before or after administration will lead to poor and erratic absorption.
The concentration of GB1107 may be too high for the chosen vehicle. Try reducing the concentration or using a different vehicle system. Sonication or gentle warming can aid dissolution, but be cautious of potential degradation.[13]
Temperature Effects
Solubility can be temperature-dependent. If you are storing a stock solution at a low temperature, allow it to fully equilibrate to room temperature and vortex gently to ensure redissolution before use.[14]
pH Sensitivity
The stability and solubility of small molecules can be pH-dependent.[14] While specific data for GB1107 is limited, ensure the pH of your formulation vehicle is controlled and consistent across experiments.
Experimental Protocols
Protocol 1: Preparation of GB1107 Formulation for Oral Gavage in Mice
This protocol is based on a formulation used in published preclinical studies.[7]
Materials:
GB1107 powder
Polyethylene glycol (PEG), e.g., PEG 400
Hydroxypropyl methyl cellulose (HPMC)
Sterile water for injection
Procedure:
Prepare a 1% PEG solution by dissolving the appropriate amount of PEG in sterile water.
Prepare a 0.5% HPMC solution by slowly adding HPMC to sterile water while stirring to avoid clumping.
Weigh the required amount of GB1107 to achieve a final concentration of 1 mg/mL.
First, create a paste of the GB1107 powder with a small amount of the 1% PEG solution.
Gradually add the 0.5% HPMC solution to the paste while continuously stirring or vortexing to form a uniform suspension.
Visually inspect the suspension for any clumps or undissolved particles before administration.
Protocol 2: In Vivo Oral Bioavailability Assessment in Rodents
This is a general protocol for determining the oral bioavailability of a small molecule like GB1107.
Study Design:
Animals: Use a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
Groups:
Intravenous (IV) Group (n=3-5): To determine 100% bioavailability reference.
Oral (PO) Group (n=3-5): To assess oral absorption.
Dosing:
IV: Administer a single bolus injection (e.g., 1-2 mg/kg in a suitable IV formulation).
PO: Administer a single dose via oral gavage (e.g., 10 mg/kg in a formulation as described in Protocol 1).
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
Bioanalysis: Quantify the concentration of GB1107 in plasma samples using a validated analytical method, such as LC-MS/MS.
Data Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for both IV and PO groups. The absolute oral bioavailability (F%) is calculated as:
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Workflow for in vivo oral administration and pharmacokinetic analysis of GB1107.
Caption: Decision tree for troubleshooting inconsistent efficacy of oral GB1107.
A Head-to-Head Comparison of Galectin-3 Inhibitors GB1107 and TD139 in Thyroid Cancer Cells
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of two prominent galectin-3 inhibitors, GB1107 and TD139, based on their performance in preclinical thyroid canc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent galectin-3 inhibitors, GB1107 and TD139, based on their performance in preclinical thyroid cancer models. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to GB1107 and TD139
Galectin-3 is a β-galactoside-binding lectin that is overexpressed in various cancers, including thyroid carcinoma, where it plays a significant role in tumor progression, metastasis, and resistance to apoptosis.[1][2][3] Both GB1107 and TD139 are potent inhibitors of galectin-3, but they exhibit distinct pharmacological profiles and effects on cancer cell biology.[1][2][3] TD139 (also known as Olitigaltin or GB0139) is a thiodigalactoside (B104359) derivative that has been investigated in clinical trials for idiopathic pulmonary fibrosis.[4][5][6] GB1107 is a newer, orally available monosaccharide inhibitor of galectin-3.[1][7] This guide focuses on their comparative efficacy in the context of thyroid cancer.
Comparative Efficacy in Thyroid Cancer Cells
A key study by Lee et al. (2021) provides a direct comparison of GB1107 and TD139 in the FTC-133 and 8505C thyroid cancer cell lines. The findings are summarized below.
Effects on Cell Viability, Clonogenicity, and Apoptosis
A notable difference between the two inhibitors lies in their impact on cell survival and proliferation. At high doses, TD139 significantly reduced cell viability and the ability of thyroid cancer cells to form colonies (clonogenicity).[1][3] In contrast, GB1107 did not demonstrate a significant effect on either of these parameters.[1][3] Furthermore, TD139 was shown to induce apoptosis, as evidenced by an increase in the sub-G1 cell population, activation of caspase-3, and cleavage of PARP1.[1][3]
Impact on Anoikis Resistance, Migration, and Invasion
Both GB1107 and TD139 demonstrated efficacy in inhibiting key processes involved in metastasis. Both compounds significantly counteracted anoikis resistance, which is the ability of cancer cells to survive after detaching from the extracellular matrix.[1][2][3] Additionally, both inhibitors dose-dependently decreased the migratory and invasive capabilities of thyroid cancer cells.[1][2][3]
The differential effects of GB1107 and TD139 can be attributed to their distinct modulation of intracellular signaling pathways.
AKT/β-catenin Pathway
Both GB1107 and TD139 were found to attenuate the phosphorylation of AKT, a key kinase in cell survival and proliferation pathways.[1][2][3] This leads to a downstream decrease in the expression of β-catenin and Matrix Metalloproteinase-2 (MMP-2), both of which are crucial for cancer cell invasion and metastasis.[1][2][3]
Figure 1. Simplified diagram of the AKT/β-catenin signaling pathway targeted by GB1107 and TD139.
MAPK Signaling Pathways
Interestingly, GB1107 and TD139 exhibited opposing effects on the Mitogen-Activated Protein Kinase (MAPK) pathways. GB1107 treatment led to a decrease in ERK phosphorylation, while TD139 treatment resulted in an increase in ERK phosphorylation.[8] Conversely, GB1107 increased the phosphorylation of p38 MAPK, whereas TD139 had no significant effect on it.[8] These differential effects on MAPK signaling may contribute to the observed differences in their biological activities.
Figure 2. Differential effects of GB1107 and TD139 on MAPK signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8)
Seed thyroid cancer cells (e.g., FTC-133, 8505C) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
Treat the cells with various concentrations of GB1107 or TD139 for the desired time points (e.g., 24, 48, 72 hours).
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
Measure the absorbance at 450 nm using a microplate reader.
Calculate cell viability as a percentage of the untreated control.
Clonogenic Assay
Seed a low density of thyroid cancer cells (e.g., 500-1000 cells/well) in a 6-well plate.
Treat the cells with various concentrations of GB1107 or TD139.
Incubate the plates for 10-14 days, allowing colonies to form.
Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.
Count the number of colonies containing at least 50 cells.
Calculate the colony formation efficiency relative to the untreated control.
Anoikis Resistance Assay
Coat 96-well plates with Poly-HEMA to prevent cell adhesion.
Seed thyroid cancer cells in the coated plates in the presence of various concentrations of GB1107 or TD139.
Incubate for 24-48 hours to induce anoikis.
Collect the cells and assess viability using a trypan blue exclusion assay or a fluorescence-based live/dead cell staining kit.
Quantify the percentage of viable cells to determine anoikis resistance.
Transwell Migration and Invasion Assays
For the migration assay, use Transwell inserts with an 8 µm pore size. For the invasion assay, coat the inserts with Matrigel.
Seed thyroid cancer cells in the upper chamber of the Transwell insert in serum-free media containing various concentrations of GB1107 or TD139.
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
Incubate for 24-48 hours.
Remove non-migrated/invaded cells from the upper surface of the membrane.
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
Count the number of stained cells in multiple fields of view under a microscope.
Western Blot Analysis
Treat thyroid cancer cells with GB1107 or TD139 for the desired time.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine protein concentration using a BCA assay.
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT, ERK, and p38, as well as β-catenin and MMP-2, overnight at 4°C.
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Figure 3. General workflow for Western blot analysis of signaling proteins.
A Head-to-Head Comparison of Galectin-3 Inhibitors: GB1107 vs. its Structural Analog GB1211
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical efficacy of two prominent galectin-3 inhibitors, GB1107 and its orally available structural analog, GB1211. This docu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical efficacy of two prominent galectin-3 inhibitors, GB1107 and its orally available structural analog, GB1211. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to inform future research and development.
Introduction
Galectin-3, a β-galactoside-binding lectin, has emerged as a critical mediator in a range of pathological processes, including fibrosis and cancer progression. Its inhibition represents a promising therapeutic strategy. This guide provides a comparative analysis of two small molecule galectin-3 inhibitors: GB1107 and its structural analog, GB1211. While both compounds target galectin-3, GB1211 was developed as an orally bioavailable successor to GB1107, exhibiting a more favorable pharmacokinetic and safety profile.[1][2][3][4][5][6][7][8][9] This guide will delve into the preclinical data that underscores the rationale for the clinical development of GB1211.
Comparative Efficacy and Pharmacokinetics
GB1211 was selected for clinical development over its analog, GB1107, based on a superior profile encompassing higher binding affinity to galectin-3, improved hepatic stability, and a more favorable in vitro safety and hERG profile.[1][3] A key differentiator is the reduced potential for hERG liability with GB1211, a critical factor in drug development.[1] While both compounds demonstrate efficacy in preclinical models, these fundamental physicochemical and safety advantages position GB1211 as a more promising clinical candidate.
Table 1: In Vitro and Pharmacokinetic Comparison of GB1107 and GB1211
GB1107 has demonstrated significant anti-tumor activity in preclinical models of lung adenocarcinoma. Oral administration of GB1107 led to a reduction in tumor growth and metastasis.[12][13] Mechanistically, GB1107 treatment was associated with increased M1 macrophage polarization and infiltration of CD8+ T-cells within the tumor microenvironment.[12][13] Furthermore, GB1107 showed the potential to enhance the efficacy of PD-L1 immune checkpoint inhibitors.[12][13]
GB1211 has been shown to reverse the galectin-3-induced blockade of PD-1/PD-L1 checkpoint inhibitors, restoring their binding to their respective targets.[14][15][16][17] This suggests a mechanism by which GB1211 can overcome resistance to immune checkpoint therapy.
Table 2: Preclinical Anti-Cancer Efficacy of GB1107
Experimental Model
Treatment
Key Findings
Reference
Human Lung Adenocarcinoma (A549) Xenograft in mice
GB1107 (10 mg/kg, p.o., daily)
Significant reduction in tumor growth and final tumor weight.
Both GB1107 and GB1211 have shown promise in preclinical models of fibrosis. GB1107 was effective in a mouse model of carbon tetrachloride (CCl4)-induced liver fibrosis, where it significantly reduced plasma transaminases and liver galectin-3 levels, leading to an attenuation of liver fibrosis.[10][18] GB1211 has also demonstrated anti-fibrotic activity in preclinical models of liver and lung fibrosis.[1][2][4][5][7]
Table 3: Preclinical Anti-Fibrotic Efficacy of GB1107
Experimental Model
Treatment
Key Findings
Reference
CCl4-induced Liver Fibrosis in mice
GB1107 (10 mg/kg, p.o., daily)
Significantly reduced plasma transaminases and liver galectin-3; reduced liver fibrosis.
In Vivo Efficacy of GB1107 in Lung Adenocarcinoma[12][13]
Animal Model: Female CD-1 nude mice were subcutaneously injected with 3x106 human lung adenocarcinoma A549 cells. For the syngeneic model, C57Bl/6 mice were injected with LLC1 cells.
Treatment: Once tumors reached an average volume of 166 mm³, mice were treated with either vehicle control or GB1107 (10 mg/kg) administered orally once daily.
Endpoint Analysis: Tumor volumes and weights were measured. For metastasis studies, LLC1-luciferase cells were injected intravenously, and tumor burden in the lungs was assessed by qPCR for the luciferase gene.
In Vivo Efficacy of GB1107 in Liver Fibrosis[10][19]
Animal Model: Liver fibrosis was induced in male C57Bl/6 mice by intraperitoneal injection of carbon tetrachloride (CCl4) twice weekly for 8 weeks.
Treatment: GB1107 (10 mg/kg) or vehicle control was administered orally once daily for the last 4 weeks of CCl4 treatment.
Endpoint Analysis: Liver fibrosis was assessed by picrosirius red staining of liver sections. Plasma levels of liver enzymes (transaminases) and galectin-3 were also measured.
hERG Liability Assessment[1]
Methodology: The potential for hERG channel interaction was assessed using a patch-clamp assay.
Findings for GB1107 (11b): A dose-dependent increase in corrected QT intervals was observed in a guinea pig study, indicating potential hERG liability.
Findings for GB1211 (11d): Exhibited a more favorable hERG profile compared to GB1107.
Experimental Workflow
Conclusion
The preclinical data strongly supports the advancement of GB1211 into clinical trials as a promising oral inhibitor of galectin-3. While both GB1107 and GB1211 demonstrate significant efficacy in preclinical models of cancer and fibrosis, the superior pharmacokinetic and safety profile of GB1211, particularly its lower risk of hERG liability, marks it as a more viable candidate for therapeutic development. The ability of GB1211 to overcome resistance to immune checkpoint inhibitors further highlights its potential in oncology. Continued clinical investigation of GB1211 is warranted to fully elucidate its therapeutic potential in various human diseases.
Validating the Anti-Fibrotic Effects of GB1107 with RNAseq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the anti-fibrotic effects of GB1107, a novel galectin-3 inhibitor, with other established anti-fibrotic agent...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-fibrotic effects of GB1107, a novel galectin-3 inhibitor, with other established anti-fibrotic agents. The information is supported by experimental data from RNA sequencing (RNAseq) studies, offering insights into the compound's mechanism of action at the transcriptomic level.
Introduction to GB1107
GB1107 is a potent and highly selective small molecule inhibitor of galectin-3, a protein that plays a crucial role in fibrotic processes. By targeting galectin-3, GB1107 aims to disrupt the signaling pathways that lead to the excessive deposition of extracellular matrix, a hallmark of fibrosis. This guide delves into the RNAseq data that validates the anti-fibrotic efficacy of GB1107 and compares its molecular impact to other therapeutic alternatives.
Comparative Analysis of Anti-Fibrotic Effects
The anti-fibrotic potential of GB1107 has been evaluated in a preclinical model of liver fibrosis induced by carbon tetrachloride (CCl4) in mice. The following tables summarize the key findings from an RNAseq analysis of liver tissue from this study and draw comparisons with the known effects of two FDA-approved anti-fibrotic drugs, pirfenidone (B1678446) and nintedanib (B1663095), based on existing literature.
Table 1: Overview of Anti-Fibrotic Compounds
Compound
Target
Mechanism of Action
Status
GB1107
Galectin-3
Inhibition of galectin-3, a key mediator of fibrosis.[1][2]
Preclinical
Pirfenidone
Multiple
Downregulates the production of pro-fibrotic and inflammatory cytokines.[3][4]
Approved for Idiopathic Pulmonary Fibrosis (IPF)
Nintedanib
Multiple Tyrosine Kinases (VEGFR, FGFR, PDGFR)
Inhibits signaling pathways involved in fibroblast proliferation, migration, and differentiation.[5][6]
Approved for IPF and other progressive fibrosing interstitial lung diseases
Table 2: Summary of RNAseq Data in a CCl4-Induced Liver Fibrosis Model
Treatment Group
Key RNAseq Findings
Vehicle Control
Baseline gene expression.
CCl4 Treatment
1,659 differentially expressed genes (DEGs) were identified compared to the control group, with significant enrichment in pathways related to extracellular matrix organization, collagen biosynthesis, and inflammation.[1]
GB1107 + CCl4
1,147 DEGs were identified when compared to the CCl4-only group.[1] GB1107 treatment effectively reversed the majority of the gene expression changes induced by CCl4, indicating a strong anti-fibrotic effect at the transcriptomic level.[1]
Pirfenidone + CCl4 (from literature)
Pirfenidone has been shown to downregulate the expression of key pro-fibrotic genes such as procollagen (B1174764) α1(I), TIMP-1, and MMP-2 in rat models of liver fibrosis.[4] It also impacts inflammatory gene expression profiles.[7][8] A direct comparison of the number of DEGs with the GB1107 study is not available from the searched literature.
Nintedanib + CCl4 (from literature)
Nintedanib has been demonstrated to attenuate CCl4-induced liver fibrosis by reducing the expression of inflammatory and fibrotic markers.[5][9] It targets signaling pathways including PDGF, FGF, and VEGF.[9] A direct comparison of the number of DEGs with the GB1107 study is not available from the searched literature.
Signaling Pathways in Fibrosis
The development of fibrosis is a complex process involving multiple signaling pathways. The diagrams below illustrate the established pathways targeted by GB1107 and other anti-fibrotic agents.
Figure 1: Simplified Galectin-3 signaling pathway in fibrosis and the inhibitory action of GB1107.
Figure 2: Overview of key pro-fibrotic signaling pathways targeted by Pirfenidone and Nintedanib.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings. The following section outlines the key experimental protocols for validating the anti-fibrotic effects of a compound using a CCl4-induced liver fibrosis model and RNAseq analysis.
CCl4-Induced Liver Fibrosis Model
Animal Model: Male C57BL/6 mice are typically used for this model.
Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal injections of CCl4 (e.g., 1 mL/kg body weight, 20% solution in olive oil) twice weekly for a period of 4-8 weeks.
Treatment: The test compound (e.g., GB1107 at 10 mg/kg) or vehicle is administered orally once daily, typically starting after an initial period of CCl4 induction to model a therapeutic intervention.
Sample Collection: At the end of the treatment period, animals are euthanized, and liver tissues are collected for histological analysis and RNA extraction.
RNA Sequencing and Analysis
Figure 3: A typical workflow for an RNAseq experiment, from tissue collection to data analysis.
RNA Extraction: Total RNA is isolated from liver tissue samples using a standard method such as TRIzol reagent or a commercial kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA (RIN > 7) is essential for reliable RNAseq results.[10]
Library Preparation: RNAseq libraries are prepared from the total RNA. This process typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation of the RNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate millions of short reads.
Bioinformatic Analysis:
Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.
Read Alignment: The high-quality reads are then aligned to a reference genome (e.g., mouse genome mm10) using a splice-aware aligner like STAR.
Gene Expression Quantification: The number of reads mapping to each gene is counted to determine its expression level.
Differential Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify genes that are significantly up- or downregulated between different experimental groups (e.g., CCl4 vs. control, GB1107 + CCl4 vs. CCl4).
Pathway and Functional Analysis: The list of differentially expressed genes is then used for downstream analyses, such as Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome), to understand the biological processes affected by the treatment.
Conclusion
The RNAseq data for GB1107 provides strong evidence for its anti-fibrotic effects at the molecular level, demonstrating a clear reversal of the fibrotic gene expression signature induced by CCl4 in a preclinical liver fibrosis model.[1] While a direct, head-to-head RNAseq comparison with pirfenidone and nintedanib in the same study is not yet available, the existing literature on these approved drugs indicates that they also modulate key fibrotic and inflammatory pathways. GB1107's targeted approach of inhibiting galectin-3 presents a promising and distinct mechanism of action in the landscape of anti-fibrotic therapies. Further comparative studies, particularly those employing transcriptomic profiling, will be invaluable in elucidating the relative efficacy and specific molecular impacts of these different anti-fibrotic strategies.
Synergistic Antitumor Effects of GB1107 and Cetuximab in Oral Squamous Cell Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the therapeutic effects of the Galectin-3 (Gal-3) inhibitor, GB1107, and the EGFR inhibitor, cetuximab, both as...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic effects of the Galectin-3 (Gal-3) inhibitor, GB1107, and the EGFR inhibitor, cetuximab, both as monotherapies and in combination, for the treatment of Oral Squamous Cell Carcinoma (OSCC). The data presented herein is derived from preclinical studies and highlights the potential of this combination therapy to overcome cetuximab resistance, a significant challenge in OSCC treatment.
Overcoming Cetuximab Resistance in OSCC
Cetuximab, a monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR), is a standard treatment for OSCC.[1][2] However, a significant number of patients develop resistance to cetuximab, limiting its long-term efficacy.[3][4][5] The development of resistance is often linked to the activation of alternative signaling pathways, such as the Akt and MEK/ERK1/2 pathways.[3]
Recent research has identified Galectin-3 (Gal-3) as a key player in cetuximab resistance in OSCC.[3] Elevated levels of Gal-3 have been observed in cetuximab-resistant (cet-R) OSCC tumors, where it promotes tumor growth and survival by activating the ERK1/2 and Akt signaling pathways.[3] GB1107, a small molecule inhibitor of Gal-3, has emerged as a promising agent to counteract this resistance mechanism.[3]
Comparative Efficacy: In Vivo Xenograft Model
In a preclinical study using a human OSCC cell line (HSC3) xenograft model in mice, the combination of GB1107 and cetuximab demonstrated a synergistic antitumor effect.[3] The quantitative results from this 36-day study are summarized below.
Treatment Group
Tumor Growth Inhibition Rate (%)
Combination Index (CI)
GB1107 (10 mg/kg/day, oral)
18.73
Cetuximab (0.2 mg/kg, weekly, IV)
59.52
GB1107 + Cetuximab
73.81
0.47
A CI value of less than 0.9 indicates a synergistic effect.[3]
These results clearly indicate that the combination of GB1107 and cetuximab leads to a significantly greater reduction in tumor growth compared to either agent alone.[3]
In Vitro Drug Sensitivity
The half-maximal inhibitory concentration (IC50) values for cetuximab and GB1107 were determined in both regular and cetuximab-resistant (cet-R) HSC3 cells.
Cell Line
Cetuximab IC50 (µM)
GB1107 IC50 (µM)
Regular HSC3
7.67 ± 1.31
0.88 ± 1.15
Cetuximab-Resistant (cet-R) HSC3
437.6 ± 12.04
1.28 ± 1.12
The data reveals a dramatic increase in the IC50 value for cetuximab in the resistant cell line, highlighting the challenge of cetuximab monotherapy in this context.[3][6] In contrast, the IC50 for GB1107 remained relatively stable, suggesting its efficacy is not compromised by the mechanisms conferring resistance to cetuximab.[3][6]
Mechanism of Synergistic Action
The synergistic effect of GB1107 and cetuximab is attributed to the dual blockade of key oncogenic signaling pathways.
Caption: Dual inhibition of EGFR and Galectin-3 signaling pathways.
Cetuximab blocks the EGFR signaling cascade, while GB1107 inhibits Galectin-3.[3] This dual inhibition effectively suppresses the phosphorylation and subsequent activation of both Akt and ERK1/2, downstream effectors that are crucial for tumor cell proliferation, invasion, and survival.[3] In cetuximab-resistant cells, where Gal-3 is overexpressed and drives the activation of these pathways, the addition of GB1107 restores sensitivity to EGFR blockade.[3]
Experimental Protocols
In Vivo Xenograft Study
Caption: Workflow for the in vivo xenograft experiment.
The study utilized BALB/c nude mice injected with HSC3 cells to establish tumor xenografts.[3][6] Once tumors reached a volume of approximately 80 mm³, the mice were randomized into four treatment groups: placebo (IgG or PBS), GB1107 alone, cetuximab alone, and the combination of GB1107 and cetuximab.[3][6] Treatments were administered for 36 days, during which tumor volumes were monitored.[3][6]
Cell Culture and Drug Treatment
Human tongue squamous cell carcinoma (HSC3) cells were cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.[3] For in vitro experiments, cells were treated with varying concentrations of GB1107 or cetuximab for 72 hours.[3]
Western Blot Analysis
To assess the impact on signaling pathways, HSC3 cells were treated with either Gal-3 or GB1107.[3] Following treatment, protein lysates were collected, and Western blotting was performed to determine the expression levels of total and phosphorylated Akt and ERK1/2.[3]
Conclusion and Future Directions
The synergistic antitumor effect observed with the combination of GB1107 and cetuximab in preclinical OSCC models is a promising development in the quest to overcome cetuximab resistance. The dual inhibition of the EGFR and Galectin-3 pathways effectively abrogates the key survival signals in cancer cells. These findings provide a strong rationale for the clinical evaluation of this combination therapy in patients with OSCC, particularly those who have developed resistance to standard EGFR-targeted therapies. Further research should focus on identifying biomarkers to select patients who are most likely to benefit from this therapeutic strategy.
GB1107: A Comparative Analysis of its Selectivity Profile for Galectin-3
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the selectivity of the small molecule inhibitor GB1107 for Galectin-3 over other human galectins. The info...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of the small molecule inhibitor GB1107 for Galectin-3 over other human galectins. The information is supported by experimental data, detailed methodologies for key binding assays, and visualizations of relevant biological pathways and experimental workflows.
High Selectivity of GB1107 for Galectin-3
GB1107 is a potent and orally active inhibitor of Galectin-3, a protein implicated in a variety of diseases, including fibrosis and cancer. A key attribute of a therapeutic inhibitor is its selectivity for the intended target over other related proteins, which minimizes off-target effects. Experimental data demonstrates that GB1107 exhibits high selectivity for Galectin-3 over other members of the galectin family.
Binding Affinity Data
The binding affinity of GB1107 to a panel of human galectins was determined, with the dissociation constant (Kd) serving as a measure of binding strength (a lower Kd indicates a stronger interaction). The data reveals a significant preference for Galectin-3.
Galectin Target
Dissociation Constant (Kd) in µM
Selectivity over Galectin-3 (-fold)
Galectin-3
0.037
1
Galectin-1
3.7
100
Galectin-4C
0.074 - 0.148
2 - 4
Other Human Galectins
> 3.7
> 100
Data sourced from a study on selective and orally available Galectin-1 inhibitors, which included comparative data for GB1107.
As the table illustrates, GB1107 binds to Galectin-3 with a Kd of 37 nM. The affinity for Galectin-1 is 100-fold lower. For the C-terminal domain of Galectin-4 (Galectin-4C), the selectivity is only 2- to 4-fold. For other tested human galectins, GB1107 displays a selectivity of over 100-fold. This high degree of selectivity is a critical feature for a therapeutic candidate, suggesting a lower likelihood of off-target effects mediated by the inhibition of other galectins.
Experimental Protocols for Determining Selectivity
The selectivity of galectin inhibitors like GB1107 is typically determined using biophysical binding assays that measure the interaction between the inhibitor and the purified galectin protein. Two common methods are Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).
Fluorescence Polarization (FP) Assay
This method measures the change in the polarization of fluorescent light emitted from a labeled molecule (a fluorescent probe) when it binds to a protein.
Principle: A small, fluorescently-labeled carbohydrate that binds to the galectin's carbohydrate recognition domain (CRD) is used as a probe. In its free state, the probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger galectin protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A competitive inhibitor like GB1107 will displace the fluorescent probe from the galectin, causing a decrease in polarization.
Detailed Methodology:
Reagent Preparation:
Prepare a stock solution of the purified recombinant human galectin protein in a suitable buffer (e.g., PBS with 2 mM EDTA).
Prepare a stock solution of a fluorescently-labeled carbohydrate probe known to bind the galectin (e.g., a fluorescein-conjugated lactose (B1674315) derivative).
Prepare a serial dilution of the inhibitor compound (GB1107) in the assay buffer.
Assay Procedure:
In a black, non-binding surface 384-well microplate, add a fixed concentration of the galectin protein and the fluorescent probe to each well.
Add varying concentrations of the inhibitor (GB1107) to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
Data Acquisition and Analysis:
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
The percentage of inhibition is calculated for each inhibitor concentration.
The IC50 value (the concentration of inhibitor required to displace 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.
The dissociation constant (Kd) of the inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that measures the binding of an analyte (e.g., a galectin inhibitor) to a ligand (e.g., a galectin protein) immobilized on a sensor chip.
Principle: A change in mass on the surface of the sensor chip, caused by the binding of the inhibitor to the immobilized galectin, results in a change in the refractive index at the surface. This change is detected in real-time as a response unit (RU). The rate of association and dissociation can be monitored to determine the binding kinetics and affinity.
Detailed Methodology:
Sensor Chip Preparation:
Immobilize the purified recombinant human galectin protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
Assay Procedure:
Prepare a series of dilutions of the inhibitor (GB1107) in a suitable running buffer (e.g., HBS-EP+).
Inject the different concentrations of the inhibitor over the sensor chip surface containing the immobilized galectin.
Monitor the association of the inhibitor to the galectin in real-time.
After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor.
Regenerate the sensor surface between different inhibitor injections if necessary.
Data Acquisition and Analysis:
The binding data is recorded as a sensorgram, which plots response units (RU) against time.
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
The dissociation constant (Kd) is calculated as the ratio of the dissociation rate constant to the association rate constant
Comparative
Validating GB1107's Mechanism: A Comparative Guide to Downstream Biomarkers
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of GB1107, a novel small molecule inhibitor of galectin-3, with an alternative, Belapectin (G...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of GB1107, a novel small molecule inhibitor of galectin-3, with an alternative, Belapectin (GR-MD-02), by examining their effects on downstream biomarkers. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Mechanism of Action: Targeting Galectin-3
Galectin-3 is a β-galactoside-binding lectin implicated in a variety of pathological processes, including inflammation, fibrosis, and cancer. It exerts its effects by binding to glycans on the surface of various cell types, thereby modulating cell-cell and cell-matrix interactions, as well as intracellular signaling pathways. Both GB1107 and Belapectin are designed to inhibit the activity of galectin-3, albeit through different molecular characteristics. GB1107 is a small molecule inhibitor, suggesting the potential for oral bioavailability, while Belapectin is a larger polysaccharide-based inhibitor. Inhibition of galectin-3 is expected to disrupt its pro-fibrotic and pro-inflammatory signaling cascades.
The efficacy of galectin-3 inhibition can be quantified by measuring the change in downstream biomarkers. This section compares the reported effects of GB1107 and Belapectin on key biomarkers associated with liver fibrosis.
Quantitative Data Summary
Biomarker
GB1107
Belapectin (GR-MD-02)
Fibrosis Markers
Liver Fibrosis (Sirius Red Staining)
Reduction from 2.70% to 1.99% in a CCl4-induced mouse model of liver fibrosis
Not explicitly reported in the provided search results.
Pro-C3 (Collagen Type III Formation)
Not explicitly reported in the provided search results.
>50% reduction from baseline at 18 months in patients with MASH cirrhosis (NAVIGATE trial)[1][2]
PRO-C4 (Collagen Type IV Formation)
Not explicitly reported in the provided search results.
Lower incidence of a ≥20% increase from baseline compared to placebo in patients with MASH cirrhosis (NAVIGATE trial)[2]
YKL-40 (Chitinase-3-like protein 1)
Reduction observed in a CCl4-induced mouse model of liver fibrosis
≥20% reduction in a higher proportion of patients with MASH cirrhosis compared to placebo (NAVIGATE trial)[1][2]
Liver Injury Markers
Plasma Transaminases (ALT & AST)
Significant reduction in a CCl4-induced mouse model of liver fibrosis[3][4][5][6]
Not explicitly reported in the provided search results.
Gene Expression
Differentially Expressed Genes (DEGs)
Reversal of 1147 DEGs associated with fibrosis in a CCl4-induced mouse model of liver fibrosis[4][5][6]
Not explicitly reported in the provided search results.
Direct Target Engagement
Liver Galectin-3
Significant reduction in a CCl4-induced mouse model of liver fibrosis[4][5][6]
Not explicitly reported in the provided search results.
Plasma Galectin-3
Reduction observed in a CCl4-induced mouse model of liver fibrosis[3]
Not explicitly reported in the provided search results.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Measurement of Plasma Transaminases (ALT and AST)
Principle: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes that are released into the bloodstream upon liver cell injury. Their levels are measured using enzymatic assays.
Protocol:
Sample Collection: Blood is collected from the study subjects (e.g., mice via cardiac puncture) into tubes containing an anticoagulant such as EDTA or heparin.[7]
Plasma Separation: The blood is centrifuged to separate the plasma from the blood cells.[7]
Assay: Commercially available ALT and AST assay kits are used. These kits typically contain a reagent that includes a substrate for the enzyme and a co-enzyme (NADH). The activity of the enzyme is determined by measuring the rate of NADH oxidation, which is monitored as a decrease in absorbance at 340 nm using a spectrophotometer. The results are expressed in units per liter (U/L).[7]
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble Biomarkers
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For biomarkers like Galectin-3, YKL-40, Pro-C3, and PRO-C4, a sandwich ELISA is commonly employed.
General Protocol:
Coating: A 96-well microplate is coated with a capture antibody specific for the biomarker of interest.
Blocking: Any unbound sites in the wells are blocked using a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.
Sample Incubation: Standards with known concentrations of the biomarker and the unknown samples (e.g., plasma, serum) are added to the wells. The biomarker, if present, binds to the capture antibody.
Detection Antibody: A biotinylated detection antibody, also specific to the biomarker, is added. This antibody binds to a different epitope on the biomarker, forming a "sandwich".
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin (B1667282) on the detection antibody.
Substrate: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.
Stopping the Reaction: The reaction is stopped by adding an acid (e.g., sulfuric acid).
Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of the biomarker in the samples is determined by comparing their absorbance to the standard curve.
*Specific ELISA kit protocols for --INVALID-LINK--, --INVALID-LINK--, and information on --INVALID-LINK-- and --INVALID-LINK-- assays can be found from various commercial suppliers and research publications.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
RNA Sequencing (RNA-Seq) of Liver Tissue
Principle: RNA-Seq is a high-throughput sequencing technique used to analyze the transcriptome of a biological sample. It allows for the identification and quantification of all RNA molecules in a sample, providing insights into gene expression changes in response to a treatment.
Protocol:
Tissue Collection and RNA Isolation: Liver tissue is collected from the study animals and immediately stabilized to prevent RNA degradation. Total RNA is then extracted using a suitable method, such as a Trizol-based protocol followed by column purification.[23]
Library Preparation:
mRNA Enrichment: Polyadenylated (poly(A)) mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads.
Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented into smaller pieces. These fragments are then used as templates for first-strand cDNA synthesis using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.
Adapter Ligation: Sequencing adapters are ligated to the ends of the double-stranded cDNA fragments. These adapters contain sequences necessary for binding to the sequencing flow cell and for amplification.
PCR Amplification: The adapter-ligated cDNA fragments are amplified by PCR to generate a sufficient amount of library for sequencing.
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NextSeq).[4][5] Paired-end sequencing is often performed to improve the accuracy of read alignment.[4][5]
Data Analysis: The raw sequencing reads are processed to remove low-quality bases and adapter sequences. The clean reads are then aligned to a reference genome. The number of reads mapping to each gene is counted, and this information is used to determine the gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly up- or down-regulated between different experimental groups (e.g., GB1107-treated vs. vehicle-treated).[4][5]
Visualizations
Galectin-3 Signaling Pathway in Fibrosis
Caption: Simplified signaling pathway of Galectin-3 in promoting fibrosis and the inhibitory action of GB1107.
Experimental Workflow for Biomarker Measurement
Caption: General experimental workflow for validating the mechanism of GB1107 by measuring downstream biomarkers.
GB1107: A Comparative Analysis of a Novel Galectin-3 Inhibitor Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the efficacy of GB1107, a potent and orally active small molecule inhibitor of galectin-3, across various...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of GB1107, a potent and orally active small molecule inhibitor of galectin-3, across various preclinical cancer models. The data presented herein is compiled from peer-reviewed studies and aims to offer an objective overview of GB1107's performance, both as a monotherapy and in combination with existing cancer treatments.
Executive Summary
GB1107 has demonstrated significant anti-tumor efficacy in a range of cancer models, including lung, oral squamous, and thyroid cancers. Its primary mechanism of action involves the inhibition of galectin-3, a β-galactoside-binding lectin implicated in tumor progression, metastasis, and immune evasion. By targeting galectin-3, GB1107 has been shown to modulate the tumor microenvironment, enhance anti-tumor immune responses, and synergize with immune checkpoint inhibitors and other targeted therapies. This guide summarizes the key quantitative data, details the experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Efficacy of GB1107
The following tables summarize the in vitro and in vivo efficacy of GB1107 in various cancer models.
Table 2: In Vivo Efficacy of GB1107 as a Monotherapy
Cancer Model
Animal Model
Treatment
Outcome
% Tumor Growth Inhibition
A549 Xenograft (Lung Adenocarcinoma)
CD-1 Nude Mice
10 mg/kg GB1107 daily (oral)
Reduced tumor growth
46.2%
LLC1 Syngeneic (Lung Adenocarcinoma)
C57Bl/6 Mice
10 mg/kg GB1107 daily (oral)
Reduced tumor growth
48%
HSC3 Xenograft (Oral Squamous Cell Carcinoma)
BALB/c Nude Mice
10 mg/kg GB1107 daily (oral)
Reduced tumor growth
18.73%
Table 3: In Vivo Efficacy of GB1107 in Combination Therapies
Cancer Model
Animal Model
Combination Treatment
Outcome
% Tumor Growth Inhibition
HSC3 Xenograft (Oral Squamous Cell Carcinoma)
BALB/c Nude Mice
GB1107 + Cetuximab
Synergistic reduction in tumor growth
73.81%
LLC1 Syngeneic (Lung Adenocarcinoma)
C57Bl/6 Mice
GB1107 + anti-PD-L1 antibody
Potentiated anti-tumor effect
Not specified
Mechanism of Action: Targeting the Tumor Microenvironment
GB1107's anti-cancer activity stems from its inhibition of galectin-3. In the tumor microenvironment, galectin-3 contributes to cancer progression by promoting tumor cell proliferation, adhesion, and migration. It also plays a crucial role in suppressing the anti-tumor immune response.
The diagram below illustrates the proposed signaling pathway affected by GB1107. By inhibiting galectin-3, GB1107 promotes the polarization of tumor-associated macrophages (TAMs) towards an anti-tumor M1 phenotype and enhances the infiltration and activation of cytotoxic CD8+ T-cells.[4] This modulation of the immune landscape within the tumor microenvironment is a key factor in its efficacy, particularly in combination with immune checkpoint inhibitors like anti-PD-L1 antibodies.
Caption: Mechanism of action of GB1107 in the tumor microenvironment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Viability and IC50 Determination
Cell Lines: HSC3 (human tongue squamous cell carcinoma) and its cetuximab-resistant variant (cet-R HSC3), FTC-133 and 8505C (human thyroid cancer).
Assay: Cells were seeded in 96-well plates and treated with varying concentrations of GB1107 (e.g., 0.01–200.00 µM for HSC3 cells; 10 and 100 µM for thyroid cancer cells) for 72 hours.[1][2]
Data Analysis: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay. The absorbance was measured at 450 nm, and the IC50 values were calculated from the dose-response curves.[1]
In Vivo Tumor Xenograft and Syngeneic Models
The general workflow for in vivo efficacy studies of GB1107 is depicted in the diagram below.
Revolutionizing Galectin-3 Inhibition: GB1107 Demonstrates Superior Oral Bioavailability Over Predecessor GB0139
For Immediate Release A pivotal advancement in the development of systemic galectin-3 inhibitors reveals that the novel compound GB1107 possesses significantly enhanced oral bioavailability compared to its predecessor, G...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A pivotal advancement in the development of systemic galectin-3 inhibitors reveals that the novel compound GB1107 possesses significantly enhanced oral bioavailability compared to its predecessor, GB0139. This breakthrough paves the way for effective oral administration in treating a range of fibrotic diseases and cancers, a limitation that has hindered the therapeutic potential of earlier-generation inhibitors.
Galectin-3 is a key mediator in a multitude of disease processes, including fibrosis and cancer. While the potent galectin-3 inhibitor GB0139 (also known as TD139) has shown promise, its clinical utility for systemic diseases has been hampered by poor oral absorption.[1] To address this, a new generation of inhibitors has been developed, leading to the creation of GB1107, a compound designed for improved oral uptake.
Unveiling a Stark Contrast in Oral Absorption
Preclinical studies in murine models have starkly illustrated the difference in the oral pharmacokinetic profiles of the two compounds. GB0139, a thiodigalactoside, exhibits an oral bioavailability of less than 1% in rats and mice.[1] This low permeability is attributed to its high polarity.[1]
In contrast, GB1107, a 1,3-substituted α-d-monogalactopyranoside, was specifically engineered to overcome this limitation.[1] While direct head-to-head pharmacokinetic data for GB1107 is not available in a single published study, data from structurally related α-d-monogalactopyranosides from the same optimization program demonstrate a dramatic improvement in oral bioavailability, ranging from 68% to 95% in mice. This class of compounds, to which GB1107 belongs, shows excellent potential for effective oral administration.
A comparative summary of the oral bioavailability is presented below:
The Path to Enhanced Oral Delivery: A Methodological Overview
The assessment of oral bioavailability for these compounds involves a standardized preclinical workflow. The following outlines the key experimental protocols employed in determining the pharmacokinetic parameters.
Experimental Workflow for Oral Bioavailability Assessment
Figure 1. Experimental workflow for assessing oral bioavailability.
Detailed Experimental Protocols
1. Animal Studies:
Subjects: Male C57BL/6 mice are typically used for these studies.
Housing and Acclimatization: Animals are housed in a controlled environment and allowed to acclimatize before the experiment.
Fasting: Mice are fasted overnight with free access to water prior to drug administration to ensure consistent absorption.
Dosing: The test compound (GB1107 or GB0139) is formulated in a suitable vehicle and administered via oral gavage at a specific dose. For intravenous administration (to determine absolute bioavailability), the compound is administered via the tail vein.
2. Blood Sampling:
Serial blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
Blood is typically collected from the tail vein into heparinized tubes.
Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Bioanalytical Method:
Sample Preparation: Plasma samples are prepared for analysis, commonly through protein precipitation with a solvent like acetonitrile.
Quantification: The concentration of the compound in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides high sensitivity and selectivity for accurate quantification.
4. Pharmacokinetic Analysis:
The plasma concentration-time data is analyzed using non-compartmental analysis software.
Key pharmacokinetic parameters are calculated:
Cmax: Maximum observed plasma concentration.
Tmax: Time to reach Cmax.
AUC (Area Under the Curve): A measure of total drug exposure over time.
F% (Oral Bioavailability): Calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
The development of GB1107 and its class of orally bioavailable galectin-3 inhibitors marks a significant step forward in targeting this critical protein in a systemic manner. This improved pharmacokinetic profile opens up new therapeutic avenues for oral treatment of diseases driven by galectin-3.
GB1107's Activity in Galectin-3 Knockout Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the galectin-3 inhibitor GB1107's performance in preclinical models, with a focus on its activity in the con...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the galectin-3 inhibitor GB1107's performance in preclinical models, with a focus on its activity in the context of galectin-3 knockout (KO) systems. This analysis is supported by experimental data and detailed methodologies from published studies.
Galectin-3, a β-galactoside-binding lectin, is a key player in a multitude of pathological processes, including cancer progression, inflammation, and fibrosis.[1] Its role in the tumor microenvironment, where it influences angiogenesis, cell adhesion, and immune evasion, has made it a compelling target for therapeutic intervention.[1][2] GB1107 is a potent, selective, and orally active small molecule inhibitor of galectin-3, with a high affinity for human galectin-3 (Kd of 37 nM).[3] Preclinical studies have demonstrated its potential in reducing tumor growth and metastasis.[2][3] This guide delves into the specifics of GB1107's activity, particularly in models lacking galectin-3, to elucidate its target engagement and on-target effects.
Comparative Efficacy of GB1107 in Galectin-3 Deficient vs. Wild-Type Models
Studies utilizing galectin-3 knockout mice have been instrumental in validating the on-target effects of GB1107. In a key study investigating lung adenocarcinoma, the genetic depletion of galectin-3 in mice (galectin-3-/-) resulted in significantly smaller and fewer tumors and metastases compared to their wild-type counterparts.[2] This foundational finding underscores the critical role of galectin-3 in promoting tumor growth and spread. The study further revealed that reconstitution of galectin-3-/- mice with galectin-3-positive bone marrow restored tumor growth, pinpointing macrophages as a major source of tumor-promoting galectin-3.[2]
When GB1107 was administered to wild-type mice bearing lung adenocarcinoma xenografts, it effectively reduced tumor growth and metastasis, mirroring the phenotype observed in the galectin-3 knockout mice.[2] This provides strong evidence that the anti-tumor activity of GB1107 is primarily mediated through its inhibition of galectin-3.
Model
Treatment
Tumor Volume Reduction (%)
Tumor Weight Reduction (%)
Reference
Syngeneic Mouse Lung Adenocarcinoma (LLC1) in C57/Bl6 Wild-Type Mice
GB1107 (10 mg/kg, daily)
Not explicitly quantified
Not explicitly quantified, but significant reduction observed
Table 1: Comparison of GB1107 efficacy and galectin-3 knockout effect on tumor growth.
Mechanistic Insights: Signaling Pathways and Cellular Effects
GB1107 exerts its anti-tumor effects through modulation of the tumor microenvironment. Treatment with GB1107 has been shown to increase the polarization of M1 macrophages and enhance the infiltration of CD8+ T cells into the tumor.[2][3] Furthermore, it potentiates the effects of immune checkpoint inhibitors like anti-PD-L1 antibodies by increasing the expression of cytotoxic effector molecules such as IFN-γ, granzyme B, perforin-1, and Fas ligand, as well as the apoptotic marker, cleaved caspase-3.[2][3]
In thyroid cancer cells, GB1107 has been demonstrated to attenuate AKT phosphorylation and decrease the expression of β-catenin and MMP2, leading to the suppression of anoikis resistance, motility, and invasive capacity.[4]
Figure 1: Simplified signaling pathway of GB1107 in the tumor microenvironment.
Experimental Protocols
Animal Models and Tumor Induction
Syngeneic Mouse Lung Adenocarcinoma Model: C57Bl/6 wild-type and galectin-3−/− mice were used. Lewis Lung Carcinoma (LLC1) cells were injected subcutaneously to establish tumors.[2]
Human Lung Adenocarcinoma Xenograft Model: CD-1 nude mice received subcutaneous injections of A549 human lung adenocarcinoma cells.[3]
Liver Fibrosis Model: Liver fibrosis was induced in mice by intraperitoneal administration of CCl4 twice weekly for 8 weeks.[5][6]
Drug Administration
GB1107: Prepared at a concentration of 1 mg/mL in 1% polyethylene (B3416737) glycol and 0.5% hydroxypropyl methyl cellulose (B213188) (HPMC). Administered orally once daily at a dose of 10 mg/kg.[2][3][5]
In Vivo Efficacy Assessment
Tumor Growth: Tumor volumes were measured regularly, and final tumor weights were recorded at the end of the study.[2][3]
Metastasis: Metastatic burden was assessed by injecting LLC1-luciferase cells via the tail vein and quantifying luciferase expression in the lungs using qPCR.[2]
Fibrosis Assessment: Liver fibrosis was evaluated by picrosirius red staining of formalin-fixed paraffin-embedded (FFPE) sections.[5][6]
Immunohistochemistry and Flow Cytometry
Immune Cell Infiltration: Tumor digests were processed by flow cytometry to analyze the prevalence of total macrophages, M1/M2 macrophage markers (e.g., CD206), and CD3+, CD4+, and CD8+ T cells.[2][3]
Figure 2: General experimental workflow for assessing the in vivo efficacy of GB1107.
Alternatives to GB1107
While GB1107 has shown significant promise, other galectin-3 inhibitors have also been developed and tested.
TD139 (GB0139): A thiodigalactoside (B104359) derivative that has been evaluated in clinical trials for idiopathic pulmonary fibrosis.[1][4] In a comparative study in thyroid cancer cells, TD139, unlike GB1107, reduced cell viability and induced apoptosis at high doses.[4] Both inhibitors, however, effectively suppressed anoikis resistance, migration, and invasion.[4]
GB1211: A close analog of GB1107 that has advanced to clinical trials for liver cirrhosis and non-small-cell lung cancer (NSCLC).[1]
Compound
Mechanism of Action
Key Preclinical Findings
Clinical Development Status
GB1107
Selective small molecule inhibitor of galectin-3
Reduces tumor growth and metastasis; enhances anti-tumor immunity.[2][3]
Preclinical
TD139 (GB0139)
High-affinity galectin-3 inhibitor
Reduces cell viability and induces apoptosis in some cancer cells; anti-fibrotic effects.[1][4]
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals The proper disposal of GB1107, a potent and selective galectin-3 inhibitor, is crucial for maintaining laborator...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of GB1107, a potent and selective galectin-3 inhibitor, is crucial for maintaining laboratory safety and ensuring environmental compliance. As GB1107 is a halogenated organic compound and is often dissolved in Dimethyl Sulfoxide (DMSO) for research purposes, specific disposal protocols must be followed. This guide provides step-by-step procedures for the safe handling and disposal of GB1107 waste.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and waste disposal guidelines. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber for DMSO), safety goggles, and a lab coat.[1][2] All handling of GB1107, especially in its powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Step-by-Step Disposal Procedures
The disposal of GB1107 waste must adhere to hazardous waste regulations. Under no circumstances should GB1107 or its solutions be disposed of down the sink or in regular trash.[3][4][5]
1. Waste Identification and Segregation:
Identify the Waste Stream: GB1107 is a halogenated organic compound due to the presence of chlorine and fluorine atoms in its structure.[6] Therefore, all waste containing GB1107 must be classified as halogenated organic waste .[6][7][8]
Segregate Waste: It is critical to segregate halogenated waste from non-halogenated waste streams.[5][7][8][9] Mixing these waste types can complicate the disposal process and increase costs.[8]
Solid vs. Liquid Waste:
Solid Waste: Unused or expired GB1107 powder, as well as contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, properly labeled hazardous waste container for solid halogenated organic waste.[2]
Liquid Waste: Solutions of GB1107, typically in DMSO, must be collected in a separate, designated hazardous waste container for liquid halogenated organic waste.[1][2]
2. Proper Containerization:
Use Compatible Containers: Collect liquid waste in a chemically compatible, leak-proof container with a secure screw-top cap.[8][10][11] Plastic-coated glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
Leave Headspace: Do not overfill waste containers. Leave at least 10% headspace to allow for vapor expansion.[11]
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste, to prevent the release of hazardous vapors.[3][10][12]
3. Accurate Labeling:
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[3][13]
The full chemical name(s) of all components (e.g., "GB1107," "Dimethyl Sulfoxide")[13]
The approximate concentration or percentage of each component.
The relevant hazard pictograms (e.g., toxic, irritant).
The accumulation start date.
The Principal Investigator's name and lab location.[13]
4. Storage of Waste:
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[10][11]
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3]
Segregate Incompatibles: Store the halogenated waste away from incompatible materials such as acids, bases, and oxidizers.[11]
5. Arranging for Disposal:
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[3][10]
Do Not Transport: Do not transport the hazardous waste yourself. Trained EHS personnel will collect it from your laboratory.[3]
Disposal of Empty Containers
Empty containers that held pure GB1107 must be managed as hazardous waste unless they are triple-rinsed.[3]
Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or acetone).
Collect the rinsate as halogenated organic liquid waste.[9]
After triple-rinsing, deface or remove the original label.[3]
The container can then be disposed of in the regular laboratory glass or plastic recycling, as appropriate.
Quantitative Data Summary
The following table summarizes key quantitative data related to the chemical properties and handling of GB1107. Specific disposal limits are institution-dependent and should be confirmed with your local EHS office.
This document provides procedural guidance for disposal and does not cite specific experimental protocols. For in-vivo formulation, a common preparation involves dissolving GB1107 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] Waste generated from such experiments should be disposed of as halogenated organic waste.
Mandatory Visualizations
GB1107 Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing GB1107.
Caption: Workflow for the safe disposal of GB1107 waste.
Essential Safety and Handling Protocols for GB1107
For Researchers, Scientists, and Drug Development Professionals This document provides crucial safety and logistical guidance for the handling and disposal of GB1107, a potent and selective Galectin-3 inhibitor. The foll...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of GB1107, a potent and selective Galectin-3 inhibitor. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk. Given that GB1107 is a potent compound intended for research, all handling should be performed by trained personnel familiar with the principles of chemical safety.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling GB1107 to prevent skin and respiratory exposure. The required PPE varies based on the specific task being performed.
Task Category
Primary PPE
Secondary/Task-Specific PPE
General Laboratory Operations
• Safety glasses with side shields• Standard laboratory coat• Nitrile gloves• Closed-toe shoes
• Chemical splash goggles (when splash hazard is present)
Handling of Powders/Solids
• Chemical splash goggles• Chemical-resistant lab coat or coveralls• Double-gloving (e.g., two pairs of nitrile gloves)• Enclosed footwear
• Face shield• Respiratory protection (e.g., N95 respirator or as determined by a risk assessment)• Head covering
Handling of Liquids/Solutions
• Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over a lab coat
• Face shield (for splash-prone activities)• Elbow-length gloves for larger volumes
Equipment Cleaning & Decontamination
• Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron
• Face shield• Respirator (if aerosols may be generated)
Note: Always inspect PPE for integrity before use and follow manufacturer's guidelines for proper use and disposal.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling Protocol
1. Preparation and Planning:
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of GB1107 to be used and the procedures involved.
Designated Area: Designate a specific, well-ventilated area for handling GB1107, preferably within a certified chemical fume hood.
Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, before starting work.
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have appropriate spill control materials on hand.
2. Weighing and Solution Preparation:
Weighing: When weighing solid GB1107, perform the task in a fume hood or a ventilated balance enclosure to minimize inhalation exposure. Use disposable weigh boats.
Solution Preparation: Prepare solutions within the fume hood. Add solvent to the solid compound slowly to prevent splashing. GB1107 is soluble in DMSO.
3. Experimental Procedures:
Containment: Conduct all manipulations of GB1107 within the designated containment area (e.g., fume hood).
Aerosol Prevention: Avoid procedures that may generate aerosols. If aerosol generation is unavoidable, use appropriate containment and respiratory protection.
Labeling: Clearly label all containers with the compound name, concentration, and hazard information.
4. Decontamination:
Work Surfaces: Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.
Equipment: Decontaminate all reusable equipment according to your institution's established procedures for potent compounds.
Disposal Plan
Waste Segregation: All disposable materials that have come into contact with GB1107, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.
Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all GB1107 waste.
Disposal Method: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. High-temperature incineration is often the preferred method for potent pharmaceutical compounds.
Container Disposal: Empty containers that held GB1107 should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Obliterate or remove all labels from the empty container before disposing of it in accordance with laboratory procedures.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of GB1107.
Caption: Workflow for the safe handling of the potent compound GB1107.
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